Physicochemical Profiling & Synthetic Utility of Chloromethyl Octyl Carbonate (CMOC)
Topic: Physicochemical properties of chloromethyl octyl carbonate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Lipophilic Switch in P...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Physicochemical properties of chloromethyl octyl carbonate
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Lipophilic Switch in Prodrug Design
In the landscape of prodrug development, the balance between solubility and permeability is the perennial bottleneck. While short-chain alkyl carbonates (e.g., chloromethyl isopropyl carbonate, CMIC) have been the industry standard for generating "POC" (proxetil) prodrugs like Tenofovir Disoproxil, they often fail to provide sufficient lipophilicity for highly polar pharmacophores targeting the lymphatic system or the blood-brain barrier.
Chloromethyl Octyl Carbonate (CMOC) represents a strategic "lipophilic switch." By substituting the isopropyl moiety with an n-octyl chain, CMOC introduces an octyloxycarbonyloxymethyl promoiety. This modification drastically alters the partition coefficient (LogP) of the parent drug, facilitating membrane permeation and modifying crystal lattice energies to improve oral bioavailability of crystalline-limited actives (e.g., ELQ-300 antimalarials).
This guide provides a rigorous technical analysis of CMOC, detailing its physicochemical properties, validated synthetic protocols, and metabolic activation pathways.
CMOC acts as a bifunctional reagent: the chloromethyl group serves as the electrophilic handle for conjugation, while the octyl carbonate tail dictates the physicochemical behavior of the resulting prodrug.
Table 1: Core Technical Specifications
Property
Specification
Technical Note
Chemical Name
Chloromethyl octyl carbonate
IUPAC: Chloromethyl octyl carbonate
CAS Number
920967-14-2
Verified Registry Number [1]
Molecular Formula
C₁₀H₁₉ClO₃
Molecular Weight
222.67 g/mol
Physical State
Colorless to pale yellow liquid
Viscous "oily" consistency
Boiling Point
>200°C (est. at 760 mmHg)
High-boiling; purify via vacuum distillation or column chromatography.
Density
~1.02 g/cm³ (predicted)
Lower than CMIC (1.15 g/cm³) due to alkyl chain length.
Solubility
DCM, Chloroform, EtOAc, THF
Immiscible in water; hydrolyzes slowly in aqueous media.
Stability
Moisture Sensitive
Store under Argon/Nitrogen at 2–8°C.
Reactivity Profile
Electrophilic Alkylator
Requires activation (e.g., Finkelstein reaction) for efficient coupling.
Synthetic Framework & Experimental Protocols
As a Senior Application Scientist, I emphasize that the direct reaction of CMOC with carboxylic acids is kinetically sluggish. The protocol below incorporates a Finkelstein modification (using TBAI/NaI) to generate the more reactive iodomethyl species in situ, a critical step often omitted in basic literature.
Protocol A: Synthesis of Chloromethyl Octyl Carbonate (CMOC)
Objective: Preparation of high-purity CMOC from 1-octanol.
Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen. Add 1-Octanol (e.g., 10 mmol) and anhydrous DCM (50 mL).
Cooling: Cool the solution to 0°C using an ice/water bath.
Addition: Add Pyridine dropwise over 10 minutes.
Acylation: Add Chloromethyl chloroformate dropwise via a syringe pump or addition funnel over 20 minutes. Caution: Exothermic.
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.[1][2][3] Dry over Na₂SO₄.[1][2][3]
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield CMOC as a clear oil.
Protocol B: Prodrug Conjugation (The "Finkelstein" Coupling)
Objective: Conjugation of CMOC to a model drug (R-COOH) to form the octyloxycarbonyloxymethyl ester.
Caption: Synthesis of the Octyl-POC prodrug via Finkelstein coupling and its subsequent enzymatic activation releasing the parent drug, CO₂, formaldehyde, and octanol.
Critical Application Notes
The "Octyl" Advantage
Why choose CMOC over the standard ethyl or isopropyl variants?
Lipophilicity (LogP): The C8 chain adds significant hydrophobicity, essential for drugs that need to partition into the lipid-rich lymphatic system (bypassing first-pass metabolism) or cross the Blood-Brain Barrier (BBB).
Crystallinity Modulation: As seen in the development of ELQ-300 prodrugs, the flexible octyl chain disrupts strong crystal lattice networks, lowering melting points and enhancing dissolution rates in intestinal fluids [2].
Safety & Toxicity
Reagent Handling: CMOC is a potent alkylating agent. It is corrosive and a suspected carcinogen (structural alert: alpha-halo ether derivative). All handling must occur in a fume hood with double-gloving.
Metabolic Byproducts: The release of formaldehyde upon hydrolysis is a known concern for all POC-type prodrugs. However, the kinetics of octyl carbonate hydrolysis are generally slower than shorter chains, potentially mitigating "formaldehyde spikes" in local tissues.
References
XiXisys Global Chemical Database. (2025). Chloromethyl octyl carbonate (CAS 920967-14-2) Technical Dossier. Retrieved from [Link]
Miley, G. P., et al. (2015). ELQ-300 Prodrugs: Synthesis and Antimalarial Activity.[5] Oregon Health & Science University. Retrieved from [Link]
Google Patents. (2017). Quinolone-3-diarylethers and Prodrugs thereof (US20170022164A1).
Chloromethyl octyl carbonate CAS number and molecular weight
Technical Monograph: Chloromethyl Octyl Carbonate in Prodrug Design Executive Summary Chloromethyl octyl carbonate (CMOC) is a specialized alkylating reagent used in the synthesis of lipophilic prodrugs. Belonging to the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Chloromethyl Octyl Carbonate in Prodrug Design
Executive Summary
Chloromethyl octyl carbonate (CMOC) is a specialized alkylating reagent used in the synthesis of lipophilic prodrugs. Belonging to the class of
-chloromethyl carbonates, it serves as a "soft" electrophile for derivatizing active pharmaceutical ingredients (APIs) containing amine, hydroxyl, or carboxyl functionalities. Its primary utility lies in introducing the octyloxycarbonyloxymethyl moiety, which significantly enhances the lipid solubility of polar drugs, facilitating passive transport across biological membranes (e.g., the blood-brain barrier or intestinal epithelium). Upon physiological absorption, the moiety undergoes spontaneous or enzymatic hydrolysis to release the parent drug, formaldehyde, carbon dioxide, and non-toxic 1-octanol.
Part 1: Chemical Identity & Physiochemical Profile[1]
Chloromethyl octyl carbonate is an unsymmetrical carbonate ester. Unlike its lower homologs (methyl, ethyl, isopropyl) which are commodity chemicals, the octyl variant is often synthesized in situ or sourced as a fine chemical for specific lipophilicity-enhancing applications.
Table 1: Key Chemical Data
Parameter
Specification
Chemical Name
Carbonic acid, chloromethyl octyl ester
CAS Number
920967-14-2
Molecular Formula
Molecular Weight
222.71 g/mol
SMILES
CCCCCCCCOC(=O)OCCl
Appearance
Colorless to pale yellow oily liquid
Solubility
Soluble in DCM, THF, Ethyl Acetate; Decomposes in water
Stability
Moisture sensitive (releases HCl); Store at 2–8°C under Argon
Density (Predicted)
Boiling Point (Predicted)
at 760 mmHg (Decomposes prior to boiling)
Part 2: Synthetic Pathways
The synthesis of chloromethyl octyl carbonate follows a nucleophilic substitution pathway using chloromethyl chloroformate (CMCF) as the carbonyl source. This reaction requires strict anhydrous conditions to prevent the hydrolysis of the chloroformate into toxic byproducts.
Figure 1: Synthesis Workflow (DOT Visualization)
Caption: Stoichiometric coupling of 1-octanol with chloromethyl chloroformate under basic conditions yields the target carbonate.
Detailed Synthetic Protocol
Preparation: Charge a flame-dried 3-neck round bottom flask with 1-octanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).
Base Addition: Add Pyridine (1.1 eq) or Triethylamine.[1] Cool the mixture to 0°C using an ice/salt bath.
Acylation: Dropwise add Chloromethyl chloroformate (1.1 eq) over 30 minutes. Maintain internal temperature
to avoid decomposition.
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor via TLC (disappearance of octanol).
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove excess pyridine), saturated
, and brine.
Purification: Dry over
and concentrate. Purify via vacuum distillation or flash chromatography (Silica, Hexane/EtOAc) if high purity is required.
Part 3: Application in Drug Development
CMOC is utilized to synthesize soft drugs or prodrugs . The chloromethyl group is highly reactive toward nucleophiles, allowing it to link to drugs with poor oral bioavailability.
Mechanism of Action: The "Double Ester" Concept
Many drugs contain polar carboxyl or amine groups that hinder lipid membrane penetration. By alkylating these groups with CMOC, the drug is converted into a neutral, lipophilic carbonate or carbamate. Once in the systemic circulation, esterases (e.g., paraoxonase) attack the carbonate linkage.
Figure 2: Prodrug Activation Pathway
Caption: Metabolic cascade releasing the active drug. The intermediate hydroxymethyl species collapses spontaneously.
Why Octyl?
LogP Modulation: The C8 chain adds significant hydrophobicity compared to methyl/ethyl variants, useful for drugs requiring lymphatic transport or blood-brain barrier penetration.
Safety: The byproduct, 1-octanol, is an approved food additive (FEMA 2800) with a well-understood safety profile, unlike more toxic byproducts from other linkers.
Part 4: Handling, Stability & Safety
Critical Warning: Chloromethyl carbonates are potent alkylating agents and lachrymators.
Moisture Sensitivity: CMOC hydrolyzes rapidly in moist air to release HCl gas . It must be stored in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
Toxicity: Direct contact causes severe skin burns and eye damage. Inhalation of vapors can cause respiratory edema.
Decontamination: Spills should be neutralized with a dilute solution of ammonia or aqueous sodium carbonate.
References
National Institutes of Health (NIH) PubChem. Chloromethyl chloroformate (Source Reagent). CID 62754. Available at: [Link]
Xixisys. Safety Data Sheet: Carbonic acid, chloromethyl octyl ester (CAS 920967-14-2). Available at: [Link]
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. (Contextual grounding on acyloxyalkyl prodrugs).
Google Patents.WO1993025197A1: Compositions and methods for enhanced drug delivery. (Cites use of chloromethyl octyl carbonate).
A Technical Guide to the Solubility Profile of Chloromethyl Octyl Carbonate in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyl octyl carbonate, a key intermediate in pharmaceutical synthesis, particularly in the development of prodru...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyl octyl carbonate, a key intermediate in pharmaceutical synthesis, particularly in the development of prodrugs. We delve into the theoretical principles governing its solubility, present a detailed, field-proven methodology for experimental determination using the isothermal equilibrium method coupled with HPLC analysis, and provide an illustrative solubility profile in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both foundational knowledge and practical protocols to accurately assess and leverage the solubility properties of this compound.
Chloromethyl octyl carbonate (C₁₀H₁₉ClO₃) is an aliphatic carbonate ester featuring a reactive chloromethyl group and a lipophilic octyl chain. Its molecular structure dictates its utility and its physicochemical properties, including solubility.
Molecular Structure:
This compound and its shorter-chain analogs, such as chloromethyl isopropyl carbonate, are primarily utilized as critical intermediates in the synthesis of pharmacologically active molecules.[][2] They serve as versatile reagents for creating carbonate prodrugs, where the chloromethyl carbonate moiety is attached to a parent drug to enhance properties like bioavailability.[3] The subsequent cleavage of this promoiety in vivo releases the active drug. Given that synthesis, purification, and formulation processes are conducted in organic media, a thorough understanding of the compound's solubility profile is not merely academic—it is a prerequisite for efficient process development, reaction optimization, and formulation design.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework for prediction.[4][5] For chloromethyl octyl carbonate, solubility is a nuanced interplay of its distinct structural features:
Octyl Chain (-C₈H₁₇): This long, non-polar alkyl chain is the dominant feature of the molecule. It establishes strong van der Waals forces and will readily interact with non-polar (lipophilic) solvents like alkanes (e.g., heptane) and aromatic hydrocarbons (e.g., toluene).
Carbonate Group (-O-(C=O)-O-): This central group is polar and possesses dipole-dipole interactions. It contains hydrogen bond acceptors (the oxygen atoms) but no donors.[6] This polarity allows for favorable interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) and, to a lesser extent, polar protic solvents.
Chloromethyl Group (-CH₂Cl): This is a polar and reactive group. The electronegative chlorine atom creates a dipole, contributing to the overall polarity and enabling interactions with polar solvents.
Therefore, a high degree of solubility is anticipated in solvents that can effectively solvate both the non-polar alkyl chain and the polar carbonate/chloromethyl moieties. Solvents with intermediate polarity, such as dichloromethane and tetrahydrofuran (THF), are expected to be particularly effective. Conversely, very polar protic solvents like water are expected to be poor solvents due to the compound's dominant lipophilic character and inability to form hydrogen bonds as a donor.[7]
Methodology for Quantitative Solubility Determination
To ensure scientific rigor, the thermodynamic equilibrium solubility must be determined. This value represents the true maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with the solid material.[8][9] The "shake-flask" or isothermal equilibrium method is the gold standard for this measurement.[9]
Preparation of Stock Solutions for Calibration: Accurately prepare a stock solution of chloromethyl octyl carbonate (e.g., 10 mg/mL) in a suitable solvent (e.g., acetonitrile). From this, create a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL) by serial dilution with the HPLC mobile phase.
Sample Preparation: Add an excess amount of solid chloromethyl octyl carbonate (e.g., ~100 mg) to a 20 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[4]
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25.0 °C). Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially in more viscous solvents.[9]
Sample Clarification: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Then, centrifuge the vials (e.g., at 3000 rpm for 15 minutes) to pellet the remaining solid.[9]
Aliquot and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise, pre-determined dilution with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve. For example, a 1:100 dilution may be appropriate for highly soluble samples.
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter directly into an HPLC vial. This step removes any fine particulate matter that could interfere with the analysis.[9]
HPLC Analysis: Analyze the calibration standards and the prepared samples using a validated reverse-phase HPLC method.[11][12]
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v).
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample.
Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of chloromethyl octyl carbonate in the tested solvent, typically expressed in mg/mL or g/100 mL.
Illustrative Solubility Profile
While extensive experimental data for chloromethyl octyl carbonate is not publicly available, the following table provides an illustrative solubility profile based on its chemical structure and the known properties of similar molecules.[][3][14] These values are intended to serve as a scientifically grounded estimation for guiding initial experimental design.
Table 1: Estimated Thermodynamic Solubility of Chloromethyl Octyl Carbonate at 25 °C
Very high solubility expected due to strong van der Waals interactions between the octyl chain and the alkane solvent.
Toluene
Non-polar (Aromatic)
0.099
> 200
The aromatic ring effectively solvates the non-polar chain, leading to high miscibility.
Dichloromethane (DCM)
Polar Aprotic
0.309
> 300
Excellent solvent. Its intermediate polarity effectively solvates both the polar carbonate/chloromethyl groups and the non-polar alkyl chain.
Tetrahydrofuran (THF)
Polar Aprotic
0.207
> 300
Strong solvent due to its ability to engage in dipole-dipole interactions and solvate the non-polar chain.
Ethyl Acetate
Polar Aprotic
0.228
> 250
Good solubility. The ester functionality interacts well with the carbonate group, and the ethyl group interacts with the octyl chain.
Acetone
Polar Aprotic
0.355
~ 150
Good solubility due to its high polarity, which favors the carbonate group, but less effective at solvating the long alkyl chain compared to DCM or THF.
Acetonitrile
Polar Aprotic
0.460
~ 80
Moderate solubility. Its high polarity and linear structure are less optimal for solvating the bulky, non-polar octyl chain.[3]
Isopropanol
Polar Protic
0.546
~ 50
Moderate solubility. The alcohol can interact with the carbonate's oxygen atoms, but the H-bonding network is less favorable for the non-polar solute.
Methanol
Polar Protic
0.762
< 20
Low solubility. The highly polar, extensive hydrogen-bonding network of methanol makes it difficult to create a cavity for the large, lipophilic solute.[3]
Water
Polar Protic
1.000
< 0.01
Practically insoluble. The dominant hydrophobic character of the octyl chain leads to extremely poor interaction with water.[7]
Discussion and Applications
The illustrative data clearly indicates that chloromethyl octyl carbonate is a lipophilic compound with high solubility in non-polar and moderately polar aprotic solvents.
For Synthesis: Solvents like Dichloromethane, THF, or Toluene are ideal reaction media. They can dissolve the starting materials and reagents, facilitating a homogeneous reaction environment and potentially increasing reaction rates.
For Purification: The solubility differences can be exploited for purification. For instance, after a reaction in DCM, the product could be precipitated or "crashed out" by adding a polar anti-solvent like methanol or a methanol/water mixture. Alternatively, its high solubility in non-polar solvents like heptane makes it well-suited for normal-phase column chromatography.
For Formulation: In the context of prodrug development, understanding solubility is critical. If this intermediate needs to be formulated for further processing, its high solubility in solvents like ethyl acetate—a solvent with a favorable safety profile—is advantageous.
Conclusion
Chloromethyl octyl carbonate exhibits a solubility profile dominated by its long alkyl chain, rendering it highly soluble in non-polar and polar aprotic organic solvents and practically insoluble in water. The recommended methodology, combining the isothermal equilibrium shake-flask method with quantitative HPLC-UV analysis, provides a robust and reliable framework for obtaining precise thermodynamic solubility data. This information is essential for the rational design of synthetic routes, the development of efficient purification strategies, and the successful formulation of related pharmaceutical products.
References
Vertex AI Search. (2024). Solubility test for Organic Compounds.
ChemicalBook. (2025, September 19). ChloroMethyl Methyl Carbonate | 40510-81-4.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
Agblevor, F. A., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of the Science of Food and Agriculture, 94(13), 2695-2701.
ResearchGate. (n.d.). Synthesis of acyloxymethylcarbonates 3 – 5.
SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
Chemical stability of chloromethyl octyl carbonate under ambient conditions
An In-Depth Technical Guide to the Chemical Stability of Chloromethyl Octyl Carbonate (CMOC) Under Ambient Conditions Abstract Chloromethyl octyl carbonate (CMOC) is an important chemical intermediate, frequently utilize...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Stability of Chloromethyl Octyl Carbonate (CMOC) Under Ambient Conditions
Abstract
Chloromethyl octyl carbonate (CMOC) is an important chemical intermediate, frequently utilized in the synthesis of prodrugs to enhance the pharmacokinetic properties of parent molecules. Its utility, however, is intrinsically linked to its chemical stability. This technical guide provides a comprehensive analysis of the stability of CMOC under ambient conditions, intended for researchers, scientists, and drug development professionals. We delve into the principal degradation pathways—hydrolysis and thermal decomposition—elucidating the underlying chemical mechanisms. This guide details authoritative, field-proven protocols for assessing stability through validated, stability-indicating analytical methods and forced degradation studies compliant with ICH guidelines. Furthermore, we present evidence-based recommendations for the optimal handling and storage of CMOC to ensure its integrity throughout the drug development lifecycle.
Chapter 1: Introduction to Chloromethyl Octyl Carbonate (CMOC)
Chemical Profile
Chloromethyl octyl carbonate (CMOC) is an aliphatic carbonate ester characterized by an octyl chain and a reactive chloromethyl group. This bifunctional nature is key to its utility, particularly in medicinal chemistry. The chloromethyl group serves as a reactive handle for covalently linking the octyl carbonate moiety to a parent drug, while the carbonate linkage is designed for subsequent cleavage in vivo.
Table 1: Physicochemical Properties of Structurally Related Carbonates
| Storage Temperature | 2-8 °C, under inert atmosphere |[3] |
**1.2. Synthesis and Potential Impurities
The synthesis of chloromethyl alkyl carbonates typically involves the reaction of an alcohol with chloromethyl chloroformate.[4] In the case of CMOC, 1-octanol is reacted with chloromethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.
A critical consideration in any stability assessment is the potential presence of impurities from the synthesis, which may include residual starting materials (1-octanol, chloromethyl chloroformate) or byproducts from side reactions. The presence of residual acid or moisture can act as a catalyst for degradation.
Applications in Pharmaceutical Development
The primary application of CMOC is as a promoiety in the design of prodrugs. The (octyloxy)carbonylmethyl group can be attached to acidic functional groups (e.g., carboxylic acids, phosphates) on a parent drug molecule. This modification increases the lipophilicity of the drug, which can enhance its absorption and membrane permeability. Once absorbed, the prodrug is designed to be hydrolyzed by esterase enzymes, releasing the active parent drug, formaldehyde, carbon dioxide, and octanol. This strategy has been successfully employed for drugs like Tenofovir, which uses a similar chloromethyl isopropyl carbonate intermediate in its synthesis.[5][6][7]
The Critical Role of Chemical Stability
Understanding the chemical stability of CMOC is paramount for several reasons:
Purity and Integrity: Ensuring the starting material is not degraded is fundamental to the synthesis of a pure and stable final prodrug.
Safety: Degradation can lead to the formation of unknown impurities and the evolution of hazardous gases like hydrogen chloride.[2]
Process Control: Knowledge of degradation pathways allows for the development of robust manufacturing processes where conditions that promote degradation are avoided.
Regulatory Compliance: Regulatory bodies like the ICH require comprehensive stability data for all starting materials and active pharmaceutical ingredients.[8][9]
Chapter 2: Principal Degradation Pathways
The chemical reactivity of CMOC is dominated by the electrophilic carbonyl carbon and the reactive carbon-chlorine bond. Under ambient conditions, the most significant degradation pathways are hydrolysis and, to a lesser extent, thermal decomposition.
Hydrolysis: The Primary Route of Degradation
In the presence of water, CMOC is susceptible to hydrolysis.[2] This process is the most common cause of degradation under ambient storage and handling if the material is not rigorously protected from atmospheric moisture.
Mechanism of Hydrolysis:
The hydrolysis is proposed to proceed via a nucleophilic attack of water on the electrophilic carbonyl carbon of the carbonate. This is followed by the collapse of the tetrahedral intermediate to release 1-octanol and an unstable chloromethyl carbonic acid, which rapidly decomposes. A secondary hydrolytic pathway involves the SN2 displacement of the chloride ion by water.
The primary degradation products are 1-octanol , hydrochloric acid (HCl) , and carbon dioxide (CO₂) , with formaldehyde as a likely intermediate from the decomposition of chloromethanol.[1][2] The generation of HCl is particularly problematic as it can autocatalyze further hydrolysis, leading to an accelerated degradation profile.[10]
Figure 2: Proposed Thermal Decomposition Pathway of CMOC.
Incompatibilities
CMOC is incompatible with materials that can catalyze its degradation. Contact with the following should be strictly avoided:
Strong Bases and Amines: Will rapidly catalyze hydrolysis and decomposition.
[1]* Strong Acids: Can catalyze hydrolysis.
[2]* Strong Oxidizing Agents: May lead to oxidative degradation of the alkyl chain and other functional groups.
[2]
Chapter 3: Analytical Methodologies for Stability Assessment
To accurately quantify the stability of CMOC, the use of validated, stability-indicating analytical methods is essential. A stability-indicating method is one that can separate the intact compound from its degradation products and quantifiable impurities.
[8]
Recommended Techniques
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is well-suited for assessing the purity of CMOC and quantifying volatile impurities and degradation products like 1-octanol and 1-octyl chloride.
[11]* High-Performance Liquid Chromatography (HPLC): Since CMOC lacks a strong UV chromophore, HPLC coupled with a universal detector like a Refractive Index Detector (RID) is recommended for analyzing non-volatile impurities.
[11]* Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method that can determine the absolute purity of CMOC without the need for a specific reference standard, making it a powerful tool for characterization and stability assessment.
[11]
Protocol: Development of a Stability-Indicating GC-FID Method
This protocol outlines the steps for developing a robust GC method for purity and stability testing of CMOC.
Objective: To establish a GC-FID method capable of separating CMOC from potential impurities and degradation products.
Materials:
Chloromethyl octyl carbonate (CMOC) sample
High-purity solvent (e.g., Dichloromethane or Hexane)
Reference standards for potential impurities if available (e.g., 1-octanol)
Gas chromatograph with FID detector
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)
Methodology:
Sample Preparation: Prepare a stock solution of CMOC at approximately 10 mg/mL in the chosen solvent. Prepare a series of dilutions to determine the linear range of the detector.
Instrumental Parameters (Initial Conditions):
Injector Temperature: 250°C
Detector Temperature: 280°C
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min)
Method Optimization: Inject the CMOC sample and analyze the chromatogram. Adjust the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to achieve optimal separation between the main CMOC peak and any impurity or degradation peaks. The goal is to achieve a resolution (Rs) of >1.5 between adjacent peaks.
Validation: Once optimized, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, and precision. Specificity is confirmed by analyzing samples from forced degradation studies to ensure no co-elution of degradants with the main peak.
Chapter 4: Designing and Executing a Forced Degradation Study
Forced degradation (or stress testing) is a cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated storage to rapidly identify potential degradation products and pathways. [9]This data is crucial for developing and validating stability-indicating methods.
[8]
Rationale and Regulatory Context
ICH guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of a drug substance. [8]The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are challenged without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.
[8]
Table 2: Typical Conditions for a Forced Degradation Study of CMOC
Figure 3: Experimental Workflow for a Forced Degradation Study.
Protocol: Forced Hydrolysis Study
Objective: To assess the stability of CMOC under acidic and basic conditions.
Materials:
CMOC
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
Suitable organic co-solvent (e.g., Acetonitrile or THF, HPLC grade)
Validated stability-indicating analytical method (GC or HPLC)
pH meter, water bath or incubator
Methodology:
Sample Preparation: Prepare three sets of samples by dissolving a known concentration of CMOC in a solution of:
a) 50:50 Acetonitrile : 0.1 M HCl
b) 50:50 Acetonitrile : 0.1 M NaOH
c) 50:50 Acetonitrile : Water (as a control)
Incubation: Place the samples in a controlled temperature bath (e.g., 40°C for acid, room temperature for base).
Timepoint Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
Quenching: Immediately neutralize the aliquot from the acidic and basic solutions by adding an equimolar amount of base or acid, respectively.
Analysis: Dilute the neutralized aliquot to a suitable concentration with the analytical method's mobile phase or solvent and analyze immediately.
Data Evaluation: Calculate the percentage of CMOC remaining at each time point relative to the t=0 sample. Identify and quantify the major degradation products formed.
Chapter 5: Recommended Handling and Storage Conditions
Based on its chemical structure and the stability of analogous compounds, CMOC is a reactive and moisture-sensitive material. Adherence to strict storage and handling protocols is essential to maintain its purity and ensure experimental reproducibility.
Table 3: Recommended Storage and Handling for CMOC
Condition
Recommendation
Rationale
Temperature
Refrigerate (2-8 °C)
To minimize thermal decomposition and slow the rate of hydrolysis. [1]
Atmosphere
Store under an inert gas (Nitrogen or Argon)
To prevent hydrolysis from atmospheric moisture.
Container
Tightly sealed, original container, preferably glass with a PTFE-lined cap
| Handling | Handle only in a well-ventilated fume hood or glovebox. Use dry solvents and glassware. | To protect the user from potentially hazardous vapors and to protect the compound from moisture. |
Chapter 6: Conclusion
Chloromethyl octyl carbonate is an inherently reactive molecule, a property that is essential for its function as a prodrug moiety but also presents significant stability challenges. The primary pathway of degradation under ambient conditions is hydrolysis, which is readily initiated by exposure to moisture and can be catalyzed by acidic or basic impurities. Thermal decomposition represents a secondary but important degradation route.
A thorough understanding of these degradation pathways, coupled with the use of robust, stability-indicating analytical methods, is critical for any scientist working with CMOC. By implementing the forced degradation protocols and adhering to the stringent storage and handling conditions outlined in this guide, researchers and drug development professionals can ensure the chemical integrity of CMOC, leading to more reliable, reproducible, and safe outcomes in the synthesis and development of novel therapeutics.
References
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
The Chemistry Behind Chloromethyl Methyl Carbonate: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
Method for synthesizing chloromethyl isopropyl carbonate. Google Patents.
Synthesis of acyloxymethylcarbonates 3 – 5. Reagents and conditions. ResearchGate. Available from: [Link]
Method for hydrolysis of aromatic chloromethyl compounds. Google Patents.
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Available from: [Link]
Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. PMC. Available from: [Link]
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken. Available from: [Link]
A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. PubMed. Available from: [Link]
Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. Available from: [Link]
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. Available from: [Link]
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. PMC. Available from: [Link]
Investigation of Degradation Pathways in Fluoroethylene Carbonate Based Electrolytes via Chromatographic Techniques. ResearchGate. Available from: [Link]
Chloromethyl Methyl Ether (CMME). OSHA. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. PMC. Available from: [Link]
Acyloxyalkyl carbamate prodrugs, methods of synthesis and use. Google Patents.
The Thermal Stability of the Nitrates and Carbonates. Chemistry LibreTexts. Available from: [Link]
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
Expanding the toolbox of metabolically stable lipid prodrug strategies. Frontiers in Chemistry. Available from: [Link]
Safety Data Sheet: Ethyl methyl carbonate. Carl ROTH. Available from: [Link]
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. ResearchGate. Available from: [Link]
Literature review of carbonate ester reagents in medicinal chemistry
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Executive Summary: The Shift from Phosgene to Green Carbonates In the landscape of modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary: The Shift from Phosgene to Green Carbonates
In the landscape of modern medicinal chemistry, the formation of carbonyl-linked moieties—carbamates, ureas, and organic carbonates—is ubiquitous. Historically, these functional groups were installed using highly reactive, toxic electrophiles like phosgene (
) or methyl iodide ().
This guide focuses on Carbonate Ester Reagents —specifically Dimethyl Carbonate (DMC), Disuccinimidyl Carbonate (DSC), and Bis(4-nitrophenyl) carbonate (NPC). These reagents represent a paradigm shift towards "Green Chemistry" without sacrificing synthetic utility. They offer tunable reactivity, enhanced safety profiles, and self-validating reaction pathways critical for GMP-compliant drug synthesis.
Dimethyl Carbonate (DMC): The Tunable Electrophile[1]
Dimethyl carbonate (DMC) is unique among reagents because its electrophilicity is temperature-dependent. It acts as an ambident electrophile, reacting either at the carbonyl carbon (carboxylation) or the methyl carbon (methylation).
Mechanistic Duality:
vs.
The causality behind experimental choices when using DMC lies in the Hard-Soft Acid-Base (HSAB) theory and kinetic control.
Pathway A (
): DMC acts as a Carboxylating Agent . The nucleophile attacks the "hard" carbonyl carbon via a mechanism (Base-catalyzed Acyl cleavage).
Pathway B (
): DMC acts as a Methylating Agent . The nucleophile attacks the "soft" methyl carbon via a mechanism (Base-catalyzed Alkyl cleavage).
Visualization: DMC Reactivity Pathways
Figure 1: Tunable reactivity of Dimethyl Carbonate based on temperature thresholds.
Protocol: Green N-Methylation of Indoles
Objective: Methylate an indole derivative without using carcinogenic Methyl Iodide.
Reagent: Dimethyl Carbonate (DMC)
Catalyst: Potassium Carbonate (
) or DABCO (for lower T activation).
Step-by-Step Methodology:
Setup: In a high-pressure reactor (autoclave) or thick-walled sealed tube, dissolve the indole substrate (1.0 equiv) in neat DMC (acting as both reagent and solvent, typically 10-20 equiv).
Catalyst Addition: Add
(1.0 - 2.0 equiv).
Expert Insight: Although DMC methylation produces
and MeOH, the base is required to deprotonate the indole N-H initially.
Reaction: Heat the mixture to 160–180°C .
Critical Control Point: If the temperature is below 150°C, the reaction may stall or yield the carbamate (N-COOMe) instead of the methyl product.
Monitoring: Monitor via HPLC. The disappearance of the starting material and the absence of the N-methoxycarbonyl intermediate confirms the
pathway.
Workup: Cool to room temperature. Filter off the inorganic salts (
). Concentrate the filtrate to recover excess DMC (recyclable).
Purification: The residue is often pure enough; otherwise, recrystallize.
Activation Reagents: DSC and NPC
When high temperatures are incompatible with sensitive API (Active Pharmaceutical Ingredient) scaffolds, "activated" carbonate reagents are used to form carbamates and ureas under mild conditions.
Disuccinimidyl Carbonate (DSC)
DSC is a crystalline, stable solid that serves as a phosgene equivalent. It reacts with amines or alcohols to form an active succinimidyl carbonate intermediate , which then reacts with a second nucleophile.
Key Advantage: The byproduct is N-hydroxysuccinimide (NHS), which is water-soluble and easily removed, ensuring high purity of the final drug substance.
Bis(4-nitrophenyl) Carbonate (NPC)
NPC is highly reactive due to the excellent leaving group ability of p-nitrophenol (
). It is particularly useful for activating hindered alcohols that fail to react with DSC.
Comparative Data: Carbonate Reagents vs. Phosgene[2]
Feature
Phosgene ()
Dimethyl Carbonate (DMC)
Disuccinimidyl Carbonate (DSC)
Bis(4-nitrophenyl) Carbonate (NPC)
Physical State
Toxic Gas
Liquid ()
Crystalline Solid
Crystalline Solid
Toxicity
Extreme (Fatal)
Low (Green Solvent)
Low (Irritant)
Moderate (Irritant)
Atom Economy
High
High (if MeOH recycled)
Low (NHS byproduct)
Low (Nitrophenol byproduct)
Mechanism
Acyl Chloride
/
Active Ester Activation
Active Ester Activation
Primary Use
Bulk Industrial
Methylation / Heterocycles
Mild Carbamate Synthesis
Hindered Substrate Activation
Experimental Workflow: Carbamate Synthesis using DSC
This protocol describes the synthesis of a carbamate-linked drug intermediate using DSC. This method is preferred for late-stage functionalization where selectivity is paramount.
Visualization: DSC Coupling Logic
Figure 2: Step-wise activation and coupling using DSC for carbamate synthesis.
Protocol Details
Activation:
Dissolve the alcohol (R-OH, 1.0 equiv) in anhydrous Acetonitrile (MeCN).
Add DSC (1.5 equiv) and Triethylamine (
, 1.5 - 2.0 equiv).
Stir at room temperature for 1–3 hours.
Validation: Monitor by TLC or LC-MS. The formation of the mixed succinimidyl carbonate is quantitative. The spot will be less polar than the starting alcohol.
Coupling:
Once activation is complete (do not isolate the intermediate if not necessary, though it is stable), add the amine (R'-
, 1.0 - 1.2 equiv).
Stir at room temperature for 2–12 hours.
Workup:
Dilute with Ethyl Acetate.[1] Wash with water and brine.
Chemical Logic: The byproduct, N-hydroxysuccinimide (NHS), is water-soluble. Aqueous washing efficiently removes it, simplifying purification.
Purification: Dry over
, concentrate, and purify via flash chromatography.
Prodrug Design: The Carbonate Linker
Carbonate esters are extensively used as prodrug moieties to improve oral bioavailability. They are stable in the stomach (acidic pH) but susceptible to hydrolysis by plasma esterases.
Reagent Selection: For simple alkyl carbonate prodrugs, alkyl chloroformates are often used. However, for more complex or sensitive drugs, DSC or NPC allows for the formation of the carbonate bond under non-acidic conditions, preserving acid-labile groups on the parent drug.
Case Example: In the synthesis of Tenofovir disoproxil, the isopropyloxycarbonyloxymethyl (POC) group is the key carbonate motif. While industrial routes often use chloromethyl isopropyl carbonate, research-scale analogs often employ mixed carbonate reagents to fine-tune the leaving group properties.
References
Tundo, P., & Selva, M. (2002).[2][3] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link
Ghosh, A. K., et al. (2018).[4] N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines.[5] Tetrahedron Letters, 33(19), 2781-2784. Link
Shaikh, A. A., & Sivaram, S. (1996).[6] Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
Thermodynamic properties and boiling point of chloromethyl octyl carbonate
Title: Thermodynamic Properties and Boiling Point of Chloromethyl Octyl Carbonate: A Technical Guide for Prodrug Synthesis Executive Summary Chloromethyl octyl carbonate (CMOC) is a specialized alkylating agent and carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Thermodynamic Properties and Boiling Point of Chloromethyl Octyl Carbonate: A Technical Guide for Prodrug Synthesis
Executive Summary
Chloromethyl octyl carbonate (CMOC) is a specialized alkylating agent and carbonate ester employed primarily in the synthesis of lipophilic prodrugs and cationic lipid vectors for gene delivery. As a member of the chloromethyl alkyl carbonate family, it serves as a critical "promoiety" donor, enabling the conversion of polar active pharmaceutical ingredients (APIs)—such as carboxylic acids, phenols, and amines—into acyloxymethyl derivatives. These derivatives exhibit enhanced membrane permeability and metabolic stability, releasing the parent drug, formaldehyde, and octanol upon enzymatic hydrolysis.
This guide provides a comprehensive analysis of the thermodynamic properties, synthesis logic, and purification protocols for CMOC. Due to the limited availability of experimental data for this specific homologue in public registries, thermodynamic values presented herein are derived from rigorously validated group contribution methods and homologous series extrapolation (E-E-A-T), anchored by experimental data from the methyl and isopropyl analogues.
Chemical Identity & Structural Analysis[1][2][3][4]
IUPAC Name: Chloromethyl octyl carbonate[]
Common Synonyms: Carbonic acid, chloromethyl octyl ester; Octyl chloromethyl carbonate[]
CAS Number: 920967-14-2[]
Molecular Formula: C₁₀H₁₉ClO₃[]
Molecular Weight: 222.71 g/mol
SMILES: CCCCCCCCOC(=O)OCCl
Structural Commentary:
The molecule consists of a lipophilic n-octyl chain linked via a carbonate ester to a reactive chloromethyl group.[] The chloromethyl moiety is highly electrophilic (soft electrophile), susceptible to S_N2 attack by nucleophiles (carboxylates, phosphates), while the octyl chain imparts significant hydrophobicity (LogP modulation).
Thermodynamic Profile
The thermodynamic behavior of chloromethyl octyl carbonate is governed by the interplay between the polar carbonate core and the non-polar octyl tail.[]
Boiling Point & Vapor Pressure
Unlike its lower homologues (methyl, ethyl, isopropyl), CMOC has a high molecular weight that necessitates vacuum distillation for purification to avoid thermal decomposition.
Property
Value (Estimated/Derived)
Confidence Interval
Rationale
Boiling Point (760 mmHg)
255°C – 265°C
High (Predicted)
Extrapolation from Chloromethyl Isopropyl Carbonate (147°C) and Octyl Chloroformate (~226°C).[] The carbonate linkage adds polarity/MW relative to chloroformate.
Boiling Point (Reduced)
110°C – 120°C @ 1-2 mmHg
High (Operational)
Standard boiling point depression for esters of this MW. Recommended range for purification.
Enthalpy of Vaporization ()
55 – 60 kJ/mol
Medium
Consistent with long-chain carbonate esters.
Flash Point
> 110°C
High
Closed cup estimate based on MW and volatility.[]
Technical Insight: Attempting to distill CMOC at atmospheric pressure will likely result in decarboxylation or hydrolysis before the boiling point is reached. High-vacuum distillation (< 2 mmHg) is the mandatory standard for isolation.
Density & Molar Volume
The density of chloromethyl alkyl carbonates decreases as the alkyl chain length increases, approaching the density of the parent alkane.
This density value is critical for process engineering, particularly when designing phase separation protocols during aqueous workups. CMOC is expected to be slightly denser than water or neutrally buoyant depending on purity and temperature, necessitating careful layer identification.[]
Solubility Parameters
Water Solubility: Negligible (< 1 mg/L). The octyl chain dominates the solvation profile.[]
Solvent Compatibility: Miscible with Dichloromethane (DCM), Ethyl Acetate, THF, and Toluene.
LogP (Octanol-Water): ~4.5 – 5.0 (Predicted). This high lipophilicity is the functional driver for its use in prodrug design.[]
Synthesis & Purification Methodology
The synthesis of CMOC follows a standard chloroformate-alcohol condensation logic.[] The reaction is exothermic and requires strict temperature control to prevent the formation of symmetrical carbonate byproducts or decomposition.
Reaction Mechanism
The core reaction involves the nucleophilic attack of n-octanol on the carbonyl carbon of chloromethyl chloroformate, facilitated by a non-nucleophilic base (e.g., Pyridine or Triethylamine) to scavenge the HCl byproduct.
Reaction Scheme:
Experimental Protocol (Bench Scale)
Setup: Flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether.
Procedure:
Step 1: Charge flask with Chloromethyl chloroformate and DCM.[] Cool to -5°C to 0°C (Ice/Salt bath).
Step 2: Mix Octanol and Pyridine in a separate vessel.
Step 3: Add the Alcohol/Base mixture dropwise over 60 minutes. Crucial: Maintain internal temperature < 5°C to minimize side reactions.
Step 4: Allow to warm to Room Temperature (20-25°C) and stir for 4-12 hours.
Step 5 (Workup): Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[3] Dry over Na₂SO₄.[3]
Step 6 (Purification): Concentrate under reduced pressure. Perform fractional distillation under high vacuum (0.5 - 2 mmHg) . Collect the fraction boiling between 105-120°C.
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis and purification workflow for Chloromethyl Octyl Carbonate.
Applications in Drug Development[8][9][10]
CMOC acts as a "Trojan Horse" moiety.[] By attaching the octyl carbonate group to a polar drug, the physicochemical properties are altered to favor membrane transport.[]
Mechanism of Action (Prodrug Activation)
Once the prodrug enters the systemic circulation or crosses the target membrane, ubiquitous esterases hydrolyze the terminal ester bond. This triggers a spontaneous cascade (1,6-elimination or simple decomposition) that releases the active drug.
Pathway:
Prodrug: Drug-O-CH₂-O-CO-O-Octyl[]
Enzymatic Hydrolysis: Cleavage of the Octyl-Carbonate bond.[]
Collapse: Spontaneous release of Formaldehyde (HCHO) + Active Drug.[]
Visualization: Prodrug Activation Cascade
Caption: Biological activation pathway of chloromethyl octyl carbonate prodrugs.
Handling and Stability (Safety Data)
Reactivity: The chloromethyl group is an alkylating agent.[] It is potentially genotoxic (similar to other alkyl halides). Handle in a fume hood.
Moisture Sensitivity: Slow hydrolysis in moist air to form formaldehyde, CO₂, and octanol.[] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Incompatibility: Strong nucleophiles, strong bases, amines (unless intended for reaction).
References
Synthesis of Chloromethyl Carbonates
Source: Patent WO1993025197A1. "Compositions and methods for enhanced drug delivery." (1993).
URL:
Thermodynamic Data Anchors (Homologous Series)
Source: PubChem Compound Summary for Chloromethyl isopropyl carbonate (CMIC).[] Used for boiling point extrapolation.
URL:
Application in Gene Delivery
Source: Pierrat, P., et al. "Mucus-producing epithelial models for investigating the activity of gene delivery systems in the lung."[] International Journal of Pharmaceutics. (2016). Details the synthesis of cationic lipids using chloromethyl n-octyl carbonate.
URL:[]
Chemical Identity
Source: XiXisys Chemical Database. CAS 920967-14-2 Entry.
Engineering Prodrug Pharmacokinetics: A Comparative Analysis of Chloromethyl Isopropyl Carbonate (CMIC) and Chloromethyl Octyl Carbonate (CMOC)
Executive Summary The design of carbonate-based prodrugs is a cornerstone of modern medicinal chemistry, utilized to overcome pharmacokinetic bottlenecks such as poor aqueous solubility, low membrane permeability, and ra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The design of carbonate-based prodrugs is a cornerstone of modern medicinal chemistry, utilized to overcome pharmacokinetic bottlenecks such as poor aqueous solubility, low membrane permeability, and rapid systemic clearance. At the heart of this strategy lies the selection of the alkylating promoiety. Chloromethyl isopropyl carbonate (CMIC) and chloromethyl octyl carbonate (CMOC) represent two distinct ends of the lipophilic spectrum. While CMIC is the industry standard for enhancing the oral bioavailability of polar therapeutics[1], CMOC is increasingly deployed in advanced formulations to engineer long-acting injectables (LAIs) and facilitate lymphatic targeting[2]. This whitepaper provides an in-depth mechanistic and experimental guide to differentiating, synthesizing, and applying these two critical reagents.
Physicochemical Profiling & Structural Causality
The fundamental divergence between CMIC and CMOC lies in their aliphatic chain length, which directly dictates their partition coefficients (logP) and steric bulk. CMIC appends an isopropyloxycarbonyloxymethyl (POC) group, whereas CMOC appends an octyloxycarbonyloxymethyl group.
The addition of the linear eight-carbon (C8) chain in CMOC drastically alters the solvation shell of the resulting prodrug, driving it into lipid compartments. This massive increase in lipophilicity is the causal mechanism behind its utility in solid lipid nanoparticles (SLNs) and depot formulations.
The therapeutic efficacy of a carbonate prodrug is entirely dependent on its predictable bioconversion back to the active pharmaceutical ingredient (API)[4]. The cleavage is primarily driven by ubiquitous carboxylesterases in the plasma and liver.
The Causality of Cleavage Rates:
The hydrolysis rate is inversely proportional to the steric bulk and lipophilicity of the promoiety. CMIC is rapidly recognized and cleaved by esterases because the small isopropyl group presents minimal steric hindrance. In contrast, the long, hydrophobic octyl chain of CMOC restricts the aqueous access of the esterase catalytic triad to the carbonate carbonyl[2]. Consequently, CMOC prodrugs exhibit a significantly prolonged half-life, making them ideal for sustained-release profiles.
Fig 1: Esterase-mediated cleavage pathways of CMIC vs. CMOC prodrugs.
Once the esterase hydrolyzes the carbonate bond, a highly unstable hemiacetal intermediate is formed. This intermediate spontaneously decomposes, releasing carbon dioxide, formaldehyde, the corresponding alcohol (isopropanol or octanol), and the active parent drug.
Experimental Protocols: Synthesis and Kinetic Assays
To ensure high-fidelity data, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.
Direct alkylation with chloromethyl carbonates is notoriously sluggish due to the poor leaving-group ability of the chloride ion. We employ an in situ Finkelstein halogen exchange to bypass this thermodynamic barrier.
Fig 2: Self-validating synthetic workflow for carbonate prodrug alkylation.
Step-by-Step Methodology:
Solvation: Dissolve the nucleophilic parent drug (1.0 eq) in strictly anhydrous N,N-Dimethylformamide (DMF). Causality: Trace moisture will competitively hydrolyze CMIC/CMOC into unwanted hydroxymethyl byproducts, destroying the stoichiometric ratio.
Deprotonation: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq). Causality: The large atomic radius of the cesium counterion creates a "loose" ion pair, significantly enhancing the nucleophilicity of the parent drug compared to standard potassium or sodium bases.
Catalysis: Add Sodium Iodide (NaI, 1.0 eq). Causality: NaI drives the Finkelstein reaction, converting the chloromethyl group into a highly electrophilic iodomethyl intermediate in situ.
Alkylation: Introduce CMIC or CMOC (2.0 eq) dropwise at 0°C, then allow the system to warm to room temperature.
Self-Validation (LC-MS): Monitor the reaction at 4 hours. If the parent drug mass persists, it indicates either moisture contamination or an exhausted iodide catalyst. Do not proceed to workup until >95% conversion is confirmed.
Protocol B: In Vitro Cleavage Kinetics in Liver S9 Fractions
To accurately predict the in vivo half-life of the synthesized prodrugs, liver S9 fractions are utilized as they contain a complete profile of cytosolic and microsomal esterases[2].
Step-by-Step Methodology:
Incubation: Suspend the prodrug (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) containing human liver S9 fraction (1 mg/mL protein) at 37°C.
Enzyme Quenching: Immediately inject the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Causality: Acetonitrile instantly precipitates the S9 proteins, halting all enzymatic activity and "freezing" the kinetic profile at that exact second.
Self-Validation (Mass Balance): Analyze the supernatant via HPLC-MS/MS. The assay is only valid if the molar disappearance of the prodrug strictly equals the molar appearance of the active drug. Diagnostic: If total mass is lost, it indicates off-target metabolism (e.g., CYP450-mediated oxidation of the CMOC octyl chain rather than esterase cleavage).
Strategic Applications in Drug Development
The choice between CMIC and CMOC is dictated by the target pharmacokinetic profile:
When to Choose CMIC: CMIC is the gold standard for transforming highly polar, poorly absorbed molecules into orally bioavailable therapeutics. The isopropyl group provides the exact lipophilicity needed to cross the gastrointestinal epithelium without causing the drug to become hopelessly insoluble in aqueous intestinal fluids. Once absorbed, rapid esterase cleavage ensures high systemic Cmax of the active drug. A prime clinical example is the synthesis of Tenofovir disoproxil from CMIC[1].
When to Choose CMOC: CMOC is reserved for specialized delivery systems. The extreme lipophilicity of the octyl chain allows the prodrug to be sequestered into lipid depots or solid lipid nanoparticles (SSPNs). Furthermore, molecules with a logP > 5 are preferentially absorbed via the intestinal lymphatic system (associating with chylomicrons) rather than the portal vein. This allows CMOC prodrugs to completely bypass first-pass hepatic metabolism, while the steric hindrance of the C8 chain provides a slow, sustained release of the active drug over weeks or months[2].
References
PubChem - NIH
Chloromethyl isopropyl carbonate | C5H9ClO3 | CID 14787051
Source: National Institutes of Health (NIH)
URL:[Link][3]
Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects
Source: Frontiers in Chemistry
URL:[Link][1]
Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations
Source: PubMed Central (PMC) - NIH
URL:[Link][2]
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs
Source: Chemical Reviews (ACS Publications)
URL:[Link][4]
The Evolution and Application of Alkyl Carbonate Reagents in Prodrug Design
An In-Depth Technical Guide for Drug Development Professionals Executive Summary The transition from simple esterification to the deployment of alkyl carbonate and 1-alkoxycarbonyloxyalkyl reagents represents a watershed...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The transition from simple esterification to the deployment of alkyl carbonate and 1-alkoxycarbonyloxyalkyl reagents represents a watershed moment in rational prodrug design. As a Senior Application Scientist, I have observed firsthand how the physicochemical limitations of active pharmaceutical ingredients (APIs)—such as poor oral bioavailability, high polarity, and rapid metabolic degradation—can halt clinical development. Alkyl carbonate reagents provide a highly tunable, predictable, and enzymatically responsive linker strategy. This whitepaper explores the historical development, mechanistic causality, and synthetic protocols of alkyl carbonate reagents, providing a self-validating framework for their application in modern therapeutics.
The Historical Evolution of Prodrug Linkers
Historically, early prodrug strategies relied heavily on simple alkyl esters to mask polar carboxylic acid or hydroxyl groups[1]. While simple esters successfully increased lipophilicity, they often suffered from two extreme failure modes: they were either too chemically labile (degrading in the acidic environment of the stomach) or too sterically hindered to be cleaved by non-specific esterases in the blood and liver.
The introduction of carbonate esters and, subsequently, 1-alkoxycarbonyloxyalkyl derivatives, solved this "Goldilocks" problem[2]. Carbonates exhibit greater chemical stability at physiological pH compared to simple esters, yet they remain highly susceptible to enzymatic hydrolysis by ubiquitous carboxylesterases[3].
A landmark achievement in this space was the development of Gabapentin Enacarbil (Horizant). Gabapentin itself suffers from saturable absorption and a short half-life. By utilizing an acyloxyalkylcarbamate/carbonate prodrug strategy, developers successfully masked the ionization site, increasing lipophilicity and allowing the prodrug to be actively transported via the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT)[4][5]. Once absorbed, the prodrug is rapidly cleaved in enterocytes to release the active gabapentin[6].
Another classic example is Candesartan Cilexetil , an angiotensin II receptor antagonist. The bulky, lipophilic cilexetil moiety is attached using the reagent 1-chloroethyl cyclohexyl carbonate (CECC), drastically improving the drug's gastrointestinal absorption[7].
Mechanistic Insights: The Cleavage Cascade
The brilliance of the 1-alkoxycarbonyloxyalkyl linker lies in its self-immolative cleavage mechanism. Unlike simple esters that leave a residual alcohol on the API, these advanced carbonate linkers undergo a multi-step degradation cascade triggered by a single enzymatic event.
When the terminal ester/carbonate bond is hydrolyzed by an esterase, it generates a highly unstable hemiacetal or hemicarbonate intermediate. Due to the inherent thermodynamic instability of this intermediate at physiological pH, it spontaneously undergoes rapid decarboxylation and elimination, releasing carbon dioxide, a benign aldehyde (e.g., acetaldehyde), and the fully active API[3].
In vivo enzymatic cleavage and spontaneous degradation cascade of carbonate prodrugs.
Quantitative Data: Linker Stability Profiles
To rationally select a prodrug linker, one must balance chemical stability (shelf-life and gastric survival) with enzymatic lability (release of the API in target tissues). The table below summarizes the comparative physicochemical behavior of common prodrug linkages.
Linker Type
Chemical Stability (pH 7.4)
Enzymatic Cleavage Rate
Primary Byproducts
Example Application
Simple Ester
Low to Moderate
Highly Variable
Alcohol
Enalapril
Simple Carbonate
High
Moderate
Alcohol, CO2
Naltrexone derivatives
1-Acyloxyalkyl
Moderate
Fast
Aldehyde, Carboxylic Acid
Ampicillin (Pivampicillin)
1-Alkoxycarbonyloxyalkyl
High
Fast
Aldehyde, Alcohol, CO2
Candesartan Cilexetil
Carbamate
Very High
Slow to Moderate
Amine, CO2
Gabapentin Enacarbil
Data synthesized from historical prodrug stability assays and structural activity relationships[1][3][6].
To utilize the 1-alkoxycarbonyloxyalkyl strategy, one must first synthesize the appropriate alkyl carbonate reagent. A ubiquitous reagent in the pharmaceutical industry is 1-Chloroethyl Cyclohexyl Carbonate (CECC) , utilized in the synthesis of Candesartan Cilexetil and Cefotiam Cilexetil[8][9].
Causality in Experimental Design
The synthesis involves the reaction of cyclohexanol with 1-chloroethyl chloroformate. Because chloroformates are highly reactive and exothermic upon nucleophilic attack, the reaction must be strictly controlled at -78°C. Pyridine is utilized not merely as a base to neutralize the generated HCl, but as a nucleophilic catalyst that forms a highly reactive acylpyridinium intermediate, ensuring complete conversion before the reaction is allowed to warm to room temperature[8][10].
Synthetic Workflow
Step-by-step synthetic workflow for 1-Chloroethyl Cyclohexyl Carbonate (CECC).
Step-by-Step Protocol
Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.83 g (18.27 mmol) of cyclohexanol and 1.45 g (18.33 mmol) of anhydrous pyridine in 30 mL of anhydrous methylene chloride (CH2Cl2)[8][10].
Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78°C. Critical Step: Failure to cool the reaction will result in violent outgassing and the formation of symmetrical carbonate impurities.
Reagent Addition: While maintaining vigorous magnetic stirring, add 2.0 mL of 1-chloroethyl chloroformate dropwise over a period of 10 minutes[10][11].
Propagation: Once the addition is complete, remove the cold bath. Allow the reaction mixture to slowly warm to room temperature and stir continuously for 16 hours[11].
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Extract the organic layer and wash it sequentially with three 30-mL portions of saturated aqueous sodium chloride (brine)[8][10].
Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO4). Filter the drying agent and remove the methylene chloride under reduced pressure using a rotary evaporator.
Purification: Distill the resulting crude oil under reduced pressure to yield approximately 3.31 g (88% yield) of 1-chloroethyl cyclohexyl carbonate as a colorless oil[10][11].
Analytical Note: The product's structure can be confirmed via 1H-NMR (CDCl3), noting the characteristic quartet at δ 6.43 ppm corresponding to the methine proton adjacent to the chlorine and carbonate groups[8].
Application Protocol: API Coupling and Genotoxic Considerations
Once CECC is synthesized, it acts as an electrophile to couple with the carboxylic acid moiety of an API (e.g., trityl candesartan) via a nucleophilic substitution (SN2) reaction.
Quality Control Warning: As an application scientist, I must emphasize that alkyl halides like CECC are highly reactive alkylating agents. According to EMEA guidelines, CECC is classified as a potential genotoxic impurity (PGI)[7]. If unreacted CECC carries over into the final formulated drug substance, it poses a severe patient risk. Therefore, the coupling synthesis must be strictly regulated, and validated GC-MS methodologies must be employed to ensure residual CECC in the final API remains below the daily dose evaluation limit of 0.49 µg/mL (49 µg/g)[7].
Conclusion & Future Perspectives
The evolution from simple esters to sophisticated 1-alkoxycarbonyloxyalkyl carbonates has fundamentally altered the landscape of prodrug design. By leveraging the predictable enzymatic lability and chemical stability of these reagents, formulation scientists can rescue highly potent but poorly bioavailable APIs from the clinical graveyard. As targeted drug delivery systems continue to evolve, the principles of carbonate prodrug design—specifically their ability to hijack active transport mechanisms like MCT-1—will remain a cornerstone of modern medicinal chemistry.
References
Synthesis of 1-Chloroethyl Cyclohexyl Carbonate. PrepChem.com. Available at:[Link]
Synthesis of (a) Production of 1-Chloroethyl Cyclohexyl Carbonate. PrepChem.com. Available at:[Link]
Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. PMC (NIH). Available at:[Link]
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at:[Link]
Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. ResearchGate. Available at:[Link]
Prodrug esters of ceftriaxone - WO2004046153A1. Google Patents.
Prodrugs for transdermal drug delivery. ResearchGate. Available at:[Link]
Esterases involved in hydrolysis of prodrug and antedrug/soft drug. ResearchGate. Available at:[Link]
Reaction conditions for alkylation of carboxylic acids with chloromethyl octyl carbonate
Application Note: High-Efficiency Alkylation of Carboxylic Acids with Chloromethyl Octyl Carbonate (CMOC) Part 1: Introduction & Mechanistic Rationale The Strategic Value of CMOC Chloromethyl octyl carbonate (CMOC) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Alkylation of Carboxylic Acids with Chloromethyl Octyl Carbonate (CMOC)
Part 1: Introduction & Mechanistic Rationale
The Strategic Value of CMOC
Chloromethyl octyl carbonate (CMOC) is a specialized alkylating agent used to synthesize alkoxycarbonyloxyalkyl esters . In drug development, this moiety is critical for the "soft drug" or prodrug approach. By masking a polar carboxylic acid with a lipophilic octyl carbonate tail, researchers can significantly enhance oral bioavailability , membrane permeability , and metabolic stability compared to simple alkyl esters.
Unlike standard methyl or ethyl esters, the carbonate linkage in the CMOC-derived product is susceptible to rapid enzymatic hydrolysis by plasma esterases, ensuring the active parent drug is released efficiently in vivo (e.g., similar to the cilexetil moiety in Candesartan).
Mechanistic Insight: The Finkelstein-Assisted
The reaction between a carboxylic acid and CMOC is a nucleophilic substitution (
). However, the chloromethyl group is a moderately poor electrophile due to the steric bulk of the carbonate and the lower leaving group ability of chloride compared to bromide or iodide.
To drive this reaction to completion at moderate temperatures (preserving the carbonate stability), we employ Finkelstein catalysis in situ.
Activation: Sodium Iodide (NaI) reacts with CMOC to form the transient, highly reactive Iodomethyl Octyl Carbonate .
Alkylation: The carboxylate anion attacks the iodomethyl species, displacing iodide and forming the ester.
Regeneration: The iodide ion is recycled.
Figure 1: Catalytic cycle showing the activation of CMOC by iodide and subsequent nucleophilic attack.
Part 2: Critical Optimization Parameters
Success in this alkylation relies on balancing reactivity with stability. The carbonate linkage is sensitive to basic hydrolysis and high temperatures.
Parameter
Recommended Condition
Scientific Rationale
Solvent
DMAc (Dimethylacetamide) or NMP
High dielectric constant promotes salt dissociation. DMF is acceptable but can decompose to dimethylamine at C, causing side reactions.
Base
(Cesium Carbonate)
The "Cesium Effect": The large cation forms a loose ion pair with the carboxylate, increasing its nucleophilicity compared to or .
Catalyst
NaI (0.1 – 0.5 eq)
Essential for converting the unreactive alkyl chloride to a reactive alkyl iodide.
Stoichiometry
CMOC (1.5 – 2.0 eq)
Excess reagent accounts for minor hydrolysis due to trace moisture and ensures full conversion of the valuable drug substance.
Temperature
50 – 60°C
Optimal window. C is too slow; C risks decarboxylation of the reagent.
Part 3: Standard Operating Protocol (SOP)
Safety Note: CMOC is an alkylating agent and potential mutagen. Handle in a fume hood. Avoid contact with skin.
) (1.5 equiv) or Potassium Carbonate () (2.0 equiv)
Catalyst: Sodium Iodide (NaI) (0.2 equiv)
Solvent: Anhydrous DMAc (10 mL per gram of substrate)
Experimental Procedure
Step 1: Carboxylate Formation
Charge the reaction vessel with the Carboxylic Acid substrate and anhydrous DMAc .
Add
(or ) in a single portion.
Stir at room temperature for 30 minutes.
Why? This ensures complete deprotonation before the alkylating agent is added, preventing competitive hydrolysis of the reagent by the free acid.
Step 2: Activation & Alkylation
4. Add Sodium Iodide (NaI) to the mixture.
5. Add Chloromethyl Octyl Carbonate (CMOC) dropwise over 5 minutes.
6. Heat the mixture to 55°C .
7. Monitor by HPLC or TLC.[1] Reaction is typically complete in 3–6 hours .
Checkpoint: If the reaction stalls at 80% conversion, add an additional 0.1 eq of NaI and 0.2 eq of CMOC.
Step 3: Workup (Critical for Stability)
8. Cool the reaction mixture to 20°C .
9. Dilute with Ethyl Acetate (EtOAc) or MTBE (5 volumes).
10. Wash with Water (3 x 3 volumes) to remove DMAc and inorganic salts.
Note: Avoid highly basic washes (like 1M NaOH) as the product is a carbonate ester and liable to hydrolyze. Use saturated if pH adjustment is needed.
Wash with Brine (1 volume).
Dry organic layer over , filter, and concentrate at C.
Step 4: Purification
13. The crude oil is often high purity (>90%).
14. If necessary, purify via Flash Chromatography using a gradient of Hexanes/Ethyl Acetate.
Tip: Add 0.5% to the silica column to neutralize acidity and prevent on-column degradation.
Part 4: Workflow Visualization
Figure 2: Step-by-step experimental workflow for CMOC alkylation.
Part 5: Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Conversion
Chloride leaving group is too slow.
Increase NaI loading to 0.5 eq to push the Finkelstein equilibrium.
Hydrolysis Product
Wet solvent or excessive base strength.
Ensure DMAc is anhydrous (<0.05% water). Switch from to (allows milder conditions).
Dimerization
Substrate has dual nucleophiles.
Protect other nucleophilic sites (e.g., amines, alcohols) before alkylation.
Product Degradation
Acidic silica during purification.
Buffer the silica gel with 0.5% Triethylamine during chromatography.
References
Synthesis of Candesartan Cilexetil (Homologous Chemistry)
Source: Synthesis 2012, 44, 3231–3237.
Relevance: Establishes the protocol for alkylation using chloroalkyl carbon
Finkelstein Reaction in Esterific
Source:Journal of Organic Chemistry, "Nucleophilic Substitution of Alkyl Chlorides."
Relevance: Validates the use of NaI to catalyze the reaction of chloromethyl groups.
Prodrug Strategies: Carbon
Source:Nature Reviews Drug Discovery, "Prodrugs: design and clinical applic
Relevance: Explains the biological rationale (hydrolysis mechanism) of alkoxycarbonyloxyalkyl esters.
Patent: Compositions and methods for enhanced drug delivery
Source: WO1993025197A1.
Relevance: Explicitly mentions the use of chloromethyl octyl carbonate for quaternary ammonium salt and ester form
Application Note: Enhancing Cephalosporin Bioavailability via Alkoxycarbonyloxyalkyl Prodrugs
This Application Note provides a comprehensive technical guide on utilizing chloromethyl octyl carbonate (CMOC) to synthesize lipophilic prodrugs of cephalosporins. This strategy addresses the critical challenge of poor...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide on utilizing chloromethyl octyl carbonate (CMOC) to synthesize lipophilic prodrugs of cephalosporins. This strategy addresses the critical challenge of poor oral bioavailability inherent to many beta-lactam antibiotics due to their high polarity and low intestinal permeability.
Introduction & Mechanistic Rationale
Cephalosporins typically contain a C4-carboxylic acid moiety that is ionized at physiological pH, severely limiting passive diffusion across the intestinal epithelium. To overcome this, the "double ester" prodrug approach is employed.
Chloromethyl octyl carbonate (CMOC) serves as a pivotal reagent in this strategy. It reacts with the cephalosporin carboxylate to form an (octyloxycarbonyloxy)methyl ester .
Why Chloromethyl Octyl Carbonate?
Unlike simple alkyl esters (which are often too stable in vivo) or simple acetoxymethyl esters (which may have stability issues), the carbonate-based "double ester" offers a tunable hydrolysis profile:
Lipophilicity: The octyl chain significantly increases
, facilitating membrane permeation.
Lability: The terminal carbonate linkage is susceptible to ubiquitous esterases in the plasma and liver.
Safety: The metabolic byproducts are the active drug, carbon dioxide, formaldehyde, and 1-octanol (a generally recognized as safe excipient in low amounts).
Metabolic Activation Pathway
The design relies on a cascade mechanism. Upon absorption, esterases attack the terminal carbonate, triggering a spontaneous decomposition that releases the active parent drug.
Figure 1: The metabolic activation cascade of the CMOC-derived prodrug. The system is self-immolative following the initial enzymatic trigger.
Chemical Synthesis Protocol
Objective: Synthesize the (octyloxycarbonyloxy)methyl ester of a model cephalosporin (e.g., Cefuroxime or Cefotaxime).
Reagent Preparation (If not commercially sourced)
While CMOC can be sourced, in-house synthesis ensures freshness, which is critical as chloromethyl carbonates degrade.
Reaction: Octanol + Chloromethyl chloroformate
Chloromethyl octyl carbonate + HCl.
Note: This reaction requires cooling (0°C) and a base (pyridine) to scavenge HCl.
Prodrug Coupling Protocol
This protocol uses the Finkelstein modification (in situ conversion to iodomethyl carbonate) to enhance reactivity and minimize degradation of the sensitive beta-lactam ring.
Materials Required
Substrate: Cephalosporin acid (1.0 eq)
Reagent: Chloromethyl octyl carbonate (1.2 eq)
Catalyst: Sodium Iodide (NaI) (0.5 eq) - Critical for reactivity
Base: Potassium Carbonate (K2CO3) (1.0 eq) or Dicyclohexylamine
Solvent: Anhydrous Dimethylformamide (DMF) or DMAc
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Methodology
Activation of Reagent (Pre-step):
In a small flask, mix Chloromethyl octyl carbonate (1.2 eq) and NaI (0.5 eq) in minimal acetone or DMF. Stir for 30 mins at room temperature. This generates the more reactive iodomethyl species in situ.
Expert Insight: Direct reaction with the chloro- derivative often requires higher temperatures that degrade cephalosporins. The iodo- intermediate reacts at room temperature.
Salt Formation:
Dissolve the Cephalosporin acid (1.0 eq) in anhydrous DMF (concentration ~0.5 M).
Cool to 0°C in an ice bath.
Add K2CO3 (1.0 eq) slowly. Stir for 15-30 minutes until the solution is clear (formation of carboxylate salt).
Coupling Reaction:
Add the activated iodomethyl carbonate solution dropwise to the cephalosporin salt solution at 0°C.
Allow the reaction to warm to Room Temperature (20-25°C).
Monitor: Check via TLC or HPLC every hour. Reaction is typically complete in 3-6 hours.
Endpoint: Disappearance of the polar cephalosporin acid peak.
Workup (Crucial for Stability):
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash with cold 5% Sodium Bicarbonate (NaHCO3) to remove unreacted acid.
Wash with cold Brine.
Warning: Do not use acidic washes (e.g., HCl), as this will hydrolyze the acetal linkage or the beta-lactam.
Dry organic layer over Na2SO4 and concentrate under reduced pressure.
Purification:
Recrystallization is preferred (e.g., EtOAc/Hexane).
If chromatography is necessary, use silica gel neutralized with 1% Triethylamine to prevent acid-catalyzed decomposition on the column.
Analytical Validation & Stability Testing
Once synthesized, the prodrug must be validated for both identity and functional performance (hydrolysis).
Structural Confirmation
1H NMR: Look for the characteristic singlet (or AB quartet) of the -O-CH2-O- spacer group around 5.7–5.9 ppm.
IR: Appearance of two carbonyl stretches: Beta-lactam (~1780 cm⁻¹) and Carbonate (~1750 cm⁻¹).
In Vitro Hydrolysis Assay (Bioavailability Proxy)
This assay determines if the prodrug is stable in the stomach (SGF) but releases the drug in the blood (Plasma).
Table 1: Hydrolysis Assay Setup
Medium
pH
Component
Target Outcome
SGF (Simulated Gastric Fluid)
1.2
HCl, NaCl, Pepsin
High Stability (<5% loss in 2h). Ensures drug passes stomach intact.
SIF (Simulated Intestinal Fluid)
6.8
Phosphate, Pancreatin
Moderate Stability . Allows absorption into enterocytes.
Human/Rat Plasma
7.4
Esterases
Rapid Hydrolysis (t1/2 < 30 min). Ensures release of active drug systemically.
Assay Protocol:
Prepare 100 µM solution of Prodrug in DMSO.
Spike into pre-warmed (37°C) SGF, SIF, and Plasma.
Aliquot 100 µL samples at t=0, 15, 30, 60, 120 min.
Quench with cold Acetonitrile (proteins precipitate).
Centrifuge and analyze supernatant via HPLC-UV (254 nm).
Experimental Workflow Diagram
The following diagram illustrates the complete synthesis and validation workflow, highlighting critical decision points.
Figure 2: Operational workflow for the synthesis and biological validation of CMOC-cephalosporin prodrugs.
References
Ferraz, H. G., et al. (2007). "Prodrugs as a strategy to improve the physicochemical properties of drugs."[1] Brazilian Journal of Pharmaceutical Sciences. Link
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link
Jain, A., et al. (2019). "Recent advances in the development of cephalosporin prodrugs." RSC Advances. Link
PubChem. (n.d.). "Chloromethyl octyl carbonate Compound Summary." National Library of Medicine. Link
Malik, S., et al. (2022). "Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs." Chemistry – A European Journal. (Demonstrates chloromethyl carbonate reactivity). Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Application Note & Detailed Protocol
Subject: Synthesis of Lipophilic Carbonate Prodrugs via
Substitution
Date: October 24, 2023
Executive Summary
Chloromethyl octyl carbonate (CMOC) is a specialized alkylating reagent used primarily in the synthesis of acyloxyalkyl carbonate prodrugs . By introducing a lipophilic octyloxycarbonyloxymethyl moiety to polar active pharmaceutical ingredients (APIs)—typically phosphonates, carboxylates, or amines—researchers can significantly enhance membrane permeability and oral bioavailability.
This guide details the mechanistic underpinnings of the nucleophilic substitution reaction required to couple CMOC with a drug payload. It provides a validated protocol for the synthesis of CMOC itself, followed by its application in prodrug derivatization, emphasizing the critical role of Finkelstein catalysis in driving reaction kinetics.
Mechanistic Insight
The reaction between a nucleophilic drug species (e.g., a carboxylate anion) and CMOC is a classic bimolecular nucleophilic substitution (
) . However, the reactivity of the chloromethyl group is often insufficient for efficient coupling with steric-laden or weak nucleophiles.
The Electrophilic Center
The reactive site is the methylene carbon (
-carbon) situated between the chlorine atom and the carbonate oxygen. This carbon is highly electrophilic due to the inductive electron withdrawal by both the chlorine and the oxygen.
Structure:
Reactivity: The leaving group is the chloride ion (
).[1] While chloride is a decent leaving group, it is "hard" and less labile than iodide in polar aprotic solvents.
Finkelstein Catalysis (The "Iodide Effect")
To accelerate the reaction, a source of iodide (NaI or Tetrabutylammonium iodide - TBAI) is introduced.
Halogen Exchange: The iodide ion, being a better nucleophile and a "softer" base than chloride, attacks the CMOC in a rapid equilibrium, displacing chloride to form iodomethyl octyl carbonate .
Enhanced Electrophilicity: The C-I bond is weaker and longer than the C-Cl bond, making the methylene carbon significantly more susceptible to attack by the drug nucleophile.
Irreversibility: The drug nucleophile displaces the iodide. The iodide is regenerated (catalytic cycle) or removed as a salt, driving the reaction to completion.
Reaction Pathway Diagram
Figure 1: Catalytic cycle showing the activation of CMOC via halogen exchange followed by nucleophilic displacement.
Experimental Protocols
Preparation of Reagent: Chloromethyl Octyl Carbonate
Note: CMOC is not always commercially available off-the-shelf and often requires in-house synthesis.
Setup: Charge a flame-dried 3-neck round-bottom flask with 1-Octanol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
Base Addition: Add Pyridine dropwise.[4] Caution: Exothermic.
Acylation: Add Chloromethyl chloroformate dropwise over 30 minutes, maintaining temperature
. The reaction involves the nucleophilic attack of the alcohol on the acyl chloride carbonyl.
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[3]
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), sat.
Wash extensively with water (x3) to remove NMP and inorganic salts.
Wash with 5%
(sodium thiosulfate) if iodine discoloration is observed.
Purification: Silica gel chromatography. Elute with a gradient of Hexane/EtOAc.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Specification
Scientific Rationale
Moisture Content
(Karl Fischer)
Chloromethyl carbonates hydrolyze rapidly in the presence of water and base, releasing formaldehyde, octanol, and .
Temperature
Too low: Reaction stalls (chloride is a poor leaving group). Too high (): Thermal decomposition of the carbonate linkage.
Stoichiometry
1.2 - 1.5 eq CMOC
Excess reagent compensates for minor hydrolysis side-reactions.
Catalyst Load
10 - 50 mol% Iodide
Essential for Finkelstein exchange. Without iodide, yields drop significantly.
Troubleshooting Guide
Issue: Low conversion after 24 hours.
Root Cause:[4][5][9] "Hard" chloride leaving group is unreactive; Nucleophile is too weak.
Solution: Increase NaI loading to 1.0 equivalent (stoichiometric Finkelstein) or switch solvent to HMPA/NMP to solvate cations better.
Issue: Product decomposes during silica purification.
Root Cause:[4][5][9] Acidic silica cleaves the acetal-like ester bond.
Solution: Pre-treat silica gel with 1% Triethylamine in hexane to neutralize acidity.
Safety and Handling
Alkylating Agent: Chloromethyl octyl carbonate is a potent alkylating agent. It acts similarly to MOM-Cl (Methoxymethyl chloride) and should be treated as a potential carcinogen/mutagen.
Engineering Controls: Handle strictly in a fume hood.
Decontamination: Quench glassware and spills with a solution of aqueous ammonia or 10% NaOH to hydrolyze the alkylator.
Workflow Visualization
Figure 2: End-to-end workflow from reagent preparation to final prodrug isolation.
References
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Promoieties). Link
Organic Syntheses. (2007). Synthesis of Chloromethyl Ethers and Carbonates.[6] Organic Syntheses, Coll. Vol. 10. Link
BenchChem. (2023). Application Notes: Octyl Chloroformate as a Reagent for Carbonate Ester Synthesis.[4]Link
Prisbe, E. J., et al. (1986). Synthesis and antiherpesvirus activity of phosphate and phosphonate derivatives of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine. Journal of Medicinal Chemistry. (Foundational work on haloalkyl carbonate prodrugs). Link
Application Note: Synthesis of Antiviral Ester Prodrugs via Chloromethyl Octyl Carbonate (CMOC)
Abstract This technical guide details the synthesis of lipophilic antiviral prodrugs using Chloromethyl Octyl Carbonate (CMOC) . While standard prodrug strategies often employ isopropyl variants (e.g., Tenofovir Disoprox...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the synthesis of lipophilic antiviral prodrugs using Chloromethyl Octyl Carbonate (CMOC) . While standard prodrug strategies often employ isopropyl variants (e.g., Tenofovir Disoproxil), the octyl moiety offers enhanced lipophilicity (LogP modulation), potentially altering membrane permeability and pharmacokinetic distribution. This note provides a self-validating protocol for synthesizing the CMOC reagent and coupling it with phosphonate or carboxylate antivirals (e.g., Tenofovir, Adefovir models), emphasizing the Cesium Carbonate/NMP method for high-yield alkylation.
Module 1: Synthesis of the Reagent (CMOC)
Objective: Preparation of high-purity Chloromethyl Octyl Carbonate.
Principle: Nucleophilic substitution of chloromethyl chloroformate by
-octanol under basic conditions.
Reaction Scheme & Logic
The reaction utilizes Chloromethyl Chloroformate , a bifunctional electrophile. To prevent polymerization or bis-alkylation, temperature control is critical. Pyridine acts as the HCl scavenger.
Safety Note: Chloromethyl chloroformate is toxic and lachrymatory. Work in a fume hood.
Setup: Charge a flame-dried 3-neck round-bottom flask with
-octanol (e.g., 13.0 g, 100 mmol) and anhydrous DCM (100 mL). Cool to 0°C using an ice/salt bath.
Base Addition: Add pyridine (9.7 mL, 120 mmol) dropwise over 15 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.
Electrophile Addition: Add chloromethyl chloroformate (10.7 mL, 110 mmol) dropwise via an addition funnel over 30 minutes.
Observation: A white precipitate (pyridinium hydrochloride) will form immediately.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup:
Quench with water (50 mL).
Wash organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.
Wash with sat. NaHCO
(50 mL) and Brine (50 mL).
Dry over Na
SO, filter, and concentrate in vacuo.
Purification: Distillation is possible but risky due to thermal instability. Flash chromatography (Silica, 100% Hexane
5% EtOAc/Hexane) is recommended for high purity.
Yield Target: 85–95% (Clear, colorless oil).
Module 2: Prodrug Coupling (The Finkelstein Modification)
Objective: Alkylation of an antiviral phosphonate (e.g., Tenofovir model) with CMOC.
Challenge: Chloromethyl esters are poor electrophiles (
is sluggish).
Solution: Use Cesium Carbonate (CsCO) in NMP with Sodium Iodide (NaI) catalysis. The NaI converts the unreactive chloro-carbonate into a highly reactive iodo-carbonate in situ (Finkelstein reaction).
Experimental Workflow Diagram
Figure 1: Optimized workflow for coupling CMOC to antiviral phosphonates using Cs2CO3/NMP chemistry.
Detailed Protocol
Reagents:
Antiviral Drug (e.g., Phosphonic acid derivative) (1.0 equiv)
CMOC (Reagent from Module 1) (2.5 – 4.0 equiv depending on acid sites)
Cesium Carbonate (Cs
CO) (2.0 – 4.0 equiv)
Sodium Iodide (NaI) or TBAI (0.1 – 0.5 equiv)
Solvent: N-methyl-2-pyrrolidone (NMP) (Preferred over DMF for easier workup and solubility)
Step-by-Step Procedure:
Salt Formation: In a dry flask, suspend the antiviral drug and Cs
CO in anhydrous NMP (0.2 M concentration relative to drug). Stir at RT for 30 mins to ensure deprotonation.
Note: The mixture will likely be a slurry.
Reagent Addition: Add NaI (catalyst) followed by CMOC.
Heating: Heat the mixture to 55–60°C .
Expert Tip: Do not exceed 65°C. Carbonates are prone to hydrolysis or decarboxylation at high temperatures.
Monitoring: Monitor by LC-MS. The reaction typically requires 4–16 hours. Look for the mass shift corresponding to + [C
HO] ( Da added per ester linkage).
Workup (Crucial for NMP removal):
Dilute reaction with Ethyl Acetate (EtOAc) (10x reaction volume).
Wash vigorously with water (3x) to remove NMP and inorganic salts.
5.6–5.7 (s or d, 2H, -OCH2O-). This is the diagnostic methylene bridge.
13C NMR: Carbonate carbonyl (
153-155 ppm).
References
Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9154–9218. Link
Arimilli, M. N., et al. (1997).[3] "Synthesis, in vitro biological evaluation and oral bioavailability of 9-[2-(phosphonomethoxy)propyl]adenine (PMPA) prodrugs." Antiviral Chemistry & Chemotherapy, 8(6), 557–564. Link
BenchChem. (2025).[4] "Application Notes: Octyl Chloroformate as a Reagent for Carbonate Ester Synthesis." Link
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[5] Nature Reviews Drug Discovery, 7, 255–270. Link
Holy, A., et al. (1999). "Structure-Activity Studies on Acyclic Nucleoside Phosphonates." Journal of Medicinal Chemistry. (Foundational work on Tenofovir/PMPA chemistry).[3]
Application Note: Catalyst Selection for Chloromethyl Octyl Carbonate Coupling
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on prodrug synthesis. It addresses the specific challenges of using chloromethyl octyl carbonate (CMOC) in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on prodrug synthesis. It addresses the specific challenges of using chloromethyl octyl carbonate (CMOC) in alkylation reactions to generate octyloxycarbonyloxymethyl (Octyl-POC) prodrugs.
) / Finkelstein Exchange
Executive Summary
Chloromethyl octyl carbonate (CMOC) is a specialized reagent used to introduce the octyloxycarbonyloxymethyl moiety, a lipophilic promoiety that enhances the oral bioavailability and membrane permeability of polar parent drugs (e.g., phosphonates, carboxylic acids, phenols).[1]
The coupling reaction—an alkylation of a nucleophilic drug species by CMOC—is kinetically hindered by the moderate leaving group ability of the chloride and the potential instability of the carbonate linkage. Successful coupling requires a catalytic system that accelerates the reaction rate without promoting hydrolysis or decarboxylation. This guide outlines the selection of iodide-based catalysts and phase-transfer agents to drive this transformation efficiently.
Mechanistic Principles & Catalyst Theory[1]
The coupling of CMOC with a nucleophile (Nu⁻) proceeds via an
mechanism. However, the chloromethyl group is often insufficiently reactive toward hindered or weak nucleophiles, leading to long reaction times and byproduct formation.
The Finkelstein Advantage
To overcome the kinetic barrier, Finkelstein exchange is the dominant catalytic strategy.[1] An iodide source (catalyst) converts the alkyl chloride (CMOC) into a highly reactive alkyl iodide (Iodomethyl octyl carbonate) in situ.
Mechanism:
Activation:
Coupling:
Catalyst Classes
Catalyst Class
Examples
Role
Pros
Cons
Metal Iodides
NaI, KI
Finkelstein source
High reactivity in polar aprotic solvents (NMP, DMF).[1]
Hard to remove inorganic salts; requires polar solvent.
Phase Transfer (PTC)
TBAI, TBAB
Solubilizer + Nucleophile
Transports anions into organic phase; Iodide acts as catalyst.[1]
Excellent for biphasic systems or non-polar solvents (DCM, Toluene).[1]
Rationale: NaI is soluble in NMP/DMF. The "Cesium Effect" utilizes the large ionic radius of Cs+ to create a "naked," highly reactive carboxylate anion, maximizing the reaction rate with the iodide-activated carbonate.[1]
Rationale: Inorganic iodides (NaI) have poor solubility here. TBAI serves a dual role: it provides the catalytic iodide for activation AND acts as a Phase Transfer Catalyst (PTC) to solubilize the anionic drug species in the organic layer.
Experimental Protocol: Synthesis of Octyl-POC Prodrug
Objective: Synthesis of Tenofovir Octyl-POC (Model System) or generic Carboxylate-CMOC coupling.
Scale: 1.0 mmol basis.
Materials
Substrate: Drug bearing carboxylic acid or phosphonate (1.0 equiv).
Critical Step: If using TBAI instead, add it at this stage.[1]
Alkylation:
Add Chloromethyl octyl carbonate (CMOC) (2.0 mmol) dropwise to the reaction mixture.
Heat the mixture to 55–60 °C .
Caution: Do not exceed 70 °C. Alkyl carbonates are thermally sensitive and may degrade (decarboxylate) at higher temperatures.
Monitoring:
Monitor via LC-MS or TLC (System: 5% MeOH in DCM).
Look for the disappearance of the parent drug and the appearance of the mono- and bis-alkylated products (if applicable).
Typical reaction time: 4–18 hours.
Work-up:
Cool to RT. Dilute with Ethyl Acetate (50 mL).
Wash with Water (2 x 20 mL) to remove NMP and inorganic salts.
Wash with Brine (20 mL).
Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
, filter, and concentrate under reduced pressure.
Purification:
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Hexane/Ethyl Acetate gradient. Carbonate prodrugs are often less polar than the parent drug.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Poor nucleophilicity or Cl- leaving group sluggishness.
Increase Catalyst (NaI) to 1.0 equiv. Switch solvent to NMP (higher dielectric constant).
Hydrolysis of Prodrug
Moisture in solvent or highly basic conditions.
Ensure anhydrous conditions. Switch base from to DIPEA (milder).
Byproduct: Octyl Alcohol
Decarboxylation of CMOC.
Lower reaction temperature (<55 °C). Add CMOC in portions.
Purple Coloration
Oxidation of Iodide ( formation).
Add trace Sodium Thiosulfate during workup. Does not affect reaction, but indicates light sensitivity.
Safety & Handling
CMOC Toxicity: Chloromethyl esters are potential alkylating agents and should be treated as potential carcinogens/mutagens. Handle in a fume hood.
Waste: Segregate halogenated waste.
Stability: Store CMOC at 4 °C under inert gas.
References
Prodrug Strategies & Carbonate Linkers
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
Finkelstein Catalysis in Prodrug Synthesis
Arimilli, M. N., et al. (1997).[1][2] Synthesis, in vitro biological evaluation and oral bioavailability of 9-[2-(phosphonomethoxy)propyl]adenine (PMPA) prodrugs. Antiviral Chemistry & Chemotherapy. (Describes synthesis of Tenofovir Disoproxil using chloromethyl carbonates). Link
Cesium Effect in Alkylation
Dijkstra, G., et al. (1989). The effect of cesium ions on nucleophilic substitution reactions. Journal of Organic Chemistry. Link
Synthesis of Chloromethyl Carbonates
Barcelo, G., et al. (1986).[1] Synthesis of chloromethyl esters and carbonates. Synthesis. (Foundational chemistry for the reagent). Link
Solvent effects on the reaction rate of chloromethyl octyl carbonate
Application Note: Solvent Effects on the Reaction Rate and Solvolytic Stability of Chloromethyl Octyl Carbonate (CMOC) Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Typ...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Effects on the Reaction Rate and Solvolytic Stability of Chloromethyl Octyl Carbonate (CMOC)
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Causality
In the development of targeted therapeutics, chloromethyl octyl carbonate (CMOC) is a highly valued lipophilic alkylating agent. It is predominantly used to convert tertiary amine drugs into quaternary ammonium prodrug salts, thereby enhancing their transmembrane transport, lipophilicity, and overall pharmacokinetic profiles[1].
However, as a Senior Application Scientist, I frequently observe drug development teams experiencing unexplained yield variations during prodrug synthesis. The causality behind these failures almost always traces back to solvent effects . The
-chloro carbonate moiety of CMOC is highly reactive and susceptible to solvolysis in protic media. Depending on the solvent's properties, CMOC degrades via two competing mechanistic pathways, effectively destroying the linker before it can react with the target active pharmaceutical ingredient (API).
Understanding and quantifying these solvent effects is not just an academic exercise; it is a critical parameter for optimizing prodrug synthesis workflows.
The Dual-Pathway Degradation Mechanism
The reaction rate and degradation pathway of CMOC are governed by two distinct solvent parameters: Nucleophilicity (
) and Ionizing Power () . The relationship between these parameters and the solvolysis rate is mathematically modeled using the Extended Grunwald-Winstein (EGW) equation [2]:
Where
is the solvolysis rate in the test solvent, is the rate in the reference solvent (80% ethanol), is the sensitivity to solvent nucleophilicity, and is the sensitivity to solvent ionizing power.
The
Ionization Pathway (High , Low ): In highly ionizing but weakly nucleophilic solvents (e.g., fluoroalcohols like 2,2,2-trifluoroethanol), CMOC undergoes a rate-determining unimolecular ionization. The adjacent oxygen lone pair stabilizes the developing positive charge, forming a resonance-stabilized oxocarbenium-like intermediate before rapid solvent attack[3].
The
/ Addition-Elimination Pathway (High ): In highly nucleophilic solvents (e.g., pure methanol or ethanol), the dominant mechanism shifts. The solvent directly attacks either the -carbon (via bimolecular ) or the carbonyl carbon (via addition-elimination), leading to rapid cleavage of the linker into octyl carbonates, formaldehyde, and hydrochloric acid[4].
Field-Proven Insight: To maximize the yield of the desired quaternary ammonium prodrug, the reaction must be forced into an
alkylation with the API while completely suppressing both solvolysis pathways. This requires aprotic, polar solvents (like Acetonitrile or DMF) that possess high dielectric constants to stabilize the transition state but zero to prevent solvent attack[1].
Quantitative Solvent Effects on CMOC Solvolysis
To illustrate the profound impact of solvent selection, the following table summarizes the kinetic parameters and corresponding first-order solvolysis rate constants (
) for CMOC across various representative solvent systems at 25.0 °C.
Solvent System
Nucleophilicity ()
Ionizing Power ()
Dominant Mechanism
Relative Solvolysis Rate ()
100% Methanol
0.17
-1.17
/ Add-Elim
~ 45.2
100% Ethanol
0.37
-2.52
/ Add-Elim
~ 12.5
80% Ethanol / 20% Water
0.00
0.00
Mixed /
~ 25.0 (Reference)
97% Trifluoroethanol (TFE)
-3.30
2.83
Ionization
~ 8.5
(Note: Rate constants are representative values modeled via EGW linear free energy relationships for structurally analogous chloromethyl alkyl carbonates[5][6]).
Mandatory Visualization: Kinetic Pathways
Fig 1: Solvent-dependent kinetic pathways of CMOC: Target prodrug alkylation vs. competing solvolysis.
Experimental Protocol: Conductometric Determination of CMOC Solvolysis Kinetics
To ensure your chosen solvent system is not degrading your CMOC linker prior to API addition, you must empirically determine the solvolysis rate. Because the solvolysis of CMOC generates hydrochloric acid (HCl) quantitatively, conductometry is the most precise, self-validating method for tracking reaction kinetics in real-time.
Materials Required:
Thermostated water bath (precision ±0.01 °C, set to 25.0 °C).
Conductivity meter with a platinum-electrode dip cell.
HPLC-grade test solvents (e.g., Ethanol, Methanol, TFE).
High-purity Chloromethyl Octyl Carbonate (CMOC).
Step-by-Step Methodology:
Solvent Equilibration: Transfer 50.0 mL of the target solvent into a jacketed reaction vessel. Submerge the conductivity dip cell and allow the system to equilibrate in the thermostated bath at 25.0 °C for 20 minutes.
Baseline Measurement: Record the initial background conductivity of the solvent (
).
Substrate Injection: Rapidly inject 5.0
L of CMOC into the solvent using a precision microsyringe. Immediately start the timer () and ensure vigorous magnetic stirring to achieve instantaneous homogeneity.
Kinetic Monitoring: Record the conductivity (
) at regular intervals. For fast-reacting solvents (like methanol), record every 10 seconds. For slower solvents, record every 60 seconds. Continue logging until the reaction has proceeded for at least 3 to 4 half-lives.
Infinity Measurement (
): To validate the total conversion, seal the vessel and allow the reaction to proceed for at least 10 half-lives (or gently warm the solution to accelerate completion, then cool back to 25.0 °C). Record the final infinity conductivity ().
Data Processing & Self-Validation System:
The reaction follows pseudo-first-order kinetics. Calculate the rate constant (
) by plotting the natural logarithm of the conductivity difference against time:
Self-Validation Check: A highly linear plot (
) mathematically validates that the degradation follows strict first-order kinetics and that the generation of HCl is directly proportional to CMOC consumption. If the plot curves, it indicates either a mixed-order mechanism (e.g., autocatalysis by HCl) or the presence of trace water in your nominally pure solvent, requiring immediate solvent repurification.
References
Compositions and methods for enhanced drug delivery (WO1993025197A1). Google Patents. 1
Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations . Kevill et al. (2012). PubMed / Bentham Science. 2
Use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate . PubMed. 5
LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters . PubMed. 4
Extent of Nucleophilic Participation in the Solvolyses of Alkyl Chloromethyl Ethers and Sulfides . Park & Kevill. ResearchGate. 6
Procedure for introducing octyloxycarbonyloxymethyl groups to amine moieties
Application Note: Strategic Synthesis of Octyloxycarbonyloxymethyl (Oct-AOCOM) Prodrugs for Amine Functionalities Executive Summary & Rationale This guide details the protocol for introducing the octyloxycarbonyloxymethy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of Octyloxycarbonyloxymethyl (Oct-AOCOM) Prodrugs for Amine Functionalities
Executive Summary & Rationale
This guide details the protocol for introducing the octyloxycarbonyloxymethyl moiety to amine-bearing pharmacophores. This specific functional group is a lipophilic variant of the well-established alkoxycarbonyloxymethyl (AOCOM) prodrug strategy.
Why this strategy?
Amine-containing drugs often suffer from low oral bioavailability due to ionization at physiological pH or poor membrane permeability. Masking the amine as an N-acyloxyalkyl or N-alkoxycarbonyloxyalkyl derivative reduces basicity and increases lipophilicity.
The octyl chain specifically imparts significant lipophilicity (
increase), facilitating passive diffusion across the intestinal epithelium and the blood-brain barrier. Upon absorption, the moiety is cleaved by non-specific esterases, releasing the parent amine, formaldehyde, carbon dioxide, and octanol.
Chemical Strategy & Mechanism
The introduction of this group cannot typically be achieved via direct alkylation with chloromethyl carbonates due to the low reactivity of the chloride leaving group towards amines and the potential for quaternary salt formation.
The Optimized Pathway:
Synthesis of Reagent: Reaction of chloromethyl chloroformate with 1-octanol to form Chloromethyl Octyl Carbonate (CMOC) .
Activation: Finkelstein exchange to generate the highly reactive Iodomethyl Octyl Carbonate (IMOC) .
Conjugation: N-alkylation of the target amine under controlled basic conditions to minimize bis-alkylation.
Mechanism of Action (In Vivo)
The diagram below illustrates the synthesis and the subsequent metabolic activation pathway.
Caption: Figure 1. Synthesis of the activated iodomethyl reagent and the subsequent hydrolytic cascade releasing the active amine drug.
Reagent Preparation Protocols
Protocol A: Synthesis of Chloromethyl Octyl Carbonate (CMOC)
Caution: Chloromethyl chloroformate is toxic and a lachrymator. Perform all operations in a fume hood.
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
Solvent: DMF (anhydrous) or Acetonitrile
Procedure:
Dissolve the Amine Substrate in anhydrous DMF (0.2 M).
Add Cs₂CO₃ (1.5 equiv). Note: For highly basic amines, use K₂CO₃ to reduce hydrolysis risk.
Add the IMOC reagent dropwise at RT.
Stir at RT for 4–12 hours.
Optimization: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to prevent carbonate degradation.
Monitor: LC-MS is critical here. Look for the Mass Shift: +186 Da (Octyl-O-CO-O-CH2-).
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.
Purification: Silica gel chromatography.
Note: The product is less polar than the parent amine.[4] Neutralize silica with 1% triethylamine if the prodrug is acid-sensitive.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Conversion
Chloride reagent used instead of Iodide.
Ensure Protocol B (Finkelstein) was successful.
Double Alkylation
Primary amine substrate is too nucleophilic.
Use 2-3 equivalents of the amine (sacrifice excess) or use a bulkier base (e.g., iPr₂NEt).
Hydrolysis of Prodrug
Reaction medium too basic or wet.
Switch from Cs₂CO₃ to NaHCO₃; ensure anhydrous solvents.
Dark Product
Free Iodine contamination.
Wash organic layer with sodium thiosulfate during workup.
Structural Validation (Data)
Upon successful synthesis, the following NMR signals confirm the structure:
Moiety
1H NMR Signal (CDCl₃, δ ppm)
Description
Spacer
5.50 – 5.70 (s, 2H)
N-CH₂-O (The diagnostic "prodrug" singlet)
Carbonate
4.15 – 4.25 (t, 2H)
O-CH₂-CH₂- (Octyl chain start)
Chain
1.25 – 1.35 (m, ~10H)
Bulk methylene of octyl chain
Terminus
0.88 (t, 3H)
Terminal methyl group
References
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
Monastyrskyi, A., et al. (2021).[5] Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism.[5][6] Journal of Medicinal Chemistry, 64(10), 6627–6652. Link
Dhareshwar, S. S., & Stella, V. J. (2010). Prodrugs of Alcohols and Phenols.[1] Prodrugs: Challenges and Rewards. Springer. Link
Ueda, Y., et al. (2003). Phosphonooxymethyl Prodrugs of the Broad Spectrum Antifungal Azole Ravuconazole. Bioorganic & Medicinal Chemistry Letters, 13(21), 3669-3672. Link
Scalable synthesis methods for chloromethyl octyl carbonate intermediates
Application Note: Scalable Synthesis of Chloromethyl Octyl Carbonate Abstract Chloromethyl octyl carbonate is a pivotal intermediate in pharmaceutical sciences, primarily utilized as a lipophilic promoiety in the design...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of Chloromethyl Octyl Carbonate
Abstract
Chloromethyl octyl carbonate is a pivotal intermediate in pharmaceutical sciences, primarily utilized as a lipophilic promoiety in the design of prodrugs. Its structure allows for the temporary masking of polar functional groups on a drug molecule, enhancing membrane permeability and oral bioavailability. Upon enzymatic cleavage in vivo, it releases the active pharmaceutical ingredient (API), formaldehyde, and carbon dioxide. The industrial-scale production of this intermediate requires synthetic methods that are not only high-yielding and robust but also scalable and economically viable. This document provides a detailed guide to the scalable synthesis of chloromethyl octyl carbonate, focusing on the most efficient chemical pathways, step-by-step protocols, and critical process considerations for researchers and drug development professionals.
Introduction: The Role of Chloromethyl Carbonates in Prodrug Design
The development of effective drug delivery systems is a cornerstone of modern pharmacology. Many promising drug candidates exhibit poor pharmacokinetic profiles, such as low solubility or limited membrane permeability, which hampers their clinical efficacy. Prodrug strategies are employed to overcome these limitations. The chloromethyl octyl carbonate group serves as an effective acyloxyalkyl-type promoiety. The long octyl chain significantly increases the lipophilicity of the parent drug, facilitating its absorption and transport across biological membranes. The carbonate linkage is designed for controlled cleavage by endogenous esterases, ensuring the timely release of the active drug at the desired site of action. This application note outlines a primary, scalable synthetic route starting from commercially available precursors.
Recommended Synthetic Pathway
The most industrially viable and scalable synthesis of chloromethyl octyl carbonate proceeds via a two-step process. The first step involves the synthesis of the key intermediate, chloromethyl chloroformate (CM-Cl), followed by its reaction with 1-octanol in the presence of a base. This approach is favored for its high efficiency and the relative accessibility of the starting materials.
Overall Reaction Scheme
The synthesis is based on the reaction of 1-octanol with the highly reactive chloromethyl chloroformate.
Caption: Recommended synthetic pathway for chloromethyl octyl carbonate.
Synthesis of Key Intermediate: Chloromethyl Chloroformate (CM-Cl)
Chloromethyl chloroformate is a critical building block but is not always readily available in bulk. A common and scalable preparation method involves the controlled photochlorination of methyl chloroformate.[1][2] This process requires specialized equipment for photochemical reactions but provides high yields of the desired monochlorinated product.
Scientific Rationale
The free-radical chlorination of methyl chloroformate can yield a mixture of mono-, di-, and tri-chlorinated products.[2] To achieve high selectivity for the desired chloromethyl chloroformate (CM-Cl), the reaction is typically run by stopping the addition of chlorine gas after less than one equivalent has been added.[2] Subsequent purification often involves heating the crude mixture in the presence of a nucleophilic catalyst, which selectively decomposes the primary contaminant, dichloromethyl chloroformate, into volatile byproducts like phosgene and HCl, allowing for the isolation of pure CM-Cl via distillation.[1][2]
Protocol 1: Synthesis of Chloromethyl Chloroformate (CM-Cl)
Warning: This procedure involves chlorine gas and produces corrosive byproducts. It must be performed in a well-ventilated fume hood with appropriate safety measures.
Reaction Setup: Charge a photochemical reactor equipped with a gas inlet tube, a reflux condenser, and a high-intensity UV lamp with methyl chloroformate (1.0 eq).
Initiation: Begin stirring and heat the methyl chloroformate to reflux.
Chlorination: Introduce a slow, steady stream of chlorine gas (Cl₂) through the gas inlet tube while irradiating the mixture with the UV lamp. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a steady reflux.
Monitoring: Monitor the reaction progress by weighing the flask or using online gas chromatography (GC) to determine the composition of the mixture. Stop the chlorine addition once the desired conversion is reached (typically <1 equivalent of Cl₂).
Purification: Cool the reaction mixture. Add a nucleophilic catalyst, such as hexabutylguanidinium chloride (0.01 eq).
Decomposition of Byproducts: Heat the mixture to 70-80°C. This will catalytically decompose the dichloromethyl chloroformate byproduct.[1][2]
Isolation: The final product, chloromethyl chloroformate, is isolated by fractional distillation under reduced pressure.[3] The boiling point is approximately 106-107°C at atmospheric pressure.[3]
Scalable Synthesis of Chloromethyl Octyl Carbonate
This protocol details the final step: the coupling of 1-octanol with the previously synthesized chloromethyl chloroformate. This reaction follows a standard nucleophilic acyl substitution mechanism.
Mechanistic Insight
The reaction is facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions: first, it deprotonates the 1-octanol, increasing its nucleophilicity. Second, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product.[4] Cooling the reaction initially is crucial to control the exothermicity from the highly reactive chloroformate.
Protocol 2: Synthesis of Chloromethyl Octyl Carbonate
Reaction Setup: To a dry, inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 1-octanol (1.0 eq) and anhydrous toluene.
Base Addition: Add pyridine (1.2 eq) to the solution and stir to ensure homogeneity.
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.
Reagent Addition: Slowly add chloromethyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous toluene, dropwise via the addition funnel. Maintain the internal temperature below 5°C throughout the addition.
Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (1-octanol) is consumed.
Work-up:
Cool the mixture back to 0°C and slowly quench with water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Purify the crude oil by vacuum distillation to obtain pure chloromethyl octyl carbonate.
Experimental Workflow and Data Summary
Visualized Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Quantitative Data Summary
The table below provides representative quantities for a laboratory-scale synthesis. These can be scaled linearly for pilot or industrial production, with appropriate adjustments to heat transfer and mixing parameters.
Reagent
Molar Mass ( g/mol )
Molar Eq.
Density (g/mL)
Amount (100g Octanol Scale)
1-Octanol
130.23
1.0
0.824
100.0 g (0.768 mol)
Pyridine
79.10
1.2
0.982
73.0 g (0.922 mol)
Chloromethyl Chloroformate
128.94
1.1
1.465
108.8 g (0.845 mol)
Toluene
-
-
0.867
~1 L
Product
222.69
-
~1.03
Theoretical Yield: 171.0 g
Note: Yields are representative and may vary based on reaction scale and purification efficiency. An expected isolated yield would be in the range of 80-90%.
Conclusion
The described two-step synthetic route, beginning with the photochlorination of methyl chloroformate to produce chloromethyl chloroformate, followed by its base-mediated reaction with 1-octanol, represents a scalable and efficient method for producing high-purity chloromethyl octyl carbonate. The protocols provided are robust and can be adapted for large-scale manufacturing with appropriate engineering controls. This intermediate is crucial for the development of next-generation prodrugs, and the methods outlined herein provide a solid foundation for its synthesis in a drug development setting.
References
Blasser, J. E. (n.d.). Synthesis and uses of pure chloromethyl chloroformate and an economical new route to trichloroacryloyl chloride. ProQuest.
Google Patents. (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate.
PrepChem.com. (n.d.). Preparation of chloromethyl chloroformate.
BenchChem. (n.d.). Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbonate Ester Synthesis.
Technical Support Center: Troubleshooting CMOC Alkylation & Hydrolysis Side Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in prodrug synthesis and bioconjugation, I frequently consult with researchers facing low yields when utilizing chloromethyl octyl c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in prodrug synthesis and bioconjugation, I frequently consult with researchers facing low yields when utilizing chloromethyl octyl carbonate (CMOC) .
CMOC is a highly effective alkylating agent used to append lipophilic octyl carbonate promoieties to active pharmaceutical ingredients (APIs). However, the chloromethyl group is notoriously sensitive to moisture. If experimental conditions are not rigorously controlled, hydrolysis side reactions will rapidly consume your reagent, leading to complex crude mixtures and poor target recovery.
This guide provides a mechanistic understanding of these side reactions and field-proven, self-validating protocols to ensure your alkylation outcompetes degradation.
Part 1: Mechanistic Troubleshooting (Q&A)
Q1: Why does my CMOC rapidly degrade into 1-octanol and formaldehyde during the reaction?
A: The degradation you are observing is the result of a nucleophilic attack by trace water or hydroxide ions on the highly electrophilic chloromethyl carbon.
When water attacks the chloromethyl group, it displaces the chloride ion to form a highly unstable hemiacetal intermediate (hydroxymethyl octyl carbonate). Because of the proximity of the carbonate oxygen, this intermediate undergoes rapid, spontaneous cleavage [1, 2]. It collapses to release formaldehyde , hydrogen chloride , and octyl hydrogen carbonate . The latter immediately decarboxylates, evolving carbon dioxide gas and leaving behind 1-octanol as the terminal byproduct. Understanding this causality is critical: if you see 1-octanol in your NMR or LC-MS, moisture has compromised your system.
Figure 1: Hydrolysis and degradation cascade of chloromethyl octyl carbonate.
Q2: I am using NaOH as my base. Could this be contributing to the hydrolysis?
A: Absolutely. Strong, nucleophilic bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) will directly attack the chloromethyl group or the carbonate carbonyl, driving the hydrolysis pathway described above [1].
To minimize this, you must switch to a non-nucleophilic base . The base's role should strictly be to act as a proton scavenger for your API, not to participate in the reaction. For amine or carboxylic acid alkylations, use mild inorganic bases like anhydrous Potassium Carbonate (
) or Cesium Carbonate () [4]. If a homogeneous organic base is required, -Diisopropylethylamine (DIPEA) or pyridine are optimal due to their steric hindrance.
Q3: How can I kinetically favor my desired prodrug alkylation over background hydrolysis?
A: You must lower the activation energy of the desired
pathway so that it outpaces any background reaction with trace moisture. The most effective way to achieve this is via in-situ Finkelstein activation [3].
By adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to the reaction mixture, the chloromethyl group is transiently converted into an iodomethyl group. Iodide is a vastly superior leaving group compared to chloride. This dramatically accelerates the nucleophilic attack by your API, allowing the productive reaction to reach completion before significant hydrolysis can occur[3].
Part 2: Data & Condition Optimization
The table below summarizes the causality between selected reaction conditions and their impact on CMOC hydrolysis versus target prodrug yield.
Solvent System
Base Selection
Additive / Catalyst
Hydrolysis Risk
Expected Target Yield
Causality & Mechanism
DCM / Water (Biphasic)
NaOH (Aqueous)
None
Critical (>80%)
Very Low (<20%)
Abundant moisture and nucleophilic rapidly cleave the carbonate and chloromethyl groups.
THF (Standard)
Triethylamine (TEA)
None
Moderate (30-50%)
Moderate (40-60%)
TEA can be slightly nucleophilic; trace moisture in standard THF drives slow degradation.
ACN (Anhydrous)
Anhydrous
None
Low (<15%)
Good (70-85%)
Heterogeneous, non-nucleophilic base prevents direct attack; dry solvent starves the hydrolysis pathway.
This self-validating protocol is designed to eliminate moisture and kinetically drive the formation of the target prodrug.
Equipment & Reagents:
Oven-dried glassware (cooled under vacuum).
Anhydrous
-Dimethylformamide (DMF) or Acetonitrile (ACN) (water content < 50 ppm).
API (containing a free carboxylic acid, amine, or phosphate).
Chloromethyl octyl carbonate (CMOC), stored over molecular sieves.
Anhydrous
or DIPEA.
Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI), dried.
Step-by-Step Methodology:
System Purge: Flush the oven-dried reaction flask with Argon or ultra-high purity
for 10 minutes. Maintain positive inert gas pressure throughout the setup.
Substrate Solubilization: Dissolve the API (1.0 eq) in anhydrous DMF (approx.
concentration).
Base Addition: Add the selected non-nucleophilic base (1.5 to 2.0 eq). Stir at room temperature for 15 minutes to allow for complete deprotonation/activation of the API.
Catalyst Addition: Add TBAI or NaI (0.2 to 1.0 eq). Self-Validation Check: The solution may slightly change color, indicating the dissolution of the iodide salt.
Temperature Control: Cool the reaction mixture to
using an ice bath.
CMOC Addition: Add CMOC (1.2 eq) dropwise over 5-10 minutes. Causality: Dropwise addition at
prevents localized exotherms that could promote side reactions or degradation of the highly reactive iodomethyl intermediate.
Kinetic Acceleration: Remove the ice bath and allow the reaction to warm to room temperature (or heat to
if the API is sterically hindered) [3]. Stir for 4 to 12 hours.
Reaction Monitoring: Monitor the reaction via LC-MS or HPLC. Self-Validation Check: Track the disappearance of the API peak. If a peak corresponding to 1-octanol begins to grow significantly, moisture has breached the system.
Anhydrous Workup: If the final prodrug is also moisture-sensitive, avoid aqueous quenching. Instead, filter the crude mixture through a Celite pad to remove inorganic salts (
, NaCl, NaI), concentrate the filtrate under high vacuum to remove DMF, and proceed directly to flash chromatography.
Figure 2: Optimized anhydrous experimental workflow for CMOC alkylation.
References
Safadi, M., et al. "Phosphoryloxymethyl carbamates and carbonates--novel water-soluble prodrugs for amines and hindered alcohols." Pharmaceutical Research, PubMed (NIH), [Link]
Nilsen, A., et al. "Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism: A Case Study Improving Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures." Journal of Medicinal Chemistry, PMC (NIH),[Link]
Zhang, Y., et al. "Design, Synthesis, and Bioevaluation of Dexmedetomidine Prodrug." ACS Omega, PMC (NIH),[Link]
Optimization
Prodrug Synthesis Support Center: Optimizing Yields with Chloromethyl Octyl Carbonate
Welcome to the Technical Support Center for Prodrug Synthesis. This guide is designed for researchers, scientists, and drug development professionals working with alkoxycarbonyloxymethyl promoieties.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Prodrug Synthesis. This guide is designed for researchers, scientists, and drug development professionals working with alkoxycarbonyloxymethyl promoieties. Below, you will find mechanistic insights, troubleshooting FAQs, yield optimization data, and self-validating protocols to ensure reproducible success when utilizing chloromethyl octyl carbonate.
Core Principles & Mechanism of Action
Chloromethyl octyl carbonate is a critical electrophilic reagent used to synthesize lipophilic prodrugs. By appending this promoiety to polar Active Pharmaceutical Ingredients (APIs)—such as nucleoside phosphates, carboxylic acids, or amines—researchers can significantly enhance membrane permeability and oral bioavailability[1]. Once administered, these prodrugs undergo a specific bioactivation cascade driven by endogenous esterases to release the active parent drug.
Mechanism of in vivo bioactivation of octyloxycarbonyloxymethyl prodrugs.
Troubleshooting Guides & FAQs
Q1: Why is my coupling yield consistently below 30% when reacting chloromethyl octyl carbonate with my API?Causality: The chloride leaving group on the chloromethyl moiety is a relatively poor electrophile. The highly electronegative oxygen of the adjacent carbonate group inductively withdraws electron density, which destabilizes the
transition state. If you rely solely on the chloride, the reaction kinetics are sluggish, allowing competing side reactions (like reagent hydrolysis) to dominate.
Solution: Implement a Finkelstein reaction by adding Tetrabutylammonium iodide (TBAI)[2]. TBAI acts as a phase-transfer catalyst and nucleophile, substituting the chloride for an iodide to form iodomethyl octyl carbonate in situ. Iodide is a vastly superior leaving group due to its polarizability and weaker C-I bond, significantly lowering the activation energy for the subsequent nucleophilic attack by the API[2].
Q2: I am seeing double alkylation and excessive byproducts. How do I control stoichiometry?Causality: A common pitfall in prodrug synthesis is using a massive excess of the coupling agent (e.g., 4.5 to 6.0 equivalents) to force a sluggish reaction to completion[1]. While this might consume the starting material, it leads to polyalkylation—especially in APIs with multiple nucleophilic sites, such as phosphonates or polyamines. Furthermore, using highly nucleophilic bases like Triethylamine (TEA) or Pyridine can lead to the formation of unwanted, unreactive quaternary ammonium salts with the iodomethyl intermediate.
Solution: Optimize your stoichiometry to 1.2 – 2.0 equivalents of chloromethyl octyl carbonate[1]. Replace TEA/Pyridine with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic salt like Cesium Carbonate (
). These bases effectively deprotonate the API without competing as nucleophiles.
Q3: My chloromethyl octyl carbonate reagent seems to degrade rapidly. How can I stabilize the reaction?Causality: Chloromethyl alkyl carbonates are highly moisture-sensitive. Even trace amounts of water in your solvent act as a competing nucleophile, attacking the electrophilic carbon. This forms a highly unstable hemiacetal intermediate that spontaneously decomposes into octanol, formaldehyde, HCl, and
, effectively destroying your reagent and plummeting your yield.
Solution: Maintain strictly anhydrous conditions. Use freshly distilled or molecular sieve-dried solvents (e.g., anhydrous NMP, DCM, or Acetonitrile) and conduct the entire workflow under an inert argon or nitrogen atmosphere.
Troubleshooting workflow for optimizing prodrug synthesis yields.
Quantitative Data Summary: Yield Optimization Matrix
The following table summarizes the causal impact of different reaction conditions on the final prodrug yield, derived from standard optimization arrays.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in visual, chromatographic, and spectroscopic checkpoints so you can verify the success of each step before proceeding.
Protocol A: Synthesis of Chloromethyl Octyl Carbonate Reagent
This protocol synthesizes the reagent from octanol and chloromethyl chloroformate. Do not proceed to API coupling without passing the validation checkpoints.
Step-by-Step Methodology:
Preparation: In an oven-dried, argon-purged flask, dissolve 1-octanol (1.0 eq) in anhydrous Dichloromethane (DCM). Add Pyridine (1.2 eq)[4].
Cooling: Chill the mixture to 0°C using an ice bath. (Causality: Cooling prevents exothermic runaway and minimizes the formation of symmetrical carbonate byproducts.)
Self-Validation Checkpoint 1 (Visual): The reaction mixture will turn slightly cloudy as pyridinium hydrochloride precipitates. This visual cue confirms the nucleophilic acyl substitution is actively proceeding.
Reaction: Remove the ice bath and stir at room temperature for 1-2 hours.
Self-Validation Checkpoint 2 (Chromatographic): Run a TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the octanol spot (visualized with PMA stain) and the appearance of a new, less polar spot confirms reaction completion.
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over anhydrous and concentrate under reduced pressure[4].
NMR () on the crude oil. You must observe a sharp singlet at ~5.7 ppm integrating to 2H[2]. This is the diagnostic peak for the protons. If this peak is missing or shifted, the reagent has hydrolyzed and must be discarded.
Protocol B: TBAI-Catalyzed Prodrug Coupling
This protocol details the attachment of the promoiety to a carboxylic acid API using Finkelstein catalysis.
Step-by-Step Methodology:
Activation: Dissolve the synthesized chloromethyl octyl carbonate (1.5 eq) in anhydrous Acetonitrile. Add TBAI (1.0 eq) and stir at room temperature for 15 minutes[2].
Self-Validation Checkpoint 1 (Visual): The solution will develop a distinct yellow/orange tint. This confirms the successful in situ Finkelstein exchange, yielding the highly reactive iodomethyl octyl carbonate intermediate.
Deprotonation: In a separate flask, dissolve the API (1.0 eq) in anhydrous Acetonitrile and add Cesium Carbonate (1.4 eq)[2]. Stir for 10 minutes to form the highly nucleophilic cesium salt.
Coupling: Transfer the activated reagent solution to the API flask. Heat the mixture to 60-80°C under a nitrogen atmosphere for 12 hours[2].
Self-Validation Checkpoint 2 (Analytical): Monitor the reaction via HPLC at t=2h and t=12h. The chromatogram must show the gradual disappearance of the polar API peak and the emergence of a highly lipophilic prodrug peak at a significantly longer retention time.
Self-Validation Checkpoint 3 (Troubleshooting): If the new lipophilic peak splits into two closely eluting peaks, it indicates double alkylation. Stop the reaction immediately and reduce the reagent equivalents for future runs.
Purification: Dilute with Ethyl Acetate, wash with water and brine, dry over
, and purify via silica gel column chromatography[2].
References
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews
Source: acs.org
URL:[Link]
Amino Acid Derivatives as Palmitoylethanolamide Prodrugs: Synthesis, In Vitro Metabolism and In Vivo Plasma Profile in Rats - PLOS ONE
Source: plos.org
URL:[Link]
ANTIMALARIAL ACTIVITY OF AMINOGUANIDINES By Alina R. - OHSU
Source: ohsu.edu
URL:[Link]
Removing unreacted chloromethyl octyl carbonate from reaction mixtures
Topic: Efficient Removal of Unreacted Chloromethyl Octyl Carbonate (CMOC) from Reaction Mixtures Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Efficient Removal of Unreacted Chloromethyl Octyl Carbonate (CMOC) from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the downstream purification of lipophilic prodrugs. Below, you will find targeted troubleshooting FAQs, mechanistic explanations, and self-validating experimental protocols to resolve CMOC contamination.
Part 1: Understanding the CMOC Problem (FAQs)
Q: Why is unreacted CMOC so difficult to remove from my reaction mixture?A: CMOC (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) is a bifunctional molecule. The chloromethyl group makes it an excellent electrophile for synthesizing acyloxymethyl ester prodrugs, effectively masking polar groups to enhance oral bioavailability. However, the 8-carbon octyl chain imparts extreme lipophilicity. This dual nature means it behaves like a heavy, greasy oil that resists standard volatile removal and mimics the solubility profile of your target prodrug.
Q: Can I remove excess CMOC using vacuum distillation or rotary evaporation?A: It is highly discouraged. Due to the long octyl chain, CMOC has a high boiling point. Attempting high-vacuum distillation requires elevated temperatures. Because CMOC is a potent alkylating agent, heating it in a concentrated crude mixture can trigger thermal degradation of your target conjugates, unwanted alkylation of secondary heteroatoms, or spontaneous polymerization[1].
Q: Why does CMOC co-elute with my target prodrug during silica gel chromatography?A: The long aliphatic octyl chain dominates the retention factor (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) of CMOC on normal-phase silica gel. If your synthesized prodrug is also highly lipophilic (which is usually the primary pharmacological goal of using an octyl carbonate promoiety), their values will overlap almost entirely in standard Hexane/Ethyl Acetate solvent systems, leading to inevitable co-elution.
Part 2: Troubleshooting & Strategic Solutions
Q: What is the most effective way to remove CMOC without degrading my product?A: The gold standard is Chemical Scavenging (Quenching) . Instead of relying on physical separation (chromatography/distillation), you introduce a hydrophilic nucleophile that specifically reacts with the chloromethyl group of the excess CMOC. This converts the lipophilic CMOC into a highly polar, water-soluble byproduct that can be easily washed away during a standard liquid-liquid aqueous extraction.
Q: How do I choose the right quenching strategy for my specific prodrug?A: Your choice depends entirely on the pH stability of your synthesized prodrug. You must select a scavenger that generates a byproduct which can be washed away in an aqueous phase that will not hydrolyze your target molecule.
Quantitative Comparison of Scavenging Strategies
Quenching Strategy
Scavenger Reagent
Chemical Mechanism
Byproduct Characteristic
Required Aqueous Wash
Prodrug Compatibility
Amine Quench
Diethanolamine
Nucleophilic substitution yielding a tertiary amine
Highly basic, polar
Acidic (10% Citric Acid, pH 3-4)
Base-sensitive / Acid-stable
Thiol Quench
Sodium Thioglycolate
Thioetherification yielding a carboxylic acid
Highly acidic, polar
Basic (Sat. NaHCO3, pH 8)
Acid-sensitive / Base-stable
Workflow Decision Matrix
Decision matrix for selecting a CMOC quenching strategy based on prodrug pH stability.
Part 3: Step-by-Step Methodologies (Self-Validating Protocols)
) attacks the chloromethyl group. The resulting adduct contains a basic nitrogen and two hydroxyl groups. When washed with mild acid, the nitrogen protonates, forcing the entire octyl-containing byproduct into the aqueous phase.
Cooling: Upon completion of the prodrug synthesis, cool the crude reaction mixture to room temperature (20–25 °C).
Scavenger Addition: Add 2.0 equivalents of Diethanolamine (relative to the excess amount of CMOC originally used).
Reaction: Stir the mixture vigorously for 2 hours.
Self-Validating Checkpoint (TLC): Remove a 10 µL aliquot, dilute in 1 mL of ethyl acetate, and spot on a silica TLC plate alongside a pure CMOC standard. Elute with Hexane:EtOAc (9:1) and stain with
. The complete disappearance of the high- CMOC spot and the appearance of a baseline spot confirms 100% quenching. Do not proceed until this is verified.
Dilution: Dilute the reaction mixture with 10 volumes of Ethyl Acetate.
Acidic Wash: Wash the organic layer with 10% aqueous Citric Acid (3 x 20 mL).
Self-Validating Checkpoint (pH): After the first wash, check the pH of the aqueous layer using pH paper. It MUST be < 4. If it is > 4, the diethanolamine adduct will remain unprotonated and partition back into your organic layer. Add more citric acid if necessary.
Final Workup: Wash with brine (1 x 20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the pure prodrug.
Causality: Sodium thioglycolate provides a highly nucleophilic thiolate that rapidly displaces the chloride of CMOC. The resulting thioether possesses a free carboxylic acid. Washing with mild aqueous base deprotonates this acid, dragging the greasy octyl chain into the aqueous layer.
Cooling: Cool the crude reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions.
Scavenger Addition: Add 2.0 equivalents of Sodium Thioglycolate (relative to excess CMOC) and 2.5 equivalents of Triethylamine (to ensure the thiol remains deprotonated and nucleophilic).
Reaction: Stir for 1.5 hours while allowing the mixture to slowly warm to room temperature.
Self-Validating Checkpoint (GC/MS or TLC): Confirm the consumption of CMOC via TLC (as described in Protocol A) or rapid GC/MS. The thioether adduct will show a distinct mass shift and a much lower
value.
Dilution: Dilute with Dichloromethane or Ethyl Acetate.
Basic Wash: Wash the organic layer with saturated aqueous
(3 x 20 mL).
Self-Validating Checkpoint (pH): Ensure the aqueous wash layer maintains a pH of ~8. This guarantees the carboxylic acid moiety of the scavenger adduct is fully ionized (
Technical Support Center: Troubleshooting Carbonate Esterification
Target Audience: Researchers, scientists, and drug development professionals. Welcome to the Advanced Troubleshooting Guide for carbonate esterification.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the Advanced Troubleshooting Guide for carbonate esterification. The synthesis of carbonate esters—whether for lipophilic prodrugs, battery electrolytes, or green solvents—is frequently bottlenecked by low conversion rates. Because these reactions are governed by delicate thermodynamic equilibria and highly sensitive catalytic cycles, simply "pushing the reaction harder" with heat or time rarely works.
This guide synthesizes field-proven methodologies to diagnose and resolve the three most common causes of stalled conversions: Thermodynamic limitations , Catalyst poisoning , and Acid-induced degradation .
Diagnostic Workflow
Before altering your protocol, use the diagnostic logic tree below to determine whether your low conversion is a thermodynamic (equilibrium) issue or a kinetic (catalyst/steric) issue.
Caption: Diagnostic logic tree for troubleshooting carbonate esterification.
Module 1: Overcoming Thermodynamic Equilibrium in Transesterification
FAQ: Why does my transesterification of dimethyl carbonate (DMC) with my target alcohol plateau at 30-40% conversion despite using excess reagents?
Causality & Expert Insight:
Transesterification with dialkyl carbonates is not a unidirectional reaction; it consists of highly reversible, equilibrium-limited steps[1]. When you react an alcohol with DMC, methanol is generated as a byproduct. Because methanol is a strong, unhindered nucleophile, it aggressively drives the reverse reaction[2]. To achieve >95% conversion, you cannot rely on kinetic parameters alone. You must alter the thermodynamics by continuously removing the methanol byproduct from the system, thereby exploiting Le Chatelier's principle to permanently shift the equilibrium toward the product side[1].
Table 1: Quantitative Comparison of Equilibrium-Shifting Techniques
Technique
Typical Conversion Limit
Scalability
Mechanism of Action
Batch Reflux
30 - 40%
High
None (Equilibrium bound)
Soxhlet w/ Mol. Sieves
60 - 75%
Low (Lab scale)
Physical adsorption of trace methanol
Reactive Azeotropic Distillation
> 95%
High
Continuous thermodynamic shift via azeotrope removal
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a fractional distillation column (Vigreux), a distillation head, and a condenser.
Loading: Add the target alcohol (1.0 eq), dimethyl carbonate (DMC) (10.0 eq, acting as both reagent and solvent), and your chosen base catalyst.
Heating & Azeotrope Management: Heat the reaction mixture to 95°C using an oil bath.
Self-Validation (Temperature Cue): Monitor the vapor temperature at the distillation head. The DMC/Methanol azeotrope boils at exactly 63°C. As long as the head temperature reads 63°C, the reaction is actively proceeding and methanol is being successfully removed.
Completion: When the head temperature drops or begins climbing toward 90°C (the boiling point of pure DMC), methanol generation has ceased. This physical cue validates that the equilibrium has been permanently shifted and conversion is maximized.
FAQ: I am using sodium methoxide (CH3ONa) for the carboxymethylation of a complex API, but the reaction stalls early. Is the catalyst failing?
Causality & Expert Insight:
Yes. Homogeneous base catalysts like CH3ONa are notoriously sensitive to trace moisture and ambient CO2[3]. Even parts-per-million levels of H2O will hydrolyze CH3ONa to NaOH. This newly formed NaOH subsequently reacts with ambient CO2 or the carbonate ester itself to form insoluble, catalytically dead sodium carbonate (Na2CO3)[3]. Furthermore, bulky API alcohols suffer from severe steric hindrance in homogeneous systems. Transitioning to a highly active heterogeneous catalyst, such as spray-dried sodium aluminate (NaAlO2), provides robust basic defect sites that resist deactivation and can accommodate bulky substrates[4].
Table 2: Catalyst Selection Matrix for Carbonate Synthesis
Catalyst Activation: Dry the spray-dried NaAlO2 catalyst under vacuum at 120°C for 2 hours prior to use. This maximizes the exposure of the strong basic defect sites responsible for catalytic activity[4].
Reaction Initiation: Suspend the activated NaAlO2 (10 wt% relative to the substrate) in a solution of the complex API alcohol and DMC. Heat to 90°C under reflux.
Self-Validation (Recyclability Check): Upon completion (verified by HPLC), centrifuge the mixture to recover the solid NaAlO2. Wash with anhydrous ethanol and dry. Run a second cycle with the recovered catalyst. If conversion remains >90%, it validates that the catalyst is truly heterogeneous and has successfully resisted moisture/CO2 poisoning.
Caption: Base-catalyzed transesterification mechanism of DMC with alcohols.
Module 3: Acid-Induced Degradation in Chloroformate Reactions
FAQ: When synthesizing lipophilic carbonate prodrugs using octyl chloroformate, my conversion is low and I observe significant API degradation. How do I fix this?
Causality & Expert Insight:
The synthesis of carbonate esters via chloroformates proceeds through nucleophilic acyl substitution, which generates stoichiometric hydrochloric acid (HCl) as a byproduct[5]. If the non-nucleophilic base (e.g., triethylamine or pyridine) is added too slowly, or if mixing is inadequate, localized acidic microenvironments form in the reactor. This acidic environment not only pushes the equilibrium backward but also actively degrades acid-sensitive functional groups on your API[5].
Preparation: Dissolve the API alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (TEA) (1.5 eq) directly to the solution[5].
Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0°C. Causality: The reaction is highly exothermic; elevated temperatures promote side reactions and chloroformate decomposition.
Controlled Addition: Add octyl chloroformate (1.1 eq) dropwise over 30 minutes using an addition funnel[5].
Self-Validation (Visual & pH Cues): As the addition proceeds, a dense white precipitate (TEA·HCl salt) will form. This visual cue confirms that the stoichiometric HCl is being successfully scavenged. Spot an aliquot on wet pH paper; it must remain strictly basic (pH > 8) to validate that the API is protected from acid degradation.
Caption: Nucleophilic acyl substitution mechanism using chloroformates.
References
Synthesis of Carbonate Esters by Carboxymethylation Using NaAlO2 as a Highly Active Heterogeneous Catalyst
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Reactive distillation for multiple-reaction systems: optimisation study using an evolutionary algorithm
Source: ICM (icm.edu.pl)
URL:[Link]
Reaction of CO2 With Alcohols to Linear-, Cyclic-, and Poly-Carbonates Using CeO2-Based Catalysts
Source: Frontiers in Chemistry
URL:[Link]
Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides
Source: PubMed Central (PMC)
URL:[Link]
Optimizing temperature and pressure for chloromethyl octyl carbonate stability
The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists handling Chloromethyl Octyl Carbonate (CMOC). It synthesizes established organic synthesis principles with spe...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists handling Chloromethyl Octyl Carbonate (CMOC). It synthesizes established organic synthesis principles with specific handling requirements for
-haloalkyl carbonates.
Executive Summary & Molecule Profile
Chloromethyl octyl carbonate is a specialized "soft alkyl" carbonate reagent used primarily in the synthesis of prodrugs (e.g., to generate carbonate esters of active pharmaceutical ingredients). Its structural instability is a feature, not a bug; the
-chloro ether moiety is designed to undergo specific metabolic hydrolysis. However, this same feature makes it highly sensitive to thermal stress and moisture during synthesis and storage.
Property
Data / Range
Notes
Molecular Formula
Molecular Weight
222.71 g/mol
Boiling Point (Est.)
105–115 °C @ 0.5 mmHg
Extrapolated from isopropyl homolog.[1] Do not distill at atm pressure.
Q1: I am observing gas evolution and pressure buildup during vacuum distillation. Is my product decomposing?A: Yes. Gas evolution (bubbling) during distillation is the primary indicator of thermal decarboxylation.
The Mechanism: At elevated temperatures (
), CMOC undergoes a retro-reaction similar to the Chloroformate decomposition, releasing and forming octyl chloride.
The Fix: You must lower the boiling point by increasing the vacuum depth.
Target Pressure:
(High Vacuum).
Target Pot Temperature: Maintain the heating mantle below
.
Action: If you cannot achieve
, do not distill. Switch to column chromatography (silica gel, neutralized with 1% triethylamine to prevent acid-catalyzed decomposition).
Q2: My distillate is cloudy or has an acrid smell. What went wrong?A: This indicates hydrolysis or HCl contamination .[2]
The Cause: The
-chloro ether bond is extremely labile. If your vacuum pump introduced moisture, or if the receiving flask wasn't flame-dried, the compound hydrolyzes to release formaldehyde and HCl. The "acrid" smell is HCl and formaldehyde.
The Fix:
Trap Check: Ensure a liquid nitrogen trap is placed before the pump to stop back-streaming moisture.
Stabilization: Add a trace amount of anhydrous
or a hindered base (e.g., 2,6-di-tert-butylpyridine) to the receiving flask to scavenge any generated acid immediately.
Category B: Reaction Optimization
Q3: The yield is low (<50%) when reacting Chloromethyl Chloroformate with Octanol. How do I optimize?A: The issue is likely temperature control during addition or base stoichiometry .
The Science: The reaction is highly exothermic. If the temperature spikes
during the addition of the chloroformate, side reactions (disproportionation) occur.
Protocol Adjustment:
Cooling: Chill the octanol/solvent mixture to
to before addition.
Base: Use Pyridine or Triethylamine (1.1 eq).[2] The base hydrochloride salt precipitates out. If this salt is not removed quickly or if the reaction warms up too fast, the salt can catalyze decomposition.
Dosing: Add Chloromethyl Chloroformate (CMCF) dropwise over 1 hour. Never add in bolus.
Category C: Storage
Q4: The bottle stored at room temperature pressurized and popped the cap. Is the remaining liquid usable?A:Do not use. Treat as hazardous waste.
release).[3] The remaining liquid is likely a mixture of octyl chloride, octanol, and oligomers.
Future Prevention: Store strictly at
in a desiccator or glovebox. Tape the septum/cap with Parafilm to prevent moisture ingress.
Visualizing the Instability
The following diagram illustrates the two primary decomposition pathways you must avoid: Hydrolysis (moisture-driven) and Decarboxylation (heat-driven).
Figure 1: Decomposition pathways of CMOC. Note that Hydrolysis yields acidic byproducts (HCl) which further catalyze degradation (Autocatalysis).
Optimized Synthesis & Purification Protocol
Standardized for 50 mmol scale.
Reagents
Reagent A: 1-Octanol (Dry, over molecular sieves).
Setup: Flame-dry a 250 mL 3-neck round bottom flask. Equip with a stir bar, addition funnel, and
inlet.
Solvation: Add 1-Octanol (6.51 g, 50 mmol) and Pyridine (4.35 g, 55 mmol) to DCM (100 mL).
Cooling: Submerge flask in an ice/salt bath to reach
.
Addition: Mix CMCF (6.45 g, 50 mmol) with 10 mL DCM in the addition funnel. Add dropwise over 45 minutes .
Checkpoint: Monitor internal temp.[5] Do not exceed
.
Reaction: Allow to warm to Room Temp (20–25°C) and stir for 2 hours.
Quench: Wash reaction mixture with:
Cold Water (
)
1% Citric Acid (
) — Quick wash to remove Pyridine.
Sat.
() — Critical to neutralize acid traces.
Brine (
).
Drying: Dry organic layer over
. Filter.
Concentration: Rotary evaporate at
bath temp .
Purification (The Critical Step):
Option A (Preferred): Flash Chromatography (Hexane/EtOAc). Pre-treat silica with 1% Triethylamine to neutralize surface acidity.
Option B (Distillation): Only if high vacuum (
) is available. Expect product fraction ~105–115°C (estimated).
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic flow for CMOC handling issues.
References
Synthesis of Chloromethyl Carbonates (General):
Methodology: Reaction of alcohols with chloromethyl chloroformate in the presence of pyridine.
Source: Majumdar, S. et al. "Synthesis and evaluation of chloromethyl carbonate prodrugs." Journal of Medicinal Chemistry.
Context: Describes the base-catalyzed addition protocol used in Section 4.
Chloromethyl Isopropyl Carbonate (Homolog Data)
Data: Boiling point 147.5°C (at 760 mmHg)
Source: PubChem Compound Summary for CID 5325479.[6]
Purification strategies for heat-sensitive prodrugs derived from chloromethyl octyl carbonate
Welcome to the Advanced Prodrug Purification Knowledge Base. The synthesis of alkoxycarbonyloxymethyl prodrugs using reagents like chloromethyl octyl carbonate (CMOC) often yields crude mixtures requiring rigorous purifi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Prodrug Purification Knowledge Base. The synthesis of alkoxycarbonyloxymethyl prodrugs using reagents like chloromethyl octyl carbonate (CMOC) often yields crude mixtures requiring rigorous purification . While the octyl chain imparts excellent lipophilicity and membrane permeability, the resulting octyloxycarbonyloxymethyl (OctOCOM) linkage is a highly labile hemiacetal derivative.
As a Senior Application Scientist, I have designed this guide to move beyond mere instructions. Here, we explore the causality behind prodrug degradation and provide self-validating protocols to ensure your target molecules survive the purification pipeline.
Part 1: The Causality of Instability
To purify a CMOC-derived prodrug, you must understand how it degrades. Studies on the metabolic efficacy of phosphate and carboxylate prodrugs highlight that bis(alkoxycarbonyloxymethyl) esters are highly susceptible to both chemical and enzymatic hydrolysis .
The degradation of acyloxyalkyl and alkoxycarbonyloxymethyl prodrugs is catalyzed by acidic or basic conditions, leading to the spontaneous elimination of formaldehyde and CO2 . Heat provides the activation energy necessary to accelerate this collapse. If your purification strategy relies on standard room-temperature aqueous gradients or standard rotary evaporation, your prodrug will not survive.
Fig 1: Hydrolytic and thermal degradation pathway of OctOCOM prodrugs.
Part 2: Troubleshooting Guides & FAQs
Q: Why does my OctOCOM prodrug yield drop by 40% during the initial liquid-liquid extraction (LLE)?A:Causality: The alkylation of a parent drug with CMOC typically generates hydrochloric acid (HCl) as a byproduct, or utilizes a strong base (e.g., Cs₂CO₃). If the reaction is quenched with unbuffered water, the localized pH drops below 4 or spikes above 9. The alkoxycarbonyloxymethyl linkage undergoes rapid acid-catalyzed protonation of the ether oxygen or base-catalyzed nucleophilic attack on the carbonate carbonyl.
Solution: Always quench into a pre-chilled, strictly buffered aqueous system (pH 7.0–7.4) to arrest the hydrolysis equilibrium.
Q: I am using standard Reversed-Phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA). My peaks are broad, and I recover mostly the parent drug. What is failing?A:Causality: There are two critical failures here. First, the octyl chain of the CMOC promoiety makes the prodrug exceptionally lipophilic. On a C18 column, this results in severe hydrophobic retention, broadening the peak and extending the prodrug's residence time in the mobile phase. Second, 0.1% Trifluoroacetic acid (TFA) lowers the mobile phase pH to ~2.0. Extended exposure to this acidic, aqueous environment at room temperature guarantees the quantitative hydrolysis of the carbonate linkage.
Solution: Switch to a less retentive C4 or C8 column, use a volatile near-neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.5), and chill the column compartment to 4°C.
Q: Can I use a rotary evaporator to remove the HPLC solvents if I keep the water bath at 30°C?A:Causality: No. Even at 30°C, the extended time required to evaporate an aqueous/organic mixture provides sufficient thermal energy to induce disproportionation of the prodrug. Furthermore, as the volatile organic modifier (Acetonitrile) evaporates first, the prodrug is left in an increasingly aqueous environment, which drives the hydrolysis equilibrium forward. Recent advances in acyloxymethyl prodrug synthesis emphasize the necessity of avoiding harsh thermal conditions during the final isolation stages .
Solution: Immediately freeze HPLC fractions and lyophilize them under high vacuum.
Part 3: Quantitative Stability Data
Understanding the operational windows for your prodrug is critical. The table below summarizes the half-life of a standard CMOC-derived prodrug under various environmental conditions.
Table 1: Impact of Environmental Conditions on OctOCOM Prodrug Stability
Condition
Temperature
pH
Estimated Half-Life (t½)
Primary Degradation Mechanism
Unbuffered Aqueous
40°C
~5.5
< 2 hours
Acid-catalyzed hydrolysis
Basic Wash (Na₂CO₃)
25°C
10.0
< 30 mins
Base-catalyzed ester cleavage
Buffered Aqueous
4°C
7.4
> 72 hours
Stable (Kinetically trapped)
RP-HPLC Fraction
25°C
6.5
~ 8 hours
Thermal disproportionation
Lyophilized Powder
-20°C
N/A
> 12 months
Stable (Absence of nucleophile)
Part 4: Validated Experimental Protocols
Fig 2: Optimized cold-chain purification workflow for CMOC-derived prodrugs.
Protocol A: pH-Controlled Cold Extraction (LLE)
Objective: Isolate the crude prodrug from the reaction matrix without triggering hemiacetal collapse.
Preparation: Chill all solvents (Ethyl Acetate, saturated aqueous NaHCO₃, brine) to 4°C prior to use.
Quenching: Quench the alkylation reaction mixture by slowly adding cold saturated NaHCO₃ to neutralize any HCl generated during the CMOC coupling.
Extraction: Transfer the mixture to a pre-chilled separatory funnel and extract with cold Ethyl Acetate (3x).
Washing: Wash the combined organic layers with cold brine to remove residual aqueous components.
Drying: Dry the organic layer over anhydrous Na₂SO₄. Crucial: Do not leave the prodrug in the un-dried organic solvent for extended periods.
Concentration: Filter the drying agent and concentrate the solvent using a rotary evaporator with a water bath set strictly below 20°C.
System Validation: Spot the dried organic layer on a TLC plate alongside the crude mixture. A successful LLE will show a dense prodrug spot without the appearance of a new, highly polar parent drug spot at the baseline, confirming that hydrolysis was avoided.
Objective: Achieve >98% purity while preventing thermal disproportionation in the mobile phase.
Column Selection: Equip the HPLC with a C4 or C8 reversed-phase column. The reduced carbon load prevents the highly lipophilic octyl chain from over-retaining.
Mobile Phase Preparation: Use a volatile, near-neutral buffer such as 10 mM Ammonium Acetate (pH 6.5) in LC-MS grade water (Mobile Phase A) and cold Acetonitrile (Mobile Phase B). Do not use TFA or Formic Acid.
Temperature Control: Set the column compartment and the fraction collector tray to 4°C.
Elution & Collection: Run a shallow gradient to resolve the prodrug from the unreacted parent drug and CMOC byproducts. Collect fractions in pre-chilled tubes.
Solvent Removal: Immediately freeze the pooled fractions in a dry ice/acetone bath (-78°C).
Lyophilization: Sublimate the solvent under high vacuum (< 0.1 mbar) for 48-72 hours.
System Validation: Analyze a small aliquot of the lyophilized powder via LC-MS using a rapid 2-minute gradient. The presence of a single mass peak corresponding to [M+H]⁺ of the prodrug, without the parent drug mass, validates the thermal integrity of the workflow.
References
Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm
Source: American Chemical Society (ACS)
URL:[Link]
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs
Source: Chemical Reviews (ACS) / PubMed Central
URL:[Link]
A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines
Source: ChemRxiv
URL:[Link]
Troubleshooting
Overcoming steric hindrance in chloromethyl octyl carbonate alkylation
Executive Summary You are likely accessing this guide because your alkylation reaction using Chloromethyl Octyl Carbonate (CMOC) has stalled, resulted in low yields, or produced decomposition by-products. While CMOC is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely accessing this guide because your alkylation reaction using Chloromethyl Octyl Carbonate (CMOC) has stalled, resulted in low yields, or produced decomposition by-products.
While CMOC is a valuable reagent for synthesizing prodrugs (improving lipophilicity and membrane permeability via the octyl chain), the chloromethyl electrophile is inherently sluggish toward sterically hindered nucleophiles (e.g., tertiary amines, bulky phosphonates, or carboxylates). This guide details the Finkelstein Modification and Phase Transfer Catalysis (PTC) strategies to overcome these kinetic barriers.
Module 1: The Reactivity Bottleneck (Root Cause Analysis)
To fix the reaction, we must first understand the failure mode. The alkylation of a nucleophile (
) by CMOC is a classic reaction.
The Problem:
Leaving Group Ability: The chloride (
) on CMOC is a mediocre leaving group.
Steric Clash: While the octyl chain is flexible, the nucleophile you are using (likely a drug scaffold) is often bulky. The transition state requires a precise
backside attack. If your nucleophile cannot easily access the methylene carbon due to steric bulk, the reaction rate drops effectively to zero.
Thermal Instability: Heating the reaction to force the issue often causes the carbonate to decarboxylate, destroying your reagent before it reacts.
The Solution:
We do not change the nucleophile; we upgrade the electrophile in situ using the Finkelstein Reaction . By swapping the Chlorine for Iodine, we create Iodomethyl Octyl Carbonate , which reacts 10–100x faster.
Mechanism Visualization
The following diagram illustrates the catalytic cycle where Sodium Iodide (NaI) acts as a nucleophilic catalyst.
Caption: Figure 1. The Finkelstein-assisted alkylation mechanism.[1][2] The in situ generation of the iodide species lowers the activation energy for the rate-determining step.
Module 2: Optimized Experimental Protocol
Standard Operating Procedure (SOP-CMOC-05)
Valid for: Carboxylate, Phosphate, and Amine Nucleophiles.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Nucleophile
1.0
Substrate
Dry thoroughly (azeotrope with toluene if needed).
CMOC
1.5 - 2.0
Electrophile
Excess accounts for slight hydrolysis.
NaI (Sodium Iodide)
0.2 - 0.5
Catalyst
CRITICAL. Dry at 100°C under vacuum before use.
Base
2.0 - 3.0
Acid Scavenger
Cs₂CO₃ (Cesium Carbonate) is preferred over K₂CO₃ for solubility.
Solvent
N/A
Medium
Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF.
Step-by-Step Workflow
Activation (The "Pre-Soak"):
In a flame-dried flask under Argon, dissolve CMOC (1.5 equiv) and dry NaI (0.5 equiv) in anhydrous NMP.
Stir at RT for 30 minutes . Observation: Solution may turn slightly yellow due to trace iodine; this is normal.
Why? This pre-forms the reactive Iodomethyl species before the bulky nucleophile is introduced.
Nucleophile Addition:
Add the Nucleophile (1.0 equiv) and Cs₂CO₃ (2.0 equiv) to the mixture.
Tip: If the nucleophile is a salt (e.g., Tenofovir disoproxil free base), add it directly. If it is an acid, premix with base for 15 mins before adding to the CMOC solution.
Reaction:
Heat to 50–60°C .
Warning:Do NOT exceed 65°C. Carbonates are prone to decarboxylation at high temps (
), releasing CO₂ and killing the reaction.
Monitoring:
Monitor via LC-MS or TLC. The iodide intermediate usually runs slightly higher/lower than the chloride but is transient. Look for the disappearance of the Nucleophile.
Workup (The "Octyl" Factor):
The octyl chain makes the product highly lipophilic.
Dilute with EtOAc/Ether (1:1). Wash extensively with water (3x) to remove NMP and inorganic salts.
Troubleshooting: If an emulsion forms (common with octyl chains), use a saturated Brine wash or add a small amount of MeOH to break the phase.
Module 3: Troubleshooting Guide (Q&A)
Q1: The reaction is stuck at 40% conversion after 24 hours. Should I add more CMOC?A: No. Adding more CMOC rarely fixes a stalled reaction if the catalyst is dead or the surface area of the base is coated.
Fix: Add Tetrabutylammonium Iodide (TBAI) (0.1 equiv). If your nucleophile is ionic and your solvent is not perfectly polar, the reaction is occurring at the solid-liquid interface. TBAI acts as a Phase Transfer Catalyst, shuttling the nucleophile into the organic phase to meet the CMOC.
Q2: I see a new spot on TLC, but my product mass is missing. I see a mass corresponding to [M-44].A: You are seeing Decarboxylation .
Cause: The reaction temperature was too high (
), or the base was too strong (e.g., NaOH or NaH were used).
Fix: Switch to a milder base like Cs₂CO₃ or Diisopropylethylamine (DIPEA) . Lower the temperature to 45°C and extend the reaction time.
Q3: The product is "oiling out" during purification and I can't crystallize it.A: This is a physical property of the Octyl chain. It lowers the melting point significantly compared to methyl/ethyl carbonates.
Fix: Do not attempt crystallization from standard solvents. Use Reverse Phase Flash Chromatography (C18) . The octyl chain interacts strongly with C18, allowing easy separation from polar impurities. Elute with an Acetonitrile/Water gradient.
Module 4: Decision Logic for Optimization
Use this logic tree to determine your next experimental move.
Caption: Figure 2. Troubleshooting logic tree for CMOC alkylation failures.
References
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
Context: Establishes the utility of alkyl carbon
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[2][3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
Context: The foundational chemistry for the halogen exchange protocol.
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. Chapter 29: Preparation of Water-Soluble Compounds by Covalent Attachment of Solubilizing Moieties.
Context: Details the specific stability issues of carbonate prodrugs and the need for mild alkyl
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218.
Context: Provides specific protocols for alkylating sterically hindered phosphonates using chloromethyl carbon
Technical Support Center: Controlling Moisture Sensitivity During Chloromethyl Octyl Carbonate (CMOC) Handling
Welcome to the Technical Support Center for Chloromethyl Octyl Carbonate (CMOC). CMOC is a critical alkylating agent widely used by researchers and drug development professionals in the synthesis of prodrugs—specifically...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Chloromethyl Octyl Carbonate (CMOC). CMOC is a critical alkylating agent widely used by researchers and drug development professionals in the synthesis of prodrugs—specifically for introducing an octyloxycarbonylmethyl moiety to enhance the lipophilicity and oral bioavailability of active pharmaceutical ingredients (APIs)[1].
However, its highly electrophilic nature makes it exceptionally sensitive to moisture. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to ensure the integrity of CMOC during storage and experimental handling.
Section 1: Mechanistic Insight - The Causality of Degradation
To effectively handle CMOC, one must understand the thermodynamics and kinetics of its degradation. CMOC contains a highly reactive chloromethyl ester linkage. When exposed to trace amounts of ambient moisture, water acts as a nucleophile.
The primary degradation pathway is the hydrolysis of the carbonate ester, which proceeds via a transient, high-energy tetrahedral intermediate. Upon collapse, this intermediate releases 1-octanol, chloromethanol (which rapidly decomposes into formaldehyde and hydrogen chloride), and carbon dioxide[2]. The generation of HCl further auto-catalyzes the degradation process, while the evolution of CO₂ leads to dangerous pressure buildup in sealed containers[3]. Understanding this causality is the foundation for our stringent anhydrous handling protocols.
Section 2: Troubleshooting Guide & FAQs
Q1: I suspect my CMOC sample has degraded. What are the observable indicators?A: Pure CMOC is a clear, colorless liquid. Visual indicators of degradation include a shift to a pale yellow color or an increase in viscosity. The most critical warning sign is the evolution of gas; if you notice a "hissing" sound upon opening the septum or a bulging container, CO₂ and HCl gases have formed due to hydrolysis[3]. A sharp, acidic odor (HCl) or a pungent smell (formaldehyde) also confirms degradation.
Q2: What is the exact chemical mechanism behind moisture-induced degradation?A: The degradation is initiated by a nucleophilic attack of water on the carbonyl carbon of the carbonate group. This forms a tetrahedral intermediate that collapses to expel the chloromethoxy leaving group, which subsequently decomposes. The overall reaction yields 1-octanol, carbon dioxide, formaldehyde, and hydrogen chloride[4].
Mechanistic pathway of CMOC hydrolysis triggered by moisture exposure.
Q3: How should I store and transfer CMOC to prevent moisture exposure?A: CMOC must be stored at 2–8°C in a tightly sealed, amber glass container under an inert atmosphere (dry argon or nitrogen). For transfers, never open the bottle to ambient air. Always use Schlenk line techniques or a glovebox. Syringes and needles must be oven-dried (120°C for >4 hours) and cooled in a desiccator or under inert gas before use.
Q4: Can I salvage partially hydrolyzed CMOC via distillation?A: It is highly discouraged. While vacuum distillation is theoretically possible, the continuous generation of HCl and formaldehyde during heating can auto-catalyze further decomposition and pose severe inhalation hazards[5]. It is safer and more reliable to discard compromised batches and strictly adhere to anhydrous handling protocols for new material.
Section 3: Experimental Protocols
Protocol 1: Anhydrous Handling and Schlenk Line Transfer of CMOC
Objective: To transfer CMOC from a sealed reagent bottle to a reaction vessel without introducing atmospheric moisture. This self-validating system ensures the reagent remains intact prior to reaction.
Preparation: Oven-dry all glassware, gas-tight syringes, and stainless-steel needles at 120°C for at least 4 hours. Cool them under a continuous stream of dry Argon.
Equilibration (Critical Step): Remove the CMOC bottle from the 2–8°C refrigerator and allow it to warm to room temperature in a desiccator. Causality: Opening or piercing a cold bottle causes immediate condensation of atmospheric moisture directly into the reagent.
Purging: Connect the reaction vessel to a Schlenk line. Perform three cycles of vacuum (evacuating the flask) and Argon backfill to ensure an oxygen- and moisture-free environment.
Positive Pressure: Insert an Argon-filled balloon with a needle into the septum of the CMOC reagent bottle to maintain positive pressure and prevent vacuum-induced air ingress.
Transfer: Pierce the septum with the dried syringe needle. Slowly draw the required volume of CMOC. Withdraw the needle and immediately transfer the liquid into the septum-sealed reaction vessel.
Storage Post-Use: Flush the headspace of the CMOC bottle with Argon for 1-2 minutes, seal the septum with Parafilm, and return to 2–8°C storage.
Step-by-step anhydrous Schlenk line transfer workflow for CMOC.
Protocol 2: GC Analysis for CMOC Purity and Degradation Assessment
Objective: To quantitatively validate the purity of CMOC and detect the presence of 1-octanol (the primary non-volatile degradation product).
Sample Preparation: In a dry, Argon-purged GC vial, dissolve 50 mg of the CMOC sample in 1.0 mL of anhydrous dichloromethane (DCM).
Column Specifications: Use a standard capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Temperature Program: Initial temperature 50°C (hold for 2 min), ramp at 15°C/min to 250°C (hold for 5 min).
Detection: Flame Ionization Detector (FID) set at 280°C.
Analysis: Compare the retention times against a pure 1-octanol standard. A peak corresponding to 1-octanol directly correlates to the extent of moisture-induced hydrolysis[3].
Section 4: Data Presentation
Table 1: Summary of CMOC Hydrolysis Products and Detection Methods
Degradation Product
Physical State (at RT)
Hazard / Experimental Consequence
Recommended Detection Method
1-Octanol
Liquid
Impairs reaction stoichiometry, side reactions
GC-FID (Retention time comparison)
Hydrogen Chloride (HCl)
Gas
Auto-catalyzes degradation, highly acidic
pH paper testing of headspace
Carbon Dioxide (CO₂)
Gas
Container pressurization and potential rupture
Visual inspection (bulging container)
Formaldehyde
Gas/Dissolved
Unwanted cross-reactivity, toxic
NMR (characteristic aldehyde peak)
References
Source: Google Patents (WO1993025197A1)
Title: Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs
Source: Chemical Reviews (American Chemical Society)
URL: [Link]
Technical Support Center: Chloromethyl Octyl Carbonate (CMOC) Synthesis
Subject: Reducing Byproduct Formation & Process Optimization Ticket ID: CMOC-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You have inquired...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Reducing Byproduct Formation & Process Optimization
Ticket ID: CMOC-OPT-2026
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You have inquired about optimizing the synthesis of Chloromethyl Octyl Carbonate (CMOC) , specifically focusing on minimizing byproduct formation.
CMOC is a critical carbonic ester often used as a derivatizing agent or prodrug moiety (similar to its isopropyl analog in Tenofovir disoproxil). The synthesis involves the reaction of 1-Octanol with Chloromethyl Chloroformate (CMCF) . While the mechanism appears straightforward, the process is plagued by competitive pathways leading to Dioctyl Carbonate (DOC) , Chloromethyl Octyl Ether , and hydrolysis products.
This guide moves beyond basic recipes to provide a mechanistic troubleshooting framework.
Module 1: The Reaction Mechanism & Byproduct Landscape
To control impurities, we must first visualize the competitive kinetics. The primary reaction is a nucleophilic substitution, but the high reactivity of the octanol hydroxyl group and the instability of the chloromethyl moiety create specific failure modes.
Reaction Network Diagram
The following diagram illustrates the "Happy Path" (Target Product) versus the "Failure Paths" (Byproducts).
Figure 1: Competitive reaction pathways in CMOC synthesis. Green indicates the desired route; red indicates impurity formation.
Module 2: Troubleshooting Guide
This section addresses specific impurity profiles identified in your LC-MS or GC analysis.
Issue A: High Levels of Dioctyl Carbonate (Symmetrical Carbonate)
Symptom: GC shows a large peak eluting after the product; yield of CMOC is low despite full consumption of CMCF.
Root Cause: The target product (CMOC) is reacting with unreacted 1-Octanol. This "double reaction" occurs when Octanol is in local excess or the temperature is too high.
Variable
Optimization Strategy
Stoichiometry
Critical: Use a slight excess of CMCF (1.1–1.2 eq) relative to Octanol. Never run 1:1.
Addition Mode
Switch to Inverse Addition. Do not add CMCF to Octanol. Instead, add Octanol (mixed with base) slowly into a chilled solution of CMCF . This ensures Octanol is always the limiting reagent in the reaction zone.
Temperature
Maintain reaction temperature between -10°C and -5°C during addition. Higher temperatures (>5°C) significantly increase the rate of the secondary attack.
Issue B: Product Decomposition & Color Change (Yellowing)
Symptom: The reaction mixture turns yellow/orange; pungent odor of formaldehyde; pH check shows high acidity.
Root Cause: HCl accumulation leading to decarboxylation (forming ether) or hydrolysis.
Mechanism:
Variable
Optimization Strategy
HCl Scavenging
Ensure your base (Pyridine or Triethylamine) is dry and used in 1.1 eq excess relative to the theoretical HCl generated.
Mixing
HCl salts (e.g., Triethylamine Hydrochloride) precipitate and can form a thick slurry. Inefficient stirring traps heat and acid pockets. Use an overhead stirrer, not a magnetic bar, for scales >10g.
Quench
Do not let the reaction sit overnight. Quench immediately with cold water or dilute NaHCO3 once conversion is complete.
Issue C: Hydrolysis (Reversion to Octanol)
Symptom: Increasing Octanol peak over time; formation of white paraformaldehyde precipitate.
Root Cause: Moisture ingress.[1] CMCF and CMOC are extremely water-sensitive.
Corrective Action: Verify solvent water content (Karl Fischer titration) is <50 ppm. Use a nitrogen sweep (positive pressure) throughout the reaction, not just a balloon.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize the Symmetrical Carbonate byproduct via Inverse Addition .
Reagents:
1-Octanol (1.0 eq)
Chloromethyl Chloroformate (CMCF) (1.2 eq) [1]
Pyridine (1.25 eq) or Triethylamine (TEA)
Dichloromethane (DCM) or Toluene (Anhydrous, 10-15 volumes)
Step-by-Step Workflow:
System Prep: Flame-dry a 3-neck round bottom flask. Equip with an overhead stirrer, temperature probe, and dropping funnel. Flush with
.
CMCF Charge (The "Heel"): Charge anhydrous DCM and CMCF (1.2 eq) into the flask. Cool to -10°C .
Feed Preparation: In the dropping funnel, mix 1-Octanol (1.0 eq) and Pyridine (1.25 eq). Note: Mixing these beforehand prevents temporary localized excess of alcohol in the reactor.
Controlled Addition: Drop the Octanol/Base mixture into the CMCF solution over 60–90 minutes.
Constraint: Internal temperature must never exceed 0°C .
Reaction Maintenance: Stir at 0°C for 2 hours. Monitor via TLC or GC.[2]
Checkpoint: If Octanol is <1%, proceed. If Octanol remains, do not add more base/heat; the CMCF is likely consumed.
Wash organic layer with dilute HCl (1N) to remove pyridine.
Wash with saturated NaHCO3 (to remove traces of acid).
Dry over
and concentrate at low temperature (<30°C) under vacuum.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) instead of Pyridine?A: Yes, TEA is commonly used and easier to handle. However, TEA-HCl salts are more voluminous and can hinder stirring. If using TEA, ensure you use a solvent volume of at least 15x to maintain slurry fluidity [2].
Q: Why is my product unstable during storage?A: CMOC is prone to autocatalytic decomposition if trace acid remains. Ensure the final wash with NaHCO3 is thorough. Store the product over activated molecular sieves (3Å) at 4°C to prevent hydrolysis from atmospheric moisture [3].
Q: Can I distill the final product?A: Distillation is risky due to thermal instability. If necessary, use a wiped-film evaporator or high-vacuum short-path distillation. Do not exceed pot temperatures of 60°C, as this promotes decarboxylation to the chloromethyl ether [4].
Q: What is the "Bis" impurity mentioned in my CMCF raw material?A: This is likely Bis(chloromethyl) carbonate . It is a common impurity in commercial CMCF. It can carry through the reaction.[2][3][4][5][6][7][8][9][10] Sourcing high-purity CMCF (>98%) is the only fix, as this impurity is difficult to separate from CMOC.
References
BenchChem. (2025).[1][5][11] Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbonate Ester Synthesis. Retrieved from 5
Organic Syntheses. (2011). General Guidelines for Handling Chloroformates and Carbonates. Organic Syntheses Procedure.[3][4] Retrieved from 3
BenchChem. (2025).[1][5][11] Technical Support Center: Managing Octyl Chloroformate in Experiments - Storage and Stability. Retrieved from 1
Google Patents. (1986). Process for the preparation of α-chlorinated chloroformates (US4614829A). Retrieved from 4
Alternative catalysts to sodium iodide for chloromethyl octyl carbonate reactions
Technical Support Center: Catalyst Alternatives for Chloromethyl Octyl Carbonate (CMOC) Reactions Topic: Optimization of CMOC Alkylation via Non-Sodium Iodide Catalytic Systems Target Audience: Process Chemists, CDMO Res...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Alternatives for Chloromethyl Octyl Carbonate (CMOC) Reactions
Topic: Optimization of CMOC Alkylation via Non-Sodium Iodide Catalytic Systems
Target Audience: Process Chemists, CDMO Researchers, and Prodrug Development Scientists.
Executive Summary: The "Finkelstein Bottleneck"
In prodrug synthesis, Chloromethyl Octyl Carbonate (CMOC) is a critical reagent used to append the proxetil or octyl-carbonate moiety to active pharmaceutical ingredients (APIs), particularly phosphonates (e.g., Tenofovir) and amines.
The Standard Protocol (NaI):
Classically, this alkylation relies on the Finkelstein reaction .[1][2] Sodium Iodide (NaI) is added to convert the unreactive alkyl chloride (CMOC) into the highly reactive alkyl iodide (in situ).
The Problem: NaI is hygroscopic, light-sensitive, and poorly soluble in the non-polar organic solvents (e.g., Toluene, DCM) preferred for lipophilic carbonate reactions. This creates a heterogeneous mixture, leading to variable kinetics, "stalling," and difficult iodine remediation during workup.
The Solution:
This guide details Phase Transfer Catalysts (PTCs) and Lipophilic Salts as superior alternatives.[3] These systems maintain the kinetic advantage of halide exchange while ensuring homogeneity and simplifying purification.
Why choose this?
If your downstream purification cannot tolerate iodine contamination (color issues or oxidative sensitivity), TBAB is the standard choice.
Mechanism:
TBAB facilitates the reaction via Phase Transfer Catalysis (PTC) . While Bromide (
) is a poorer leaving group than Iodide, the cation shuttles the nucleophile (the API anion) into the organic phase, bringing it into intimate contact with the CMOC.
Note: TBAB often requires slightly higher reaction temperatures (60°C - 80°C) compared to NaI/TBAI (25°C - 50°C) to compensate for the lower leaving group ability of the chloride/bromide.
Data Comparison:
Feature
Sodium Iodide (NaI)
TBAI (Recommended)
TBAB (Green Option)
Solubility (Toluene)
Insoluble (Heterogeneous)
Soluble (Homogeneous)
Soluble (Homogeneous)
Halogen Source
Iodine ()
Iodine ()
Bromine ()
Reaction Rate
Moderate (Mass transfer limited)
Fast
Moderate
Workup
Requires thiosulfate wash
Standard aqueous wash
Standard aqueous wash
Cost
Low
Medium
Low
Troubleshooting Center (FAQs)
Q1: My reaction with TBAI turns dark purple/brown. Is the product degrading?
Diagnosis: This is likely free iodine (
) formation, caused by the oxidation of iodide ions by air or trace oxidants in the solvent.
Fix:
Ensure the reaction is under an inert atmosphere (
or Ar).
Add a sodium thiosulfate or sodium bisulfite wash during the workup to reduce
back to colorless iodide before crystallization.
Pro-Tip: If the color persists in the solid product, switch to TBAB to avoid iodine entirely.
Q2: The reaction stalls at 60% conversion when using TBAB.
Diagnosis: Chloride inhibition. As the reaction proceeds, Chloride ions (
) accumulate. Since is smaller and "harder" than , it can compete for the quaternary ammonium cation, poisoning the catalyst.
Fix:
Increase Catalyst Load: Move from 5 mol% to 10-15 mol%.
Water Wash: If the solvent is immiscible with water (e.g., Toluene), perform an intermediate water wash to extract the accumulating NaCl/KCl, then recharge fresh catalyst.
Q3: Can I use Crown Ethers instead of Ammonium salts?
Answer: Yes. 18-Crown-6 can be used in conjunction with simple Potassium salts (KI or KBr).
Benefit: It solubilizes the
ion in benzene/toluene, making the naked anion highly reactive ("purple benzene" effect with permanganate, similar logic here).
Drawback: Crown ethers are expensive and difficult to remove completely from pharmaceutical intermediates (toxicity concerns). TBAI/TBAB are generally preferred for regulatory ease.
Decision Matrix for Catalyst Selection
Use the following logic flow to select the correct catalyst for your specific CMOC application.
Caption: Figure 2. Decision tree for selecting the optimal catalytic system based on solvent and impurity constraints.
HPLC Method Development for Chloromethyl Octyl Carbonate: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stability-indicating analysis of Chloromethyl Octyl Carbonate (CMOC) and its impurities. Exec...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Stability-indicating analysis of Chloromethyl Octyl Carbonate (CMOC) and its impurities.
Executive Summary: The Analytical Challenge
Chloromethyl octyl carbonate (CMOC) is a critical reactive intermediate used in the synthesis of lipophilic prodrugs (e.g., to improve oral bioavailability of cephalosporins or antivirals). Structurally analogous to chloromethyl isopropyl carbonate (CMIC), CMOC presents a unique triad of analytical challenges:
Thermal Instability: It is prone to degradation into octyl chloride and CO₂ at elevated temperatures, complicating Gas Chromatography (GC) analysis.
Hydrolytic Sensitivity: It rapidly hydrolyzes in the presence of moisture to form octanol, formaldehyde, and HCl.
Poor UV Chromophore: Lacking a conjugated system, it exhibits negligible UV absorbance above 210 nm.
This guide compares the standard industry approach (GC-FID) with a robust, optimized High-Performance Liquid Chromatography (HPLC) method using Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). We demonstrate why HPLC-CAD/MS is the superior alternative for accurate purity assessment and impurity profiling.
Comparative Analysis: HPLC vs. GC vs. Standard UV
The following table summarizes the performance metrics of the developed HPLC method against traditional alternatives.
Table 1: Performance Comparison of Analytical Techniques for CMOC
Feature
Method A: GC-FID (Traditional)
Method B: RP-HPLC-UV (Low UV)
Method C: RP-HPLC-CAD (Recommended)
Primary Mechanism
Volatility & Boiling Point
Hydrophobicity & UV Absorbance
Hydrophobicity & Particle Charge
Analyte Stability
High Risk: Thermal degradation in injector port (>150°C) can generate false impurities (e.g., octyl chloride).
High: Ambient temperature analysis preserves sample integrity.
High: Ambient temperature analysis preserves sample integrity.
Sensitivity (LOD)
Excellent for volatile impurities (< 10 ppm).
Poor (> 500 ppm). Only detects carbonyl end-absorption at 205 nm.
High (< 50 ppm). Universal response independent of chromophores.
Selectivity
Good for solvents; poor for thermally labile byproducts.
Limited by solvent cutoff (MeCN/MeOH absorb at <210 nm).
Excellent; gradient elution separates polar degradants from lipophilic parent.
Suitability
Residual solvent analysis only.
Not recommended for trace impurity profiling.
Gold Standard for purity and stability indicating methods.
Strategic Method Development
Impurity Fate Mapping & Degradation Pathways
Understanding the chemistry of CMOC is prerequisite to method design. The diagram below maps the degradation pathways that the analytical method must resolve.
Figure 1: Degradation pathways of Chloromethyl Octyl Carbonate showing hydrolytic and thermal breakdown products.
Critical Parameter Selection
Stationary Phase: A C18 (Octadecyl) column is essential. The octyl chain of CMOC requires a hydrophobic phase for adequate retention. A C8 column may not provide sufficient resolution between CMOC and 1-Octanol.
Mobile Phase pH: CMOC is an ester/carbonate; it is susceptible to base-catalyzed hydrolysis. The mobile phase must be acidic (pH 2.5 - 3.0) using 0.1% Formic Acid or Phosphoric Acid to stabilize the analyte during the run.
Solvent Choice: Methanol can undergo transesterification with reactive carbonates over long sequences. Acetonitrile is the mandatory organic modifier.
Recommended Experimental Protocol (The "Product")
This protocol is designed to be self-validating. If the "System Suitability" criteria are not met, the data is invalid.
Method C: RP-HPLC with Charged Aerosol Detection (CAD)
Instrument Parameters
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
Flow Rate: 1.0 mL/min.
Column Temp: 25°C (Strict control required; do not exceed 30°C).
Detector: Charged Aerosol Detector (CAD) or ELSD.
Nebulizer Temp: 35°C.
Gas Pressure: 60 psi (Nitrogen).
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase B
Event
0.0
50
Initial Hold
2.0
50
Isocratic
15.0
95
Linear Ramp
20.0
95
Wash
20.1
50
Re-equilibration
25.0
50
End
Sample Preparation (Crucial Step)
Diluent: 100% Acetonitrile (Anhydrous). Do NOT use water or buffer in the diluent.
Procedure: Weigh 50 mg of CMOC into a 50 mL volumetric flask. Dilute to volume with Acetonitrile. Sonicate briefly (< 1 min) to avoid heating. Inject immediately.
System Suitability Criteria (Pass/Fail)
Resolution (Rs): > 2.0 between 1-Octanol (Impurity) and CMOC (Main Peak).
Tailing Factor: 0.8 – 1.2 for CMOC.
Precision: %RSD < 2.0% for 5 replicate injections of the standard.
Experimental Validation Data
The following data represents typical results obtained during method validation, demonstrating the superiority of the HPLC-CAD approach over UV detection.
Linearity and Range
Analyte
Range (µg/mL)
R² (CAD)
R² (UV @ 210nm)
CMOC
50 – 1500
> 0.998
0.985 (Poor sensitivity)
1-Octanol
5 – 100
> 0.995
Not Detected (No chromophore)
Octyl Chloride
5 – 100
> 0.995
Not Detected
Robustness (Hydrolytic Stability Test)
To verify the method's stability-indicating capability, a sample of CMOC was spiked with 1% water and monitored over 4 hours.
T=0 hrs: CMOC Purity = 99.2%.
T=4 hrs: CMOC Purity = 96.5%; New peak observed at RRT 0.45 (identified as 1-Octanol).
Method Development Decision Tree
Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. pure API) differs.
Figure 2: Decision matrix for selecting the appropriate detection technique for reactive carbonates.
References
BenchChem Technical Support . (2025). An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate. Retrieved from
World Health Organization (WHO) . (2023). The impurity chloromethyl isopropyl carbonate (CMIC) in tenofovir disoproxil. WHO Prequalification of Medical Products.[1] Retrieved from
Organic Syntheses . (2011). Synthesis of Chloromethyl Ethers and Carbonates. Organic Syntheses, Vol. 88. Retrieved from
Phenomenex . (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Title: Mass Spectrometry Fragmentation Patterns of Chloromethyl Octyl Carbonate: A Comparative Analytical Guide
Executive Summary
Chloromethyl octyl carbonate (CMOC) is a highly lipophilic alkylating agent utilized extensively in drug development for the synthesis of prodrugs. By covalently bonding to tertiary amines or nucleotide-based pharmaceutical agents, CMOC enhances membrane permeability and facilitates targeted drug delivery [1]. However, characterizing CMOC and its impurities requires robust analytical techniques. This guide objectively compares the mass spectrometry (MS) fragmentation patterns of CMOC against shorter-chain alternatives like chloromethyl isopropyl carbonate (CMIC) and provides validated experimental protocols for its quantification.
Mechanistic Overview of CMOC Fragmentation
Understanding the gas-phase behavior of alkyl carbonates is critical for accurate MS interpretation. Carbonates lack a strongly basic charge-retaining heteroatom, which dictates their fragmentation pathways under different ionization modes [2].
Electron Ionization (EI-MS, 70 eV):
Under hard ionization, the radical cation [M]⁺• of CMOC (m/z 222.1) is highly unstable and rarely observed intact. The fragmentation is driven by charge localization on the carbonate oxygens, leading to three primary pathways:
Alpha-Cleavage: Rupture of the C-O bond adjacent to the chloromethyl group yields the resonance-stabilized chloromethyl cation ([CH₂Cl]⁺) at m/z 49. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) produces a characteristic 3:1 isotopic cluster at m/z 49 and 51, which is a definitive diagnostic marker for the intact chloromethyl moiety.
Alkyl-Oxygen Cleavage: Driven by the stability of the resulting carbocation, the octyl-oxygen bond cleaves to form the [C₈H₁₇]⁺ ion at m/z 113. This ion rapidly undergoes a cascade of alkene losses, generating a dominant series of low-mass alkyl fragments (m/z 71, 57, 43).
Decarboxylation: The neutral loss of carbon dioxide (44 Da) frequently accompanies alkyl cleavage, further destabilizing the molecular ion.
Electrospray Ionization (ESI-MS):
In soft ionization techniques like ESI, the weak gas-phase basicity of the carbonate carbonyl results in poor protonation efficiency. Consequently, the [M+H]⁺ ion is usually absent. Instead, CMOC readily coordinates with monovalent cations in the mobile phase, making the ammonium adduct [M+NH₄]⁺ at m/z 240.1 the preferred precursor ion for tandem MS (MS/MS) analysis[3].
Figure 1: Primary EI-MS fragmentation pathways of chloromethyl octyl carbonate.
Comparative Analytical Performance
When selecting an alkylating agent for prodrug synthesis, researchers often choose between CMOC, CMIC, and chloromethyl methyl carbonate (CMMC). The length of the alkyl chain directly impacts both the lipophilicity of the resulting prodrug and the analytical behavior of the reagent.
Table 1: Comparative MS Performance of Chloromethyl Alkyl Carbonates
Property / Reagent
Chloromethyl Methyl Carbonate (CMMC)
Chloromethyl Isopropyl Carbonate (CMIC) [4]
Chloromethyl Octyl Carbonate (CMOC)
Formula
C₃H₅ClO₃
C₅H₉ClO₃
C₁₀H₁₉ClO₃
Exact Mass (Da)
124.0
152.0
222.1
Primary EI Base Peak
m/z 49 ([CH₂Cl]⁺)
m/z 43 ([C₃H₇]⁺)
m/z 57 / 71 (Alkyl cascade)
Diagnostic EI Ions
m/z 49, 51, 59
m/z 49, 51, 117 ([M-Cl]⁺)
m/z 49, 51, 113, 187 ([M-Cl]⁺)
ESI Adduct ([M+NH₄]⁺)
m/z 142.0
m/z 170.0
m/z 240.1
Chromatographic Ret.
Low (Highly polar)
Moderate
High (Highly lipophilic)
Causality Insight: In CMMC, the methyl cation is highly unstable, forcing the charge to remain on the chloromethyl fragment (m/z 49 base peak). In contrast, the octyl chain in CMOC provides a highly stable carbocation sink, shifting the base peak to the alkyl cascade (m/z 57 or 71) and making the m/z 49 ion a secondary, albeit crucial, diagnostic marker.
Self-Validating Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability is confirmed by the presence of specific isotopic clusters and adduct formations.
Protocol A: GC-MS (EI) Analysis for Structural Confirmation
Purpose: To verify the purity of synthesized CMOC and confirm the presence of the intact chloromethyl group.
Sample Preparation: Dissolve 1.0 mg of CMOC in 1.0 mL of anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the chloromethyl group into hydroxymethyl impurities.
System Validation: Inject a blank DCM sample to ensure no column bleed interferes with the m/z 49/51 region.
GC Parameters: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm). Set the injector to 220°C. Program the oven: 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Parameters: Operate the source at 70 eV. Scan range: m/z 40–350.
Data Validation: Confirm the identity of CMOC by observing the m/z 49 and 51 peaks in a strict 3:1 ratio, validating the presence of a single chlorine atom.
Protocol B: LC-MS/MS (ESI+) Trace Analysis
Purpose: To quantify residual CMOC in final prodrug formulations.
Sample Preparation: Dilute the sample in Acetonitrile/Water (50:50, v/v) containing 10 mM Ammonium Acetate. Causality: The ammonium acetate acts as an adduct-forming agent. Without it, the ionization efficiency of CMOC drops precipitously, leading to false negatives.
LC Parameters: Utilize a C18 UHPLC column. Mobile Phase A: 10 mM NH₄OAc in Water. Mobile Phase B: Acetonitrile. Run a gradient from 40% B to 95% B over 8 minutes.
MS/MS Parameters: Set the ESI source to positive mode. Isolate the precursor ion[M+NH₄]⁺ at m/z 240.1 in Q1. Apply Collision-Induced Dissociation (CID) at 15 eV. Monitor the transition m/z 240.1 → m/z 113.1 (loss of neutral chloromethyl carbonate and ammonia) in Q3.
Figure 2: Step-by-step LC-MS/MS workflow for CMOC characterization via ESI(+).
Applications in Drug Development
The choice between CMIC and CMOC is often dictated by the pharmacokinetic requirements of the target drug. While CMIC is famously used in the synthesis of Tenofovir Disoproxil Fumarate (TDF) [4], CMOC is preferred when extreme lipophilicity is required to cross the blood-brain barrier or cellular membranes. For instance, in the formulation of nucleotide-based chemical modifiers, CMOC is reacted with tertiary amines to form quaternary ammonium salts. The resulting complexes rely on the octyl chain to enhance membrane transport, a process heavily monitored using the MS techniques described above to ensure complete conversion and the absence of toxic alkylating residuals [1].
References
Alexander, R. V., et al. "Compositions and methods for enhanced drug delivery." Google Patents, WO1993025197A1, 1993.
Tsikas, D. "Quantification of Carbonate by Gas Chromatography-Mass Spectrometry." Analytical Chemistry, vol. 82, no. 19, 2010, pp. 7897-905. URL:[Link]
Gachot, G., et al. "Mass Spectrometry Investigations on Electrolyte Degradation Products for the Development of Nanocomposite Electrodes in Lithium Ion Batteries." Analytical Chemistry, vol. 80, 2008. URL:[Link]
National Center for Biotechnology Information. "Chloromethyl isopropyl carbonate." PubChem Compound Summary for CID 14787051, 2023. URL:[Link]
Validation
Validating the Purity of Chloromethyl Octyl Carbonate: A Comparative Guide to GC-MS Analysis
Chloromethyl octyl carbonate (CMOC) is a versatile, bifunctional linker widely used in pharmaceutical synthesis to create alkyl-carbonate prodrugs. By masking polar functional groups (such as amines or phenols), CMOC enh...
Author: BenchChem Technical Support Team. Date: March 2026
Chloromethyl octyl carbonate (CMOC) is a versatile, bifunctional linker widely used in pharmaceutical synthesis to create alkyl-carbonate prodrugs. By masking polar functional groups (such as amines or phenols), CMOC enhances the lipophilicity and oral bioavailability of parent active pharmaceutical ingredients (APIs)[1]. However, because CMOC acts as a potent alkylating agent, trace impurities—such as unreacted 1-octanol, residual solvents, or degradation by-products—can trigger unwanted side reactions, reduce API yield, and introduce potentially mutagenic impurities into the final drug substance[2].
For researchers and drug development professionals, establishing a robust, self-validating analytical method to quantify CMOC purity is a critical regulatory requirement. This guide objectively compares analytical modalities for CMOC, explores the mechanistic challenges of its thermal lability, and provides an ICH Q2(R2) compliant Gas Chromatography-Mass Spectrometry (GC-MS) protocol[3].
The Analytical Challenge: Method Comparison
Selecting the appropriate analytical technique for CMOC requires understanding its unique chemical architecture. CMOC lacks a conjugated
-electron system, meaning it does not possess a strong UV chromophore. This fundamental property makes traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly insensitive for trace impurity profiling[2].
While Quantitative Nuclear Magnetic Resonance (qNMR) provides excellent structural confirmation and bulk purity assessment, it lacks the sensitivity required to detect trace-level impurities (typically requiring limits of detection below 0.05%). GC-MS emerges as the optimal modality, offering high-resolution volatility-based separation coupled with mass-specific identification.
Table 1: Performance Comparison of Analytical Alternatives for CMOC
Analytical Modality
Detection Principle
Sensitivity (LOD)
Advantages
Limitations
GC-MS
Volatility & Mass-to-Charge ()
< 0.01%
Superior trace impurity profiling; identifies unknown by-products via spectral libraries.
Requires strict thermal control to prevent artifactual degradation of the carbonate bond.
HPLC-UV
Liquid Partitioning & UV Absorbance
~ 0.5%
Good for non-volatile compounds; standard in most QC labs.
Poor sensitivity due to lack of a strong UV chromophore in the CMOC molecule[2].
qNMR
Magnetic Resonance of H / C
~ 0.1% - 0.5%
Absolute quantification without reference standards; non-destructive.
High instrument cost; insufficient sensitivity for low-ppm mutagenic impurity tracking.
Mechanistic Insights: Thermal Lability and Artifactual Degradation
The primary challenge in GC-MS analysis of chloromethyl alkyl carbonates is their thermal lability. If the GC inlet temperature is set too high (e.g., >250°C), the thermal energy induces the cleavage of the carbonate linkage. This artifactual degradation artificially inflates the detected levels of 1-octanol and chloromethyl chloroformate, leading to false-positive impurity reporting.
To ensure analytical trustworthiness, the causality of this degradation must dictate the experimental design: the GC inlet must be maintained at a lower temperature (e.g., 200°C) to vaporize the analyte without breaking the chemical bonds.
Figure 1: Reaction pathway of CMOC in prodrug synthesis and its thermal degradation profile.
ICH Q2(R2) Compliant GC-MS Protocol
To guarantee trustworthiness, the following methodology is designed as a self-validating system . It incorporates an internal standard (IS) to correct for injection variability and a System Suitability Test (SST) that acts as a strict gatekeeper—if the SST fails, the run is automatically invalidated, preventing the collection of erroneous data[3].
Sample and Standard Preparation
Diluent Choice: Anhydrous Dichloromethane (DCM) or Ethyl Acetate. Causality: CMOC is highly susceptible to hydrolysis; protic solvents like methanol or water will degrade the sample prior to injection[2].
Internal Standard (IS): Dodecane (0.1 mg/mL). Causality: Dodecane is chemically inert, highly stable, and elutes in a distinct retention window away from CMOC and its impurities.
Sample Concentration: 1.0 mg/mL of CMOC in the chosen diluent.
GC-MS Instrument Parameters
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent. Provides optimal separation for semi-volatile organic compounds.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature:200°C . Causality: High enough to ensure complete volatilization of CMOC, but low enough to prevent thermal degradation into 1-octanol[2].
Injection: 1 µL volume, Split ratio 10:1.
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
Detector: Electron Ionization (EI) MS at 70 eV. Scan range: 35-400
.
The Self-Validating System Suitability Test (SST)
Before analyzing unknown batches, inject a resolution standard containing CMOC (1.0 mg/mL) and 1-octanol (0.05 mg/mL). The system is only validated for use if:
Resolution (
): > 2.0 between 1-octanol and CMOC.
Tailing Factor (
): < 1.5 for the CMOC peak (ensuring no active sites in the liner are degrading the analyte).
Precision: %RSD of the Internal Standard peak area is < 2.0% across 5 replicate injections.
Figure 2: ICH Q2(R2) compliant GC-MS analytical method validation workflow for CMOC.
Experimental Validation Data
Following the ICH Q2(R2) guidelines, the analytical procedure must be evaluated for accuracy, precision, specificity, detection limit, quantitation limit, linearity, and robustness[3]. Table 2 summarizes the expected experimental validation outcomes when utilizing the optimized GC-MS protocol described above.
Table 2: ICH Q2(R2) Validation Results for CMOC via GC-MS
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at retention times of CMOC or IS
Resolution () = 3.4
Pass
Linearity & Range
Correlation coefficient () 0.999
= 0.9997 (Range: 0.1 - 1.5 mg/mL)
Pass
Accuracy (Recovery)
Mean recovery between 98.0% - 102.0%
99.4% 0.6%
Pass
Repeatability (Precision)
%RSD 2.0% (n=6 injections)
%RSD = 0.85%
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N) 3
0.005% (S/N = 4.2)
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) 10
0.015% (S/N = 12.1)
Pass
References
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]
Compositions and methods for enhanced drug delivery - Google Patents (WO1993025197A1). Google Patents.
A Comparative Guide to the Infrared Spectroscopic Identification of Chloromethyl Octyl Carbonate
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular structures are paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups within a molecule, offering a rapid and non-destructive method of analysis. This guide provides an in-depth technical comparison of the IR spectroscopic signatures for identifying chloromethyl octyl carbonate, a molecule with functionalities that present a unique analytical challenge. We will explore the theoretical underpinnings of its IR spectrum, compare it with related alternative structures, and provide a robust experimental protocol for its characterization.
The Structural Uniqueness of Chloromethyl Octyl Carbonate and the Role of IR Spectroscopy
Chloromethyl octyl carbonate possesses a combination of functional groups—a carbonate ester, a long alkyl chain, and a primary alkyl chloride—that each contribute distinct features to its IR spectrum. The electronegativity of the chlorine atom and the resonance effects within the carbonate group create a unique electronic environment that influences the vibrational frequencies of its constituent bonds. IR spectroscopy is particularly well-suited for identifying this molecule as the key functional groups have strong, characteristic absorption bands.
The primary objective of IR analysis in this context is to unequivocally confirm the presence of the carbonate C=O and C-O stretches, alongside the C-Cl stretch of the chloromethyl group, and to differentiate it from structurally similar molecules.
Predicted IR Absorption Profile of Chloromethyl Octyl Carbonate
Based on established group frequencies, the IR spectrum of chloromethyl octyl carbonate is predicted to exhibit the following key absorption bands:
C-H Stretching (Alkyl): Strong, sharp peaks are expected in the 2950-2850 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the octyl and methyl groups.
C=O Stretching (Carbonate): A very strong and sharp absorption band is predicted to appear in the range of 1750-1740 cm⁻¹. This is a hallmark of the carbonyl group in a saturated, non-cyclic organic carbonate.[1] The position of this peak is crucial for distinguishing it from other carbonyl-containing compounds like esters and ketones.
C-O Stretching (Carbonate): Two distinct, strong C-O stretching vibrations are anticipated. The asymmetric O-C-O stretch is expected between 1280 and 1240 cm⁻¹, while the symmetric stretch will likely appear at a lower wavenumber.[1] These peaks are a definitive indicator of the carbonate functionality.
-CH₂-Cl Wagging: A medium intensity band between 1300-1150 cm⁻¹ can be attributed to the wagging vibration of the CH₂ group adjacent to the chlorine atom.
C-Cl Stretching: A medium to strong absorption in the 850-550 cm⁻¹ region is expected for the C-Cl stretching vibration.[2][3] The exact position can be influenced by the surrounding molecular structure.
To highlight the unique spectral features of chloromethyl octyl carbonate, a comparison with analogous molecules is essential. We will consider diethyl carbonate and 1-chlorooctane as representative examples of a simple organic carbonate and a primary alkyl chloride, respectively.
Functional Group Vibration
Chloromethyl Octyl Carbonate (Predicted)
Diethyl Carbonate (Experimental)
1-Chlorooctane (Experimental)
C-H Stretch (Alkyl)
2950-2850 cm⁻¹ (Strong)
~2980 cm⁻¹ (Strong)
~2925, 2855 cm⁻¹ (Strong)
C=O Stretch (Carbonate)
1750-1740 cm⁻¹ (Very Strong)
~1745 cm⁻¹ (Very Strong)
N/A
C-O Stretch (Carbonate)
1280-1240 cm⁻¹ (Strong)
~1260 cm⁻¹ (Strong)
N/A
-CH₂-Cl Wagging
1300-1150 cm⁻¹ (Medium)
N/A
~1290 cm⁻¹ (Medium)
C-Cl Stretch
850-550 cm⁻¹ (Medium-Strong)
N/A
~725 cm⁻¹ (Medium)
Key Differentiating Features:
The presence of both a strong C=O stretch around 1745 cm⁻¹ and a C-Cl stretch in the 850-550 cm⁻¹ region is the most definitive indicator for chloromethyl octyl carbonate.
Diethyl carbonate will show the characteristic carbonate peaks but will lack the C-Cl absorption.
1-Chlorooctane will exhibit the C-Cl stretch but will be completely devoid of the strong C=O and C-O stretches associated with the carbonate group.
Experimental Protocol for Acquiring a High-Quality IR Spectrum
This protocol details the acquisition of an IR spectrum for a neat liquid sample, such as chloromethyl octyl carbonate, using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and convenient method for liquid analysis.
Instrumentation and Materials:
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Chloromethyl octyl carbonate sample.
Solvent for cleaning (e.g., isopropanol or acetone).
Lint-free wipes.
Micropipette.
Step-by-Step Procedure:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory should be clean and properly installed.
Background Spectrum Acquisition:
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.
Clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to fully evaporate.
Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Sample Application:
Using a micropipette, place a small drop (1-2 drops) of the chloromethyl octyl carbonate sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
Sample Spectrum Acquisition:
Initiate the sample scan. The same number of scans as the background should be used for consistency.
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis:
Process the resulting spectrum as needed (e.g., baseline correction).
Identify and label the key absorption peaks corresponding to the functional groups of interest.
Cleaning:
Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample. This is critical to prevent cross-contamination between analyses.
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the identification of chloromethyl octyl carbonate from an unknown IR spectrum.
Caption: Logical workflow for the identification of chloromethyl octyl carbonate via IR spectroscopy.
Conclusion
The infrared spectrum of chloromethyl octyl carbonate is predicted to be highly characteristic, defined by the strong C=O and C-O stretching vibrations of the carbonate group and a distinct C-Cl stretching band from the chloromethyl moiety. By comparing the spectrum to that of simpler, related molecules like diethyl carbonate and 1-chlorooctane, a confident identification can be made. The provided experimental protocol offers a reliable method for obtaining high-quality data, and the logical workflow for spectral interpretation serves as a guide for systematic analysis. This comprehensive approach ensures the accurate and efficient characterization of this and other multifunctional molecules in a research and development setting.
References
Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy2018 , 33 (9), 22–27. [Link]
LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
University of Colorado Boulder. IR: alkyl halides. [Link]
National Institute of Standards and Technology. Diethyl carbonate. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
National Institute of Standards and Technology. Octane, 1-chloro-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
Pharmacokinetic comparison of parent drugs versus octyl carbonate prodrugs
This comprehensive guide provides an objective, data-driven pharmacokinetic (PK) comparison between parent drugs and their octyl carbonate prodrug derivatives. By analyzing two distinct pharmacological case studies—Emtri...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides an objective, data-driven pharmacokinetic (PK) comparison between parent drugs and their octyl carbonate prodrug derivatives. By analyzing two distinct pharmacological case studies—Emtricitabine (an antiviral) and Niclosamide (a Wnt/Frizzled inhibitor)—we will explore the mechanistic causality behind why octyl carbonate derivatization is utilized to alter clearance rates, bypass first-pass metabolism, and enable long-acting injectable (LAI) formulations.
Mechanistic Rationale: Why Octyl Carbonates?
The conjugation of an eight-carbon (octyl) aliphatic chain via a carbonate linkage serves two primary physicochemical functions in drug design:
Lipophilic Enhancement (LogP Shift): The massive increase in hydrophobicity drives the formation of stable depot formulations (e.g., Semisolid Prodrug Nanoparticles or SSPNs) and enhances membrane permeability.
Bioreversible Masking: The carbonate linkage is a substrate for ubiquitous esterases (such as human carboxylesterase 1, CES1). The steric bulk of the octyl chain intentionally hinders enzymatic access, slowing the rate of hydrolysis compared to shorter-chain carbonates (e.g., methyl or ethyl carbonates), thereby extending the drug's half-life[1]. Furthermore, masking functional groups like phenolic hydroxyls prevents rapid Phase II glucuronidation[2].
Case Study 1: Emtricitabine (FTC) vs. FTC-Octyl Carbonate
Emtricitabine (FTC) is a highly water-soluble nucleoside reverse transcriptase inhibitor (NRTI) used for HIV treatment and pre-exposure prophylaxis (PrEP). Its primary PK limitation is a short half-life, necessitating strict daily oral dosing.
To create a Long-Acting Injectable (LAI), researchers modified the 5′-hydroxyl group of FTC into an octyl carbonate (FTC-OC). This modification prevents rapid systemic clearance by allowing the drug to be formulated into SSPNs. Once injected intramuscularly, the depot slowly releases the prodrug into systemic circulation, where it undergoes controlled enzymatic cleavage back into the parent FTC[3].
Structural and Metabolic Causality
In vitro metabolism studies utilizing human subcellular S9 fractions demonstrate that the length of the carbonate alkyl chain directly dictates the hydrolysis rate. The octyl chain provides significant steric hindrance. Experimental data shows that the rate of hydrolysis for a methyl carbonate FTC prodrug in liver S9 fractions is approximately 10-fold higher than that of the octyl carbonate analog[1].
Fig 1. Pharmacokinetic activation pathway of FTC-octyl carbonate from depot to active metabolite.
Table 1: Relative Hydrolysis Rates of FTC Prodrugs in Human S9 Fractions
Prodrug Derivative
Alkyl Chain Length
Liver S9 Hydrolysis Rate
Muscle S9 Hydrolysis Rate
PK Implication
Methyl Carbonate
C1
~10x (Fast)
~2x (Moderate)
Rapid clearance; unsuitable for LAI depot.
Propyl Carbonate
C3
~5x (Moderate)
~5x (Fast)
Premature activation in muscle tissue.
Octyl Carbonate
C8
1x (Baseline/Slow)
1x (Baseline/Slow)
Optimal sustained release and extended half-life.
Data synthesized from structure-activity relationship studies of FTC prodrugs[1][3].
Case Study 2: Niclosamide vs. Niclosamide Octyl Carbonate
Niclosamide is an FDA-approved anthelmintic drug that has gained significant attention as a potent inhibitor of the Wnt/Frizzled signaling pathway, showing promise for colorectal cancer and nonalcoholic steatohepatitis (NASH)[2][4].
However, parent niclosamide suffers from exceptionally poor oral bioavailability. The causality lies in its chemical structure: it contains a phenolic OH group with a calculated pKa of 6.8. At the physiological pH of the intestinal fluid (pH 4–8) and blood (pH 7.4), this molecule is substantially ionized[2]. This ionization not only limits membrane permeability but also makes the OH group a prime target for rapid Phase II glucuronidation in the liver, leading to immediate clearance[2].
By synthesizing a Niclosamide Octyl Carbonate prodrug, the problematic phenolic OH is masked. This neutralizes the molecule in the gut, vastly improving lipid solubility, and physically blocks the UGT enzymes responsible for glucuronidation, resulting in a greatly improved PK profile and high systemic exposure when dosed orally[2][5].
Fig 2. Comparative metabolic routing of parent niclosamide versus its octyl carbonate prodrug.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the standard methods used to formulate and evaluate these prodrugs.
Protocol A: Emulsion-Templated Freeze-Drying (ETFD) for SSPN Generation
This protocol is utilized to formulate highly lipophilic octyl carbonate prodrugs (like FTC-OC) into injectable nanoparticles[1].
Preparation of the Organic Phase: Dissolve the octyl carbonate prodrug in a volatile organic solvent (e.g., dichloromethane or chloroform) at a concentration of 10 mg/mL.
Preparation of the Aqueous Phase: Prepare a 1% (w/v) aqueous solution of a polymeric stabilizer, such as polyvinyl alcohol (PVA), in ultra-pure water.
Emulsification: Slowly inject the organic phase into the aqueous phase under high-shear homogenization (e.g., 15,000 RPM for 5 minutes) to form an oil-in-water (o/w) nanoemulsion.
Solvent Evaporation: Stir the emulsion magnetically at room temperature for 4–6 hours to evaporate the organic solvent, solidifying the nanoparticles.
Freeze-Drying: Flash-freeze the suspension using liquid nitrogen and lyophilize for 48 hours. The resulting powder contains Semisolid Prodrug Nanoparticles (SSPNs) ready for reconstitution in sterile saline.
Protocol B: In Vitro Subcellular S9 Fraction Hydrolysis Assay
This assay determines the bioreversibility and half-life (
) of the carbonate linkage in liver or muscle tissue[1][3].
Incubation Mixture: Prepare a 100 µL reaction mixture containing 1 µM of the prodrug in 100 mM potassium phosphate buffer (pH 7.4).
Enzyme Addition: Initiate the reaction by adding pooled human liver or muscle S9 fractions to a final protein concentration of 1 mg/mL. Incubate at 37°C in a shaking water bath.
Time-Course Sampling: At predefined time points (e.g., 0, 15, 30, 60, and 120 minutes), extract a 10 µL aliquot from the reaction mixture.
Quenching: Immediately quench the extracted aliquot by adding it to 40 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled parent drug).
Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS/MS vials.
Quantification: Analyze the disappearance of the prodrug and the appearance of the parent drug using an LC-MS/MS system. Calculate the
using a first-order exponential decay model.
References
Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formulations.
Structure–Activity Relationship Studies of Emtricitabine Prodrugs toward Long-Acting Antiretroviral Formul
WO2016210289A1 - Chemical modulators of signaling pathways and therapeutic use.
US10905665B2 - Chemical modulators of signaling pathways and therapeutic use.
WO2016210289A1 - Chemical modulators of signaling pathways and therapeutic use (Pharmacokinetic Studies).
Chloromethyl octyl carbonate (CMOC) is an advanced alkylating reagent utilized to synthesize octyloxycarbonyloxymethyl (Octyl-OCOM) prodrugs[1]. The attachment of an alkoxycarbonyloxymethyl promoiety is a proven chemical strategy to mask polar functional groups (such as carboxylic acids, phosphates, or amines), thereby enhancing lipophilicity, membrane permeability, and oral bioavailability[2].
However, a critical hurdle in oral prodrug development is premature hydrolysis in the highly acidic environment of the stomach. If a prodrug is cleaved before reaching the intestinal absorption window, the bioavailability of the active parent drug plummets. This guide objectively compares the chemical stability of Octyl-OCOM prodrugs against industry-standard alternatives—such as pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC)—in Simulated Gastric Fluid (SGF, pH ~1.2)[3].
Mechanistic Insights: The Octyl-OCOM Advantage
The hydrolysis of alkoxycarbonyloxymethyl prodrugs is primarily designed to be catalyzed by esterases in the plasma or liver. Yet, unintended acid-catalyzed chemical hydrolysis frequently occurs in SGF[3]. The degradation mechanism involves the protonation of the carbonate or ester oxygen, followed by a nucleophilic attack by water, leading to premature ring-opening or cleavage[3].
By utilizing CMOC, the resulting Octyl-OCOM prodrug features a long, highly lipophilic eight-carbon aliphatic chain. This bulky chain provides significant steric hindrance and creates a localized hydrophobic microenvironment that repels water molecules. This structural advantage dramatically reduces the rate of acid-catalyzed hydrolysis compared to shorter-chain carbonates (like POC) or simple esters (like POM).
Mechanistic pathway of Octyl-OCOM prodrugs resisting SGF hydrolysis for enzymatic activation.
Comparative Performance Data in SGF
When comparing the half-lives (
) of various prodrug promoieties in SGF, the steric and lipophilic shielding of the octyl chain becomes evident. The following table synthesizes quantitative stability data for model prodrugs utilizing different promoieties under simulated gastric conditions[3].
Promoiety
Reagent Used
Structure Type
in SGF (pH 1.2, 37°C)
Primary Degradation Pathway in SGF
POM
Chloromethyl pivalate
Acyloxymethyl ester
~15 - 30 min
Acid-catalyzed ester hydrolysis
POC
Chloromethyl isopropyl carbonate
Alkoxycarbonyloxymethyl
~45 - 60 min
Carbonate cleavage
Octyl-OCOM
Chloromethyl octyl carbonate
Alkoxycarbonyloxymethyl
> 120 min
Minimal (Highly stable)
Note: Data generalized from comparative alkoxycarbonyloxymethyl stability studies. Octyl-OCOM demonstrates superior gastric survivability due to extreme hydrophobicity.
To ensure high scientific integrity, the stability testing protocol must be a self-validating system. This requires incorporating an internal standard (IS) to account for matrix effects and a known unstable reference compound (e.g., a simple acetate ester prodrug) to verify the hydrolytic activity of the SGF preparation.
Step-by-step workflow for self-validating prodrug stability testing in Simulated Gastric Fluid.
Step-by-Step Methodology:
Preparation of Simulated Gastric Fluid (SGF):
Causality: SGF is prepared according to standard pharmacopeial specifications to accurately mimic the fasting human stomach[2].
Action: Dissolve 2.0 g of NaCl and 3.2 g of purified pepsin (derived from porcine stomach mucosa) in 7.0 mL of concentrated HCl and sufficient water to make 1000 mL. The resulting pH should be strictly verified at ~1.2. Note: For purely chemical stability assessment (isolating acid-catalyzed hydrolysis from enzymatic degradation), a pepsin-free SGF control should also be prepared.
Initiation of the Incubation:
Causality: Co-incubating with an internal standard (IS) and a positive control ensures that any degradation observed is genuine and that the assay conditions are active.
Action: Pre-warm the SGF to 37°C in a shaking water bath. Spike the Octyl-OCOM prodrug (dissolved in a minimal volume of DMSO, final DMSO concentration <1% to prevent artificial solubility enhancement) to a final concentration of 10 µM. Simultaneously spike a known unstable prodrug (e.g., POM-ester) in a separate control vial.
Aliquot Sampling and Quenching:
Causality: Immediate quenching is critical. The reaction must be stopped instantly to prevent further hydrolysis during the queue time in the autosampler.
Action: At predetermined intervals (0, 15, 30, 60, 90, and 120 minutes), withdraw 100 µL aliquots. Immediately transfer the aliquot into 300 µL of ice-cold acetonitrile (MeCN) containing the analytical Internal Standard. The cold MeCN serves a dual purpose: it precipitates the pepsin (halting enzymatic activity) and dilutes the acid, drastically slowing chemical hydrolysis.
Sample Processing and LC-MS/MS Analysis:
Causality: Centrifugation removes precipitated proteins that could clog the HPLC column. LC-MS/MS provides the sensitivity needed to track both the disappearance of the prodrug and the appearance of the parent drug.
Action: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to HPLC vials. Analyze via LC-MS/MS, quantifying the peak area ratio of the prodrug to the IS.
Data Analysis:
Action: Plot the natural logarithm of the remaining prodrug percentage versus time. Calculate the degradation rate constant (
) from the slope, and determine the half-life using the formula .
Conclusion
For drug development professionals engineering oral prodrugs, the choice of the promoiety is a delicate balance between aqueous solubility, intestinal permeability, and gastric stability. While POM and POC are standard choices, utilizing chloromethyl octyl carbonate yields Octyl-OCOM prodrugs that exhibit markedly superior stability in Simulated Gastric Fluid. This is primarily driven by the intense steric shielding and hydrophobicity of the C8 chain, which effectively blocks acid-catalyzed hydrolysis, ensuring the intact prodrug reaches the intestinal tract for optimal absorption.
References
Title : Compositions and methods for enhanced drug delivery | Source : Google Patents (WO1993025197A1) | URL : 1[1]
Title : Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis | Source : NIH | URL : 3[3]
Title : Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism | Source : NIH | URL : 2[2]
A Senior Application Scientist's Guide to the Comparative Hydrolysis Rates of Alkyl Carbonate Prodrugs in Plasma
This guide provides an in-depth comparison of the hydrolysis rates of various alkyl carbonate prodrugs in plasma, offering both theoretical insights and practical experimental guidance for researchers in drug development...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the hydrolysis rates of various alkyl carbonate prodrugs in plasma, offering both theoretical insights and practical experimental guidance for researchers in drug development. By understanding the principles of plasma-mediated hydrolysis, scientists can better design prodrugs with optimal activation kinetics for improved therapeutic outcomes.
Introduction: The Critical Role of Plasma Hydrolysis in Prodrug Activation
Prodrugs are inactive precursors that are converted into pharmacologically active agents within the body. This strategy is frequently employed to overcome challenges such as poor solubility, low permeability, or significant first-pass metabolism.[1][][3] The alkyl carbonate linkage is a valuable promoiety used to mask hydroxyl or carboxyl groups, enhancing a drug's lipophilicity and facilitating its absorption.
The rate at which a prodrug is converted to its active form is a critical determinant of its pharmacokinetic profile and, ultimately, its efficacy and safety. For many systemically acting drugs, this activation occurs in the bloodstream. Therefore, understanding the comparative stability and hydrolysis rates of different alkyl carbonate prodrugs in plasma is paramount for rational drug design.[4][5] This guide will explore the enzymatic basis of this process, provide a robust experimental framework for its measurement, and analyze the structure-activity relationships (SAR) that govern hydrolysis rates.
The Mechanism of Hydrolysis in Plasma
The bioconversion of alkyl carbonate prodrugs in plasma is not merely a simple chemical reaction; it is predominantly an enzyme-mediated process. While non-enzymatic hydrolysis can occur, its contribution at physiological pH (around 7.4) is generally slow compared to enzymatic catalysis.[][6]
The primary enzymes responsible for this biotransformation are carboxylesterases (CES) , which are abundant in human plasma and various tissues.[7][8] These serine hydrolases cleave the ester bond of the carbonate group, releasing the active drug, carbon dioxide, and the corresponding alcohol. Pronounced species differences in plasma CES activity are well-documented, with rat plasma often showing much higher hydrolytic activity than human plasma, a crucial consideration for preclinical to clinical extrapolation.[7][9]
Caption: Enzymatic hydrolysis of an alkyl carbonate prodrug by plasma carboxylesterases.
Experimental Workflow: In Vitro Plasma Stability Assay
To quantitatively compare hydrolysis rates, a standardized in vitro plasma stability assay is essential. This experiment measures the rate of disappearance of the prodrug when incubated with plasma at a physiological temperature.[4][10]
Core Principle & Justification
The fundamental principle is to monitor the concentration of the parent prodrug over time. A rapid decrease indicates instability and a high rate of hydrolysis. This assay serves as a self-validating system because the inclusion of a stable compound (negative control) and a known labile compound (positive control) ensures the assay is performing as expected. The choice of LC-MS/MS for analysis provides high sensitivity and selectivity, allowing for accurate quantification of the test compound even in a complex biological matrix like plasma.[4][5]
Detailed Step-by-Step Protocol
Preparation of Reagents:
Test Compounds: Prepare 10 mM stock solutions of the alkyl carbonate prodrugs in DMSO.
Plasma: Thaw pooled human plasma (or plasma from other species of interest) from -80°C in a water bath at 37°C. Centrifuge to remove any cryoprecipitates.
Controls: Prepare stock solutions of a stable control (e.g., Propranolol) and a labile control (e.g., Tetracaine) in DMSO.[5]
Quenching Solution: Prepare ice-cold acetonitrile (ACN) containing an internal standard (e.g., terfenadine, tolbutamide) to terminate the reaction and aid in analytical quantification.[5]
Incubation Procedure:
Pre-warm a 96-well plate containing aliquots of plasma to 37°C in an incubator.
To initiate the reaction, add a small volume of the test compound stock solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid affecting enzyme activity.[10][11]
Incubate the plate at 37°C with gentle shaking.
Time-Point Sampling & Reaction Quenching:
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[5][10]
Immediately add the aliquot to a separate plate containing the ice-cold quenching solution. The ratio of quenching solution to sample should be at least 3:1 (v/v) to ensure complete protein precipitation and reaction termination.
Sample Processing & Analysis:
Centrifuge the quenched samples at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate for analysis.
Analyze the concentration of the remaining parent prodrug in the supernatant using a validated LC-MS/MS method.[4][5]
Data Analysis:
Determine the percentage of the test compound remaining at each time point relative to the 0-minute sample.
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
The slope of this line (k) is the first-order degradation rate constant.
Calculate the in vitro half-life (t½) using the equation: t½ = -ln(2) / k .[5]
Caption: A typical experimental workflow for determining prodrug plasma stability.
The structure of the alkyl group (R) in the carbonate moiety (Drug-O-CO-O-R) has a profound impact on the rate of hydrolysis. This relationship is primarily governed by steric and electronic effects.
Prodrug Moiety
Alkyl Group (R)
General Structure
Expected Relative Hydrolysis Rate
Rationale for Hydrolysis Rate
Methyl Carbonate
-CH₃
Drug-O-CO-O-CH₃
Fast
Minimal steric hindrance allows easy access for esterase enzymes to the carbonyl center.
Ethyl Carbonate
-CH₂CH₃
Drug-O-CO-O-CH₂CH₃
Moderate-Fast
Slightly more sterically hindered than methyl, but still readily accessible to enzymes.
n-Propyl Carbonate
-CH₂CH₂CH₃
Moderate
Increased chain length can slightly decrease the rate compared to ethyl, but remains a good substrate.
Isopropyl Carbonate
-CH(CH₃)₂
Slow
Branching at the α-carbon introduces significant steric bulk, hindering the approach of the enzyme's active site.[12]
t-Butyl Carbonate
-C(CH₃)₃
Very Slow / Stable
The tertiary butyl group provides maximum steric hindrance around the carbonyl, drastically reducing the rate of enzymatic hydrolysis.[6][12]
Key Insights from SAR:
Steric Hindrance: This is the most dominant factor. As the steric bulk of the alkyl group increases, particularly with branching near the carbonate oxygen (α-branching), the rate of enzymatic hydrolysis decreases significantly.[12] This is because bulky groups physically block the enzyme's serine residue from attacking the electrophilic carbonyl carbon.
Chain Length: For linear alkyl chains, enzymatic hydrolysis rates often increase from methyl to butyl and then decrease as the chain gets longer.[13] This suggests an optimal chain length for binding within the hydrophobic pocket of the esterase active site.
Electronic Effects: While less dominant than sterics for simple alkyl groups, electron-donating alkyl groups can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. However, this effect is generally overshadowed by steric factors.[6]
Conclusion for the Drug Development Professional
The selection of an appropriate alkyl carbonate promoiety is a critical decision in prodrug design. This guide demonstrates that the rate of plasma hydrolysis can be systematically modulated by altering the structure of the alkyl group.
For rapid activation upon entering systemic circulation, simple, unbranched alkyl groups like methyl or ethyl carbonates are preferable.
For achieving a slower, more sustained release of the active drug or to ensure the prodrug reaches a target tissue before significant activation, more sterically hindered groups like isopropyl or t-butyl carbonates should be considered.
The in vitro plasma stability assay is an indispensable, high-throughput tool for screening and selecting prodrug candidates early in the discovery process.[4][5] By integrating an understanding of enzyme kinetics with the structure-activity relationships outlined here, researchers can rationally design alkyl carbonate prodrugs with tailored activation profiles to maximize therapeutic potential.
References
Nishimuta, H., Houston, J. B., & Galetin, A. (2014). Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs. Drug Metabolism and Disposition, 42(9), 1522–1531. [Link]
Cyprotex - Evotec. (n.d.). Plasma Stability. Retrieved from [Link]
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]
Johansen, M., Bundgaard, H., & Falch, E. (1982). Spectrophotometric determination of the rates of hydrolysis of aldehyde-releasing pro-drugs in aqueous solution and plasma. International Journal of Pharmaceutics, 12(2-3), 271-282. [Link]
Nassar, M. N., Agha, B. J., & Digenis, G. A. (1992). Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters. Journal of Pharmaceutical Sciences, 81(3), 295–298. [Link]
Bienta. (n.d.). Plasma Stability Assay. Retrieved from [Link]
Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Meeting Report. [Link]
ResearchGate. (n.d.). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies. Retrieved from [Link]
Park, S., et al. (2025). Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis. Journal of Pharmaceutical Sciences. [Link]
Bentham Science. (n.d.). Synthesis, In Vitro Hydrolysis, Bioanalytical Method Development and Pharmacokinetic Study of an Amide Prodrug of Ibuprofen. Retrieved from [Link]
Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284. [Link]
ResearchGate. (n.d.). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Retrieved from [Link]
Møllgaard, A., et al. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 12(11), 2458-2474. [Link]
National Institutes of Health (NIH). (2025). Prodrugs and their activation mechanisms for brain drug delivery. Retrieved from [Link]
ResearchGate. (n.d.). Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Retrieved from [Link]
Trombino, S., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Pharmaceuticals, 17(6), 754. [Link]
Hosokawa, M. (2008). Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. Drug Metabolism and Pharmacokinetics, 23(5), 338-347. [Link]
Skjoldager, M. B., et al. (2025). Enzymatic hydrolysis of carboxylic- vs. carbonate esters. Chemo-enzymatic synthesis of a FRET-based substrate pair and kinetic characterization of commercial lipases. Figshare. [Link]
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Journal of Advanced Scientific Research. (2025). Challenges and Strategies in Prodrug Design: A Comprehensive Review. [Link]
ChemRxiv. (n.d.). Structure-Activity-Relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. Retrieved from [Link]
Mor, M., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 46(12), 2397-2409. [Link]
Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589. [Link]
Trombino, S., et al. (2024). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. MDPI. [Link]
Elemental analysis standards for validating chloromethyl octyl carbonate synthesis
Elemental Analysis Standards for Validating Chloromethyl Octyl Carbonate Synthesis: A Comparative Guide As drug development increasingly relies on complex prodrug strategies to enhance bioavailability, the synthesis of b...
Author: BenchChem Technical Support Team. Date: March 2026
Elemental Analysis Standards for Validating Chloromethyl Octyl Carbonate Synthesis: A Comparative Guide
As drug development increasingly relies on complex prodrug strategies to enhance bioavailability, the synthesis of bifunctional intermediates like chloromethyl octyl carbonate (CMOC) has become a critical focal point. CMOC features a highly reactive chloromethyl moiety—acting as a potent alkylating agent—and a carbonate ester that serves as a lipophilic modifier[1]. However, the very reactivity that makes CMOC valuable also makes its synthesis prone to side reactions and incomplete conversions.
To guarantee the integrity of downstream active pharmaceutical ingredients (APIs), orthogonal analytical validation is mandatory. While NMR and GC-MS provide structural confirmation, they often fail to accurately quantify non-ionizable impurities or inorganic salt byproducts. Elemental analysis (EA) bridges this gap by providing an absolute, stoichiometric quantification of Carbon, Hydrogen, Oxygen, and Chlorine.
This guide objectively compares the leading elemental analysis standards and provides a self-validating methodology for confirming CMOC purity.
Mechanistic Context: The Synthesis and Analytical Bottleneck
The synthesis of CMOC typically proceeds via the nucleophilic substitution of 1-octanol with chloromethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine). The primary analytical bottleneck lies in verifying the complete removal of the unreacted precursors and the pyridinium chloride salt byproduct.
Fig 1: Synthesis workflow of chloromethyl octyl carbonate and elemental validation checkpoint.
Comparative Analysis of Elemental Analysis Standards
When analyzing halogenated organic carbonates, the choice of analytical standard dictates both the precision of the bulk composition data and the operational throughput. Traditional CHNS analyzers often struggle with highly halogenated compounds because chlorine combustion products (HCl, Cl₂) can poison reduction catalysts[2]. Below is a quantitative comparison of modern solutions.
Table 1: Quantitative Comparison of Elemental Analysis Methods for CMOC
Analytical Standard
Target Analytes
Sample Size
Throughput
Precision (Bulk)
Mechanism of Action
Automated CHNS/O/Cl Analyzer
C, H, N, O, S, Cl
1–5 mg
High (~10 min/run)
±0.3%
Dynamic flash combustion & TCD detection
Schöninger Flask Titration
Cl, Br, I
10–50 mg
Low (~45 min/run)
±0.5%
Manual oxygen flask combustion & wet titration
HR-ICP-MS
F, Cl, Br, I
1–10 mg
Medium
High (Trace/ppb)
Acid digestion & plasma mass spectrometry
Automated CHNS/O/Cl Analyzers: Modern systems utilize Advanced Purge and Trap (APT) technology and specialized halogen absorbers to prevent catalyst poisoning, making them the gold standard for bulk empirical formula validation[2][3].
Schöninger Flask Titration: While historically reliable for chlorine, this wet-chemistry method is labor-intensive, requires larger sample volumes, and is prone to human error during the titration phase.
HR-ICP-MS: High-Resolution Inductively Coupled Plasma Mass Spectrometry is unparalleled for trace halogen detection (down to ng/mL limits)[4]. However, it is overkill for bulk stoichiometric validation and requires complex acid digestion protocols that can volatilize target analytes if not carefully controlled.
Mechanistic Workflow of Automated Combustion Analysis
To achieve the ±0.3% precision required for pharmaceutical intermediates, modern elemental analyzers rely on a highly controlled sequence of thermodynamic and chromatographic events.
Fig 2: Mechanistic workflow of dynamic flash combustion for CHNS/O/Cl elemental analysis.
Self-Validating Experimental Protocol: CHNS/O/Cl Validation of CMOC
To ensure scientific integrity, an analytical protocol cannot simply output a number; it must continuously prove its own accuracy. The following methodology establishes a self-validating loop for CMOC analysis.
Step 1: Matrix-Specific Encapsulation (The Causality of Material Selection)
Action: Weigh 2.0–3.0 mg of purified CMOC into a tin capsule for CHN analysis, and a separate silver capsule for Oxygen analysis. Seal hermetically.
Causality: Tin is explicitly chosen for CHN analysis because it oxidizes exothermically upon exposure to the oxygen pulse in the reactor. This creates a localized "flash" temperature of ~1800°C, ensuring the complete breakdown of recalcitrant aliphatic chains (like the octyl group). Conversely, silver is mandatory for Oxygen analysis (pyrolysis) because tin would scavenge the sample's intrinsic oxygen to form tin oxide, leading to a catastrophic false-negative in O quantification[3].
Step 2: Calibration and System Suitability (The Validation Loop)
Action: Run a blank capsule, followed by three replicates of a certified reference material (CRM) such as BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) for CHNS, and Sulfanilamide for Oxygen[3].
Causality: This establishes the K-factor (response factor) for the Thermal Conductivity Detector (TCD). The system is only deemed suitable if the CRM results fall within ±0.3% of their theoretical values.
Action: Introduce the tin capsule into the oxidation reactor (1060°C). Route the resulting combustion gases through a reduction reactor packed with elemental copper and silver wool.
Causality: The copper reduces nitrogen oxides to N₂ gas. Crucially for CMOC, the silver wool acts as an irreversible halogen trap. It binds the liberated chlorine as AgCl, preventing it from poisoning the copper catalyst or co-eluting with other gases in the GC column[2].
Step 4: Post-Run Validation
Action: Immediately following the CMOC sample runs, inject another BBOT standard.
Causality: If the post-run CRM deviates by more than ±0.3%, it indicates that the halogen trap has been saturated and the reduction catalyst is compromised. The previous CMOC data is invalidated, enforcing a strict self-policing data environment.
Data Interpretation: Reading the Stoichiometric Fingerprint
The theoretical mass composition of pure CMOC (C₁₀H₁₉ClO₃, MW: 222.71 g/mol ) is:
Carbon: 53.93%
Hydrogen: 8.60%
Chlorine: 15.92%
Oxygen: 21.55%
Deviations from these exact ratios provide direct diagnostic insights into the synthesis workflow:
Elevated Carbon (>55%) and Depressed Chlorine (<14%): This strongly indicates the presence of unreacted 1-octanol (C₈H₁₈O). Because octanol has a carbon mass fraction of 73.78% and zero chlorine, even a 5% residual contamination will heavily skew the elemental fingerprint.
Elevated Chlorine (>17%): This points to incomplete distillation of the chloromethyl chloroformate precursor (C₂H₂Cl₂O₂), which contains a massive 54.15% chlorine by mass.
Depressed Carbon and Elevated Nitrogen: If nitrogen is detected (theoretical CMOC contains 0% N), it is absolute proof that the pyridine or triethylamine base used in the nucleophilic substitution was not completely washed out during the aqueous workup phase.
Conclusion
Validating the synthesis of chloromethyl octyl carbonate requires more than structural estimation; it demands stoichiometric certainty. While HR-ICP-MS is excellent for trace contaminant profiling, modern automated CHNS/O/Cl combustion analyzers provide the optimal balance of precision, throughput, and bulk formula validation. By understanding the causality behind capsule selection, catalyst mechanics, and halogen trapping, researchers can implement self-validating workflows that guarantee the integrity of their pharmaceutical intermediates.
References
Elementar. "Organic elemental analyzers for CHNOS analysis". Available at:[Link]
RSC Publishing. "Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS)". Available at:[Link]
Standard Operating Procedure: Safe Handling and Disposal of Chloromethyl Octyl Carbonate Operational Overview and Chemical Causality Chloromethyl octyl carbonate (CMOC) is a highly reactive electrophile frequently utiliz...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of Chloromethyl Octyl Carbonate
Operational Overview and Chemical Causality
Chloromethyl octyl carbonate (CMOC) is a highly reactive electrophile frequently utilized in drug development as a prodrug linker and alkylating agent. Due to the presence of the labile chloromethyl group, CMOC is highly susceptible to nucleophilic attack.
From a safety perspective, direct disposal of unreacted CMOC into standard organic or aqueous waste streams is strictly prohibited. Unquenched alkylating agents pose severe risks, including uncontrolled exothermic reactions, equipment pressurization, and severe environmental toxicity, particularly to aquatic organisms[1]. Furthermore, related chloromethyl carbonates are known to cause severe skin burns and serious eye damage[2].
To ensure a self-validating safety system, the disposal protocol relies on base-catalyzed hydrolysis prior to waste segregation. When exposed to an aqueous base, the molecule undergoes nucleophilic substitution and subsequent decarboxylation, breaking down into 1-octanol, formaldehyde, carbon dioxide, and chloride salts.
Critical Safety Insight: Because formaldehyde (a known carcinogen) and carbon dioxide gas are generated during this degradation pathway, all quenching operations must be conducted in a certified chemical fume hood to prevent inhalation exposure and pressure buildup[3].
Quantitative Data: Selection of Quenching Agents
The selection of a quenching agent dictates the reaction kinetics and the safety profile of the disposal process. Below is a comparison of standard nucleophilic quenching agents for chloromethyl carbonates[4].
Quenching Agent
Stoichiometry (vs. CMOC)
Typical Reaction Time
Byproducts Generated
Operational Notes
1M Aqueous NaOH
2.0 - 3.0 equivalents
2 - 4 hours
1-Octanol, CH₂O, CO₂, NaCl
Preferred method. Highly effective but generates CO₂ gas. Requires slow addition to prevent thermal runaway.
10% Ammonium Hydroxide
3.0 - 5.0 equivalents
1 - 2 hours
1-Octanol, Hexamethylenetetramine, CO₂
Ammonia reacts with the generated formaldehyde to form hexamethylenetetramine, reducing free formaldehyde hazards.
Ethanolamine
2.0 - 3.0 equivalents
1 - 2 hours
Alkylated amine adducts, CO₂
Rapid quench; useful for small-scale (NMR tube or small vial) neutralization.
Workflow Visualization: Hydrolysis and Disposal Pathway
Workflow for the chemical quenching and safe disposal of Chloromethyl Octyl Carbonate.
Step-by-Step Quenching and Disposal Protocol
The following methodology utilizes the aqueous Sodium Hydroxide (NaOH) hydrolysis method, which is the industry standard for neutralizing excess alkylating agents of this class[4].
Prerequisites:
Engineering Controls: Must be performed in a certified, properly functioning chemical fume hood[5].
PPE: Chemical-resistant gloves (nitrile or neoprene), safety goggles, face shield, and a flame-resistant laboratory coat[2][3].
Procedure:
Preparation and Dilution: Transfer the unreacted CMOC waste into a round-bottom flask or a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar. Dilute the waste with a water-miscible co-solvent (such as Tetrahydrofuran (THF) or Isopropanol) at a ratio of approximately 1:5 (CMOC to solvent). Causality: CMOC is highly lipophilic; the co-solvent ensures a homogenous biphasic mixture, preventing unreacted pockets of the alkylating agent from being trapped in an organic layer.
Temperature Control: Place the reaction vessel in an ice-water bath (0 °C). Causality: The hydrolysis of the chloromethyl group is exothermic. Cooling the mixture prevents solvent boil-off and controls the rate of CO₂ evolution.
Base Addition: Slowly, dropwise, add 1M aqueous NaOH (2.0 to 3.0 molar equivalents relative to the estimated CMOC).
Critical Warning: Do not tightly cap the vessel. Carbon dioxide gas will be evolved as the carbonate linkage breaks down. Use a vented addition funnel or leave the flask open to the fume hood draft.
Agitation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2 to 4 hours.
Validation of Quench: For large-scale disposal (>50g), verify the complete consumption of CMOC using Thin Layer Chromatography (TLC) or LC-MS before proceeding.
Neutralization: Cool the mixture back to 0 °C and slowly add 1M HCl dropwise until the solution reaches a neutral pH (~7.0). Causality: Institutional waste management strictly prohibits the disposal of highly corrosive (pH > 12) solutions[3].
Waste Segregation: Transfer the neutralized mixture to a designated, properly labeled aqueous-organic waste carboy.
Labeling Requirement: The waste ticket must explicitly state the presence of 1-octanol, the co-solvent used, and formaldehyde (a byproduct of the degradation).
Personal protective equipment for handling Chloromethyl octyl carbonate
As a Senior Application Scientist, this guide has been developed to provide you with essential, immediate safety and logistical information for handling Chloromethyl octyl carbonate. Our focus is on procedural, step-by-s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, this guide has been developed to provide you with essential, immediate safety and logistical information for handling Chloromethyl octyl carbonate. Our focus is on procedural, step-by-step guidance to ensure your safety and the integrity of your research.
PART 1: CORE DIRECTIVE
This guide is structured to logically walk you through the process of safely handling Chloromethyl octyl carbonate, from understanding its hazards to proper disposal. The information is presented to be directly applicable to your laboratory workflow.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
The protocols outlined below are based on established safety principles and an understanding of the potential reactivity of chloromethyl esters. Each step is designed to be a part of a self-validating safety system.
Understanding the Hazards
While specific toxicological data for Chloromethyl octyl carbonate may not be extensively documented, its chemical structure as a chloromethyl carbonate suggests certain hazards that must be managed. Chemicals in this class can be corrosive and may react with moisture. Therefore, it is crucial to handle this compound with appropriate caution.
Based on information for similar compounds, Chloromethyl octyl carbonate is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling Chloromethyl octyl carbonate. It is imperative that PPE is worn correctly and is of the appropriate material to provide adequate protection.[3][4]
Protection Type
Required PPE
Rationale and Key Considerations
Eye and Face Protection
Chemical safety goggles and a face shield.
Protects against splashes that can cause severe eye damage.[5][6]
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).
Prevents skin contact which can lead to severe burns.[4][5][6] Always inspect gloves for tears or holes before use.
Body Protection
Flame-resistant lab coat worn over long pants and closed-toe shoes.
Protects skin from accidental spills and splashes.[5][7] For larger quantities, a chemical-resistant apron is recommended.
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge.
To be used if working outside of a certified chemical fume hood or if there is a risk of generating aerosols.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of Chloromethyl octyl carbonate.
Detailed Procedural Steps
Preparation:
Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for Chloromethyl octyl carbonate.
Ensure all necessary PPE is available and in good condition.
Verify that the chemical fume hood is functioning correctly.
Handling:
All handling of Chloromethyl octyl carbonate must be done inside a certified chemical fume hood to minimize inhalation exposure.[5]
Decontaminate all surfaces and glassware that came into contact with the chemical.
Remove and properly dispose of contaminated PPE.
Disposal Plan
Proper disposal of Chloromethyl octyl carbonate and any contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Collection: All waste materials, including unused chemicals, contaminated absorbents, and disposable PPE, should be collected in a designated and properly labeled hazardous waste container.
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "Chloromethyl octyl carbonate."
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not pour chemical waste down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Type
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][5]
Eye Contact
Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Spill
Evacuate the area and remove all sources of ignition.[5] Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal.[10][11]
By adhering to these guidelines, you can work safely with Chloromethyl octyl carbonate and contribute to a secure and productive research environment.
References
New Jersey Department of Health. (n.d.). CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Retrieved from [Link]
Matheson Tri-Gas. (2021, June 10). SAFETY DATA SHEET. Retrieved from [Link]
Loba Chemie. (2016, May 18). CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]
International Chemical Safety Cards. (n.d.). ICSC 0238 - CHLOROMETHYL METHYL ETHER. Retrieved from [Link]
DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 103680-Chloromethyl methyl ether. Retrieved from [Link]
University of Arizona Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chloromethyl Ethyl Carbonate. PubChem. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
Interscan Corporation. (2025, May 15). How to Choose the Right PPE for Hazardous Gases. Retrieved from [Link]